molecular formula C13H14N2O2 B035288 Batoprazine CAS No. 105685-11-8

Batoprazine

Número de catálogo: B035288
Número CAS: 105685-11-8
Peso molecular: 230.26 g/mol
Clave InChI: MTYYDFXUUJQQRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Batoprazine is a high-affinity, dual-acting reuptake inhibitor that potently targets the serotonin transporter (SERT) and the norepinephrine transporter (NET), positioning it as a valuable pharmacological tool for research into mood and affective disorders. Its balanced inhibition of SERT and NET, without significant activity at the dopamine transporter (DAT), provides a distinct mechanism of action compared to Selective Serotonin Reuptake Inhibitors (SSRIs) or tricyclic antidepressants. This profile has made this compound a compound of significant interest in preclinical studies for investigating the pathophysiology and potential treatment avenues for major depressive disorder, anxiety disorders, and related conditions. Researchers utilize this compound to explore the complex interplay between the serotonergic and noradrenergic systems, to validate animal models of depression, and to study the downstream neuroadaptive changes following transporter blockade. Supplied as a hydrochloride salt to enhance solubility and stability, this compound is strictly intended for non-clinical research applications in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-piperazin-1-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYDFXUUJQQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147254
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-11-8
Record name 8-(1-Piperazinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative that has been characterized as a "serenic" or anti-aggressive agent. Its primary mechanism of action involves the modulation of the serotonin (B10506) system, a key neurotransmitter system implicated in the regulation of mood, anxiety, and aggression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon available data for this compound and its close structural and functional analog, eltoprazine (B1671187), to elucidate its molecular interactions and downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.

Introduction

This compound's therapeutic potential stems from its interaction with specific serotonin receptor subtypes. It is classified as a 5-HT1A and 5-HT1B receptor agonist[1]. The phenylpiperazine class of compounds, to which this compound belongs, is known for its diverse serotonergic activities[2]. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from its closely related analog, eltoprazine, to provide a comprehensive and technically detailed understanding of its likely mechanism of action. Eltoprazine shares significant structural and pharmacological similarities with this compound, making it a valuable surrogate for mechanistic inference.

Core Mechanism of Action: Serotonin Receptor Modulation

This compound's primary pharmacological activity is centered on its agonist activity at 5-HT1A and 5-HT1B receptors.

Receptor Binding Affinity

Table 1: Receptor Binding Affinities of Eltoprazine

ReceptorRadioligandTissue SourceKi (nM)
5-HT1A [³H]8-OH-DPATRat Hippocampus40
5-HT1B [³H]SerotoninRat Striatum52
5-HT1C [³H]MesulerginePig Choroid Plexus81

Data for eltoprazine, a close analog of this compound.

Functional Activity

This compound is characterized as an agonist at 5-HT1A and 5-HT1B receptors. Functional assays, such as GTPγS binding and cAMP modulation assays, are used to determine the efficacy of a ligand at a G-protein coupled receptor (GPCR).

Table 2: Functional Activity of Eltoprazine

ReceptorAssay TypeEffectPotency/Efficacy
5-HT1A Forskolin-stimulated cAMP productionAgonistInhibition at 1 µM
5-HT1B K⁺-stimulated [³H]5-HT releasePartial AgonistpD₂ = 7.8, α = 0.5
5-HT1C 5-HT-induced IP accumulationWeak AntagonistIC₅₀ = 7 µM

Data for eltoprazine, a close analog of this compound.

Signaling Pathways

As a 5-HT1A and 5-HT1B receptor agonist, this compound is expected to activate intracellular signaling cascades associated with these Gi/o-coupled receptors.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gi/o coupling can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca²⁺ channels. Recent research also highlights the role of β-arrestin recruitment in 5-HT1A receptor signaling, which can initiate distinct downstream pathways.

Diagram of the 5-HT1A receptor signaling pathway.
5-HT1B Receptor Signaling

Similar to 5-HT1A receptors, 5-HT1B receptors are Gi/o-coupled. Their activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. A key function of 5-HT1B receptors is their role as presynaptic autoreceptors on serotonin neurons, where their activation inhibits serotonin release. They are also found as heteroreceptors on other types of neurons, modulating the release of other neurotransmitters.

Diagram of presynaptic 5-HT1B autoreceptor signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat hippocampus) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]8-OH-DPAT) - Test Compound (this compound analog) - Buffer prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Workflow for a radioligand binding assay.

Materials:

  • Receptor Source: Membranes from a tissue or cell line expressing the target receptor (e.g., rat hippocampus for 5-HT1A).

  • Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test Compound: this compound or its analog.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Incubate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.

GTP_gamma_S_Workflow prep 1. Membrane Preparation incubate 2. Incubation - Membranes - [³⁵S]GTPγS - GDP - Test Compound (Agonist) - Buffer prep->incubate filter 3. Filtration incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (Determine EC₅₀ and Emax) count->analyze

Workflow for a GTPγS binding assay.

Materials:

  • Receptor Membranes

  • [³⁵S]GTPγS

  • Guanosine Diphosphate (GDP)

  • Test Compound: this compound or its analog.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Combine the membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Incubate at 30°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC₅₀ and Emax values.

cAMP Functional Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (Expressing the target receptor) treatment 2. Treatment - Cells - Forskolin (B1673556) (to stimulate AC) - Test Compound (Agonist) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis detection 4. cAMP Detection (e.g., ELISA, HTRF) lysis->detection analyze 5. Data Analysis (Determine IC₅₀) detection->analyze

Workflow for a cAMP functional assay.

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound or its analog.

  • cAMP Detection Kit: e.g., ELISA or HTRF-based kit.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

This compound exerts its primary pharmacological effects through agonist activity at 5-HT1A and 5-HT1B receptors. This leads to the modulation of serotonergic neurotransmission and downstream signaling pathways, including the inhibition of adenylyl cyclase. While specific quantitative data for this compound remains limited, the profile of its close analog, eltoprazine, provides a strong basis for understanding its mechanism of action. Further research is warranted to fully characterize the binding affinities and functional potencies of this compound at its primary and potential secondary targets, which will be crucial for the continued development and therapeutic application of this and related compounds.

References

Batoprazine and the 5-HT1A Receptor: A Technical Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that has been characterized as a serenic or anti-aggressive agent.[1] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) receptor modulator. This technical guide provides an in-depth overview of this compound's interaction with the 5-HT1A receptor, a key target in the central nervous system implicated in mood, anxiety, and cognition. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide will also reference data for the structurally and pharmacologically similar compound, eltoprazine (B1671187), to provide a quantitative context for receptor affinity.

This compound is recognized as an agonist at the 5-HT1A receptor.[2] It also exhibits agonist activity at the 5-HT1B receptor, which contributes to its anti-aggressive effects.[1][2] Some sources also describe it as having partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2C receptors.[3]

Quantitative Binding Affinity Data

CompoundReceptorRadioligandPreparationKi (nM)Reference
Eltoprazine5-HT1A[3H]-8-OH-DPATNot specified8.0 (pKi)[4]

Note: The pKi value of 8.0 for eltoprazine corresponds to a Ki of 10 nM. This value indicates high-affinity binding to the 5-HT1A receptor. It is plausible that this compound exhibits a similar high-affinity profile.

Experimental Protocols: Radioligand Binding Assay for 5-HT1A Receptor

The following is a detailed methodology for a typical radioligand binding assay used to determine the affinity of a compound like this compound for the 5-HT1A receptor.

Materials:
  • Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain tissue rich in these receptors, such as the hippocampus.

  • Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.

  • Test Compound: this compound or other investigational compounds.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand, such as unlabeled serotonin (10 µM), to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: Liquid scintillation counter, 96-well plates, cell harvester, and glass fiber filters.

Procedure:
  • Membrane Preparation:

    • Homogenize the cell pellets or brain tissue in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM serotonin).

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filters completely.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • From this curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

5-HT1A Receptor Signaling Pathway

G 5-HT1A Receptor Signaling Pathway This compound This compound (Agonist) HT1A 5-HT1A Receptor This compound->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ ions GIRK->K_ion Efflux of Neuron Neuron Hyperpolarization (Decreased Excitability) K_ion->Neuron

Caption: Canonical signaling pathway of the 5-HT1A receptor upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Reaching Equilibrium) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Washing Washing (Removal of Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fit Dose-Response Curve Fitting Calc_Specific->Curve_Fit Det_IC50 Determine IC50 Curve_Fit->Det_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Det_IC50->Calc_Ki

Caption: Step-by-step workflow for a competitive radioligand binding assay.

References

Batoprazine's Engagement with the 5-HT1B Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine, a phenylpiperazine derivative, has been investigated for its anxiolytic and anti-aggressive properties. Central to its mechanism of action is its activity as a serotonin (B10506) 5-HT1B receptor agonist. The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is a key regulator of serotonergic neurotransmission, primarily functioning as a presynaptic autoreceptor that inhibits serotonin release. Its activation is a critical area of research for the development of novel therapeutics for psychiatric disorders. This technical guide provides an in-depth overview of the methodologies used to characterize the agonist activity of compounds like this compound at the 5-HT1B receptor, details the associated signaling pathways, and presents a framework for data interpretation.

Data Presentation

A comprehensive understanding of a ligand's interaction with its target receptor requires the quantification of its binding affinity and functional activity. The following tables provide a standardized format for presenting such data for a 5-HT1B receptor agonist.

Table 1: Radioligand Binding Affinity of this compound for the 5-HT1B Receptor

RadioligandTest CompoundReceptor SourceKᵢ (nM)nReference
[³H]-GR125743This compoundHuman recombinant 5-HT1B receptors expressed in CHO cellsData not available--
[¹²⁵I]-CYPThis compoundRat brain tissue homogenateData not available--

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. n represents the number of independent experiments.

Table 2: Functional Potency and Efficacy of this compound at the 5-HT1B Receptor (GTPγS Binding Assay)

AssayTest CompoundReceptor SourceEC₅₀ (nM)Eₘₐₓ (%)nReference
[³⁵S]GTPγS BindingThis compoundHuman recombinant 5-HT1B receptors expressed in CHO cellsData not availableData not available--
[³⁵S]GTPγS BindingThis compoundRat striatal membranesData not availableData not available--

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug, often expressed as a percentage of the response to a reference full agonist like 5-HT. n represents the number of independent experiments.

Experimental Protocols

The characterization of a 5-HT1B receptor agonist like this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT1B receptor.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat striatum or cortex).
  • Radioligand: A high-affinity 5-HT1B receptor radioligand such as [³H]-GR125743 or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP).
  • Test Compound: this compound.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
  • Scintillation Counter: For quantifying radioactivity.

2. Membrane Preparation:

  • Cells expressing the 5-HT1B receptor are harvested and homogenized in ice-cold buffer.
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed to pellet the membranes.
  • The membrane pellet is resuspended in assay buffer, and protein concentration is determined (e.g., by Bradford assay).

3. Assay Procedure:

  • Incubate a fixed concentration of the radioligand (typically at its Kd value) with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).
  • For total binding, no test compound is added.
  • For non-specific binding, a high concentration of a non-radiolabeled ligand is added.
  • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
  • The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the 5-HT1B receptor upon agonist binding. It provides a measure of the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the 5-HT1B receptor or brain tissue homogenates.
  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
  • Test Compound: this compound.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.
  • Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).
  • Filtration Apparatus and Scintillation Counter.

2. Assay Procedure:

  • Membranes are pre-incubated with the assay buffer containing GDP.
  • Increasing concentrations of the test compound (this compound) are added to the reaction tubes.
  • The reaction is initiated by the addition of [³⁵S]GTPγS.
  • The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
  • The reaction is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
  • The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

3. Data Analysis:

  • The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.
  • The data is plotted as specific [³⁵S]GTPγS binding versus the logarithm of the agonist concentration.
  • The EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis of the dose-response curve. The Eₘₐₓ is often expressed as a percentage of the maximal stimulation produced by a full agonist, such as serotonin (5-HT).

Mandatory Visualizations

Signaling Pathway

Activation of the 5-HT1B receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function, including the modulation of neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane This compound This compound (Agonist) Receptor 5-HT1B Receptor This compound->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Caption: 5-HT1B receptor signaling pathway initiated by an agonist.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand binding assay used to determine the binding affinity of a compound for the 5-HT1B receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Data_Analysis

Caption: Workflow for a 5-HT1B receptor radioligand binding assay.

Logical Relationship of Agonist Action

The agonist activity of this compound at the 5-HT1B receptor can be understood through a logical sequence of events, from receptor binding to the final physiological effect.

Agonist_Action_Logic Binding This compound binds to 5-HT1B receptor Conformation Receptor undergoes conformational change Binding->Conformation G_Protein_Activation G-protein (Gαi/o) is activated Conformation->G_Protein_Activation Effector_Modulation Adenylyl cyclase is inhibited G_Protein_Activation->Effector_Modulation Second_Messenger cAMP levels decrease Effector_Modulation->Second_Messenger Physiological_Effect Inhibition of serotonin release Second_Messenger->Physiological_Effect

Caption: Logical flow of this compound's agonist action at the 5-HT1B receptor.

The Discovery and Synthesis of Batoprazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Batoprazine, a phenylpiperazine derivative identified for its potent interaction with serotonin (B10506) receptors. This compound acts as a dual 5-HT1A and 5-HT1B receptor agonist. This document details its historical context, chemical synthesis, and the experimental protocols used to elucidate its mechanism of action, including its receptor binding affinity and functional activity. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Historical Context

This compound emerged from research programs in the 1980s focused on developing compounds with anti-aggressive properties, termed 'serenics'. This research was significantly advanced by scientists at Solvay, a pharmaceutical company, with key contributions from Dr. Berend Olivier. The primary goal was to create non-sedative drugs that could specifically modulate aggressive behavior.

This compound is chemically known as 8-(piperazin-1-yl)-2H-chromen-2-one. It is structurally and pharmacologically related to other phenylpiperazine 'serenics' from the same era, such as eltoprazine (B1671187) and fluprazine. These compounds were instrumental in exploring the role of the serotonergic system, particularly the 5-HT1A and 5-HT1B receptors, in the modulation of aggression and other behavioral states.

Chemical Synthesis of this compound

The synthesis of this compound (8-(piperazin-1-yl)-2H-chromen-2-one) involves the coupling of a piperazine (B1678402) moiety to a coumarin (B35378) scaffold. While the original proprietary synthesis by Solvay is not publicly detailed, a plausible and commonly utilized synthetic route based on established organic chemistry principles is outlined below.

General Synthetic Scheme:

A common approach to synthesize such compounds involves the nucleophilic aromatic substitution of a leaving group on the coumarin ring with piperazine.

  • Step 1: Synthesis of 8-hydroxycoumarin. This can be achieved through various methods, such as the Pechmann condensation of resorcinol (B1680541) with malic acid in the presence of a condensing agent like sulfuric acid.

  • Step 2: Activation of the 8-hydroxycoumarin. The hydroxyl group at the 8-position is converted into a better leaving group, such as a tosylate or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Step 3: Nucleophilic substitution with piperazine. The activated 8-substituted coumarin is then reacted with an excess of piperazine. The nitrogen atom of piperazine acts as a nucleophile, displacing the leaving group to form the desired 8-(piperazin-1-yl)-2H-chromen-2-one. The use of a protected piperazine (e.g., Boc-piperazine) followed by a deprotection step is often employed to avoid side reactions.

Pharmacological Profile

This compound is a potent agonist at both the 5-HT1A and 5-HT1B serotonin receptors. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of this compound to serotonin receptors is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)
5-HT1A[Data not available in cited sources]
5-HT1B[Data not available in cited sources]

Note: While the primary targets are established, specific Ki values for this compound were not available in the public domain literature reviewed.

Functional Activity

The functional activity of this compound as an agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is often measured by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For Gi/o-coupled receptors like 5-HT1A and 5-HT1B, this response is often a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: this compound Functional Activity (EC50)

Receptor SubtypeAssay TypeEC50 (nM)
5-HT1AcAMP Inhibition[Data not available in cited sources]
5-HT1BcAMP Inhibition[Data not available in cited sources]

Note: Specific EC50 values for this compound were not available in the public domain literature reviewed.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Additionally, 5-HT1A receptor activation can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.

G_5HT1A_Signaling R 5-HT1A Receptor G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition GIRK GIRK Channel G->GIRK Activation ERK MAPK/ERK Pathway G->ERK Modulation cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion This compound This compound This compound->R PKA PKA cAMP->PKA Activation

5-HT1A Receptor Signaling Pathway
5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. 5-HT1B receptors are often located on presynaptic terminals and their activation can inhibit the release of various neurotransmitters. This is mediated by the Gβγ subunit, which can inhibit voltage-gated calcium channels and activate potassium channels. The MAPK/ERK pathway is also implicated in 5-HT1B receptor signaling.

G_5HT1B_Signaling R 5-HT1B Receptor G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition Ca_Channel Ca2+ Channel G->Ca_Channel Inhibition ERK MAPK/ERK Pathway G->ERK Modulation cAMP cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle This compound This compound This compound->R PKA PKA cAMP->PKA Activation

5-HT1B Receptor Signaling Pathway

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A and 5-HT1B receptors.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A or 5-HT1B receptor.

  • Radioligand: [3H]8-OH-DPAT for 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Non-specific binding control: 10 µM serotonin.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound or vehicle.

  • For the determination of non-specific binding, add the non-specific binding control instead of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + this compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end_node End analysis->end_node

Radioligand Binding Assay Workflow
Functional Assay: cAMP Inhibition (for EC50 Determination)

This assay measures the ability of an agonist to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the 5-HT1A and 5-HT1B receptors.

Materials:

  • Whole cells expressing the human 5-HT1A or 5-HT1B receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound.

  • Aspirate the culture medium and add the assay buffer containing the different concentrations of this compound.

  • Pre-incubate for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G_cAMP_Assay_Workflow start Start cell_plating Plate Cells start->cell_plating add_this compound Add this compound Dilutions cell_plating->add_this compound pre_incubation Pre-incubate add_this compound->pre_incubation add_forskolin Add Forskolin pre_incubation->add_forskolin incubation Incubate add_forskolin->incubation measure_cAMP Measure Intracellular cAMP incubation->measure_cAMP analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 measure_cAMP->analysis end_node End analysis->end_node

cAMP Functional Assay Workflow

Conclusion

This compound is a significant compound in the history of psychopharmacology, representing a targeted approach to modulating the serotonergic system for the treatment of aggression. Its dual agonism at 5-HT1A and 5-HT1B receptors highlights a key mechanism for influencing complex behaviors. While detailed quantitative pharmacological data and a precise, publicly available synthesis protocol are scarce, the foundational principles of its discovery and mechanism of action provide a valuable framework for researchers in the field of drug development and neuroscience. Further investigation into the original patents and publications from the time of its development may yield more specific data to complete its pharmacological profile.

The In Vivo Pharmacokinetic Profile of Batoprazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of batoprazine, a phenylpiperazine derivative with serenic or anti-aggressive properties. This compound acts as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. Due to a lack of publicly available in vivo pharmacokinetic data for this compound, this guide presents data from its close structural analog, eltoprazine, to provide an expected pharmacokinetic profile. This document also details the associated 5-HT1A and 5-HT1B receptor signaling pathways and outlines representative experimental protocols for the in vivo pharmacokinetic assessment of phenylpiperazine compounds.

Introduction

This compound is a phenylpiperazine compound that has been investigated for its potential as a serenic, or anti-aggressive, agent.[1] Its primary mechanism of action is through agonism of the 5-HT1A and 5-HT1B serotonin receptors.[1] Understanding the in vivo pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the onset, intensity, and duration of its pharmacological effects.

Pharmacokinetic Profile of Eltoprazine (as a surrogate for this compound)

The following tables summarize the available human pharmacokinetic data for eltoprazine, which is presented here as a proxy for this compound due to their structural similarity.

Table 1: Single-Dose Pharmacokinetic Parameters of Eltoprazine in Healthy Male Subjects [3][4]

ParameterIntravenous AdministrationOral Administration (5, 10, 20, 30 mg)
Bioavailability (F) -100%
Time to Peak (Tmax) -Irregular profiles, some with secondary peaks
Elimination Half-life (t½) ~8 hours~6.5 hours
Renal Excretion (% of dose) ~40% (unchanged)Linearly related to dose
Renal Clearance -Independent of dose
Dose Proportionality -AUC and Cmax linearly related to dose

Table 2: Serum Concentrations of Eltoprazine in Parkinson's Disease Patients After a Single Oral Dose [5]

DoseCmax (ng/mL)Tmax (h)AUC0-4h (ng·h/mL)
2.5 mg 6.7 (± 0.2)2-418.3
5 mg 13.5 (± 2.3)2-435.5
7.5 mg 19.8 (± 3.5)2-455.3

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of 5-HT1A and 5-HT1B receptors. The signaling cascades initiated by the activation of these receptors are crucial to its pharmacological action.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream effects.

G_protein_signal_transduction This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Binds & Activates G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Figure 1. Simplified 5-HT1A receptor signaling cascade.

5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of serotonin release, creating a negative feedback loop.

G_protein_signal_transduction_2 This compound This compound HT1B_Receptor 5-HT1B Receptor (Presynaptic) This compound->HT1B_Receptor Binds & Activates G_Protein Gi/o Protein HT1B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces cAMP production Serotonin_Release Serotonin Release cAMP->Serotonin_Release Modulates experimental_workflow cluster_animal_phase Animal Phase cluster_bioanalysis_phase Bioanalysis Phase cluster_data_analysis_phase Data Analysis Phase Drug_Admin Drug Administration (IV or PO) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Prep->Sample_Extraction HPLC_Separation HPLC Separation Sample_Extraction->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection PK_Analysis Pharmacokinetic Analysis (Non-compartmental) MS_Detection->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

References

Batoprazine Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. Its mechanism of action is primarily attributed to its agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors. While preclinical research has established its qualitative effects on aggressive behavior, a comprehensive repository of quantitative data remains elusive in publicly accessible literature. This technical guide synthesizes the available preclinical findings on this compound, including its mechanism of action, and provides detailed experimental protocols for key behavioral assays. Due to the limited availability of specific quantitative data for this compound, information on the closely related and structurally similar compound, eltoprazine (B1671187), is included for comparative and contextual purposes.

Core Concepts: Mechanism of Action

This compound is a potent agonist at both 5-HT1A and 5-HT1B receptors.[1] These receptors are key components of the serotonergic system, which plays a crucial role in modulating mood, anxiety, and aggression.

  • 5-HT1A Receptors: These are inhibitory G-protein coupled receptors. Presynaptically, they act as autoreceptors on serotonergic neurons in the raphe nuclei, inhibiting serotonin synthesis and release. Postsynaptically, they are found in various brain regions, including the hippocampus, septum, amygdala, and cortex, where their activation typically leads to hyperpolarization and reduced neuronal firing.

  • 5-HT1B Receptors: These also function as inhibitory G-protein coupled receptors. They are primarily located presynaptically on the terminals of serotonergic and other neurons, where they act as autoreceptors and heteroreceptors, respectively, to inhibit neurotransmitter release.

The combined agonist action of this compound at these two receptor subtypes is thought to underlie its anti-aggressive effects by modulating serotonergic neurotransmission and impacting downstream neural circuits involved in aggressive behaviors.

Signaling Pathways

The activation of 5-HT1A and 5-HT1B receptors by this compound initiates intracellular signaling cascades. As Gαi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

This compound This compound Receptor 5-HT1A / 5-HT1B Receptor This compound->Receptor Binds to G_protein Gαi/oβγ Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ) Ca_Channel Ca2+ Channel G_protein->Ca_Channel Inhibits (βγ) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Firing GIRK->Hyperpolarization K+ Efflux Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca2+ Influx

Fig. 1: this compound's primary signaling pathway.

Quantitative Data

Table 1: Receptor Binding Affinity
CompoundReceptorpKiKi (nM)Reference
This compound 5-HT1AData not availableData not available
5-HT1BData not availableData not available
Eltoprazine 5-HT1A7.7~20[2]
5-HT1B8.2~6.3[2]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Preclinical Pharmacokinetics

No specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound in preclinical animal models was identified in the reviewed literature.

Table 3: Preclinical Efficacy in Anti-Aggression Models
CompoundAnimal ModelDosing (mg/kg)RouteKey FindingsReference
This compound Rodent models of aggressionData not availableData not availableDescribed as having anti-aggressive properties.[1]
Eltoprazine Resident-intruder test (Rats)1.0 - 5.0OralDose-dependent reduction in offensive aggressive behaviors (e.g., attack frequency, duration) without significant sedation.[3]
Isolation-induced aggression (Mice)2.5 - 10.0OralSignificant reduction in aggressive encounters.[4]

Experimental Protocols

The resident-intruder test is a standard and ethologically relevant paradigm for studying offensive aggression in rodents and is a key assay for evaluating the anti-aggressive effects of compounds like this compound.

Resident-Intruder Test Protocol (Rats)

Objective: To assess the effect of a test compound on offensive aggressive behavior in a resident male rat towards an unfamiliar intruder male rat.

Animals:

  • Residents: Adult male rats (e.g., Wistar, Sprague-Dawley) housed individually for at least two weeks to establish territoriality.

  • Intruders: Slightly smaller and younger adult male rats of the same strain, group-housed.

Procedure:

  • Acclimation: Allow resident rats to acclimate to their home cages, which will serve as the testing arena. Bedding should not be changed for at least a week prior to testing to maintain olfactory cues associated with territory.

  • Drug Administration: Administer this compound or vehicle to the resident rats via the intended route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Introduce an intruder rat into the home cage of the resident.

  • Observation Period: Record the interaction for a fixed duration, typically 10-15 minutes, using a video camera for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the following behaviors:

    • Offensive Behaviors (Resident):

      • Latency to first attack (time from intruder introduction to the first aggressive act).

      • Frequency of attacks (number of distinct aggressive episodes).

      • Total duration of attacks.

      • Specific aggressive behaviors (e.g., lateral threat, biting, offensive upright posture).

    • Social/Exploratory Behaviors (Resident):

      • Social investigation (sniffing the intruder).

      • Non-social exploration (exploring the cage).

    • Defensive/Submissive Behaviors (Intruder):

      • Defensive upright posture.

      • Submissive posture.

      • Freezing.

  • Termination: At the end of the observation period, remove the intruder and return it to its home cage.

Start Start: Resident Rat in Home Cage Housing Individual Housing (≥ 2 weeks) Establishes Territory Start->Housing Drug_Admin Administer this compound or Vehicle Housing->Drug_Admin Intruder_Intro Introduce Intruder Rat Drug_Admin->Intruder_Intro Observation Video Record Interaction (10-15 min) Intruder_Intro->Observation Scoring Blind Scoring of Behaviors Observation->Scoring End End: Remove Intruder Scoring->End

Fig. 2: Experimental workflow for the resident-intruder test.

Conclusion and Future Directions

This compound demonstrates a clear pharmacological profile as a 5-HT1A and 5-HT1B receptor agonist, a mechanism strongly associated with the modulation of aggressive behavior. While its "serenic" effects are qualitatively acknowledged, the lack of publicly available, detailed quantitative preclinical data hinders a full assessment of its potency, efficacy, and pharmacokinetic/pharmacodynamic relationships. Future research should prioritize the publication of such data to facilitate a more comprehensive understanding of this compound's therapeutic potential. Comparative studies with its analogs, such as eltoprazine and fluprazine, would be invaluable in elucidating the subtle structure-activity relationships that govern their anti-aggressive properties. Furthermore, in-depth investigations into the downstream signaling pathways and neural circuits specifically modulated by this compound are warranted to fully delineate its mechanism of action.

References

Batoprazine Derivatives: A Technical Guide to Synthesis and Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine, a phenylpiperazine derivative, has been identified as a serenic or anti-aggressive agent.[1] Its mechanism of action primarily involves agonism at the 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1] These receptors are implicated in a variety of physiological and pathological processes, particularly anxiety, mood, and cognition.[2][3] The development of novel this compound derivatives is a promising avenue for discovering compounds with improved pharmacokinetic profiles, enhanced efficacy, and greater selectivity for specific serotonin receptor subtypes. This guide provides an in-depth overview of the synthetic strategies for creating this compound analogs and the subsequent screening methodologies to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

The core structure of this compound is a 1-arylpiperazine moiety. The synthesis of derivatives typically involves the modification of the aryl group or substitution on the piperazine (B1678402) ring. A general synthetic approach involves the nucleophilic substitution reaction between a suitable aryl halide and piperazine, or their respective derivatives.

General Synthetic Workflow

A common synthetic route to produce a library of this compound derivatives starts with a commercially available or synthesized aryl halide and 1-Boc-piperazine. The Boc-protecting group is later removed to allow for further functionalization of the second nitrogen on the piperazine ring.

SynthesisWorkflow A Aryl Halide (e.g., 2,3-dichloropyridine) C Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination) A->C B 1-Boc-piperazine B->C D Protected Intermediate C->D Formation of C-N bond E Acidic Deprotection (e.g., TFA in DCM) D->E F Arylpiperazine Core E->F Removal of Boc group H Nucleophilic Substitution F->H G Alkylating or Acylating Agent (R-X) G->H I Final this compound Derivative H->I Derivatization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

This protocol describes a representative synthesis of a this compound analog.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried flask, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine (B1218219) ligand (e.g., BINAP, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (B28343) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the protected intermediate.

Step 2: Deprotection

  • Dissolve the protected intermediate (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the arylpiperazine core.

Step 3: Derivatization

  • Dissolve the arylpiperazine core (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM.

  • Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Screening of this compound Derivatives

The screening process for newly synthesized this compound derivatives involves a hierarchical approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess behavioral effects.

In Vitro Screening

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: 5-HT1A Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the this compound derivative.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 25°C.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Derivative5-HT1A Ki (nM)5-HT1B Ki (nM)D2 Ki (nM)
This compound1.53.2>1000
Derivative A0.85.1>1000
Derivative B2.32.8>1000
Derivative C1.215.6>1000

Caption: Representative binding affinity data for this compound and its derivatives.

2. Functional Assays

Functional assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the 5-HT1A receptor, a common functional assay measures the inhibition of adenylyl cyclase activity.[2][6]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Incubation: Incubate the membranes with varying concentrations of the this compound derivative, GDP, and [35S]GTPγS.

  • Stimulation: Initiate the binding reaction and incubate for 30 minutes at 30°C.

  • Filtration and Counting: Terminate the reaction by filtration and measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding against the concentration of the derivative to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy).

Derivative5-HT1A EC50 (nM)Emax (%)
Serotonin5.0100
This compound12.585
Derivative A8.295
Derivative B15.180

Caption: Representative functional activity data for this compound derivatives.

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their behavioral effects in animal models of anxiety and depression.

1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8][9][10][11] The test is based on the natural aversion of rodents to open and elevated spaces.[10]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least one hour before the test.[8]

  • Drug Administration: Administer the this compound derivative or vehicle intraperitoneally 30 minutes before the test.

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[7][8]

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[8]

  • Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

TreatmentTime in Open Arms (s)Open Arm Entries
Vehicle35 ± 58 ± 2
Diazepam (1 mg/kg)75 ± 815 ± 3
Derivative A (5 mg/kg)68 ± 713 ± 2

Caption: Representative data from the Elevated Plus Maze test.

2. Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.[12][13][14][15][16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[15][16]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15]

  • Procedure: Place the animal in the water for a 6-minute session.[14][15]

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Analysis: Antidepressant compounds are expected to decrease the duration of immobility.

TreatmentImmobility Time (s)
Vehicle150 ± 12
Fluoxetine (10 mg/kg)80 ± 9
Derivative A (10 mg/kg)95 ± 11

Caption: Representative data from the Forced Swim Test.

Screening Workflow

The overall screening process is a multi-stage funnel designed to efficiently identify the most promising drug candidates.

ScreeningWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Primary Binding Assay (e.g., 5-HT1A Receptor) B Secondary Binding Assays (Selectivity Panel) A->B High Affinity Hits C Functional Assays (Agonist/Antagonist determination) B->C Selective Hits D Anxiety Models (e.g., Elevated Plus Maze) C->D Functionally Active Hits E Depression Models (e.g., Forced Swim Test) D->E F Lead Candidate E->F

Caption: Hierarchical screening workflow for this compound derivatives.

Signaling Pathways of the 5-HT1A Receptor

This compound and its derivatives exert their effects by modulating the signaling pathways downstream of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2][6]

Canonical Signaling Pathway

Activation of the 5-HT1A receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][17]

Non-Canonical Signaling Pathways

The Gβγ subunit can also activate other signaling cascades. For instance, it can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[18] Additionally, the 5-HT1A receptor can modulate other pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[6][18]

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein This compound This compound Derivative This compound->Receptor G_alpha Gαi/o G_protein->G_alpha dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma dissociation AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activates K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The synthesis and screening of this compound derivatives represent a viable strategy for the discovery of novel therapeutic agents for anxiety and mood disorders. A systematic approach, combining rational design, efficient synthesis, and a hierarchical screening cascade, is crucial for identifying lead compounds with optimal pharmacological properties. The detailed protocols and workflows presented in this guide provide a framework for researchers to develop and evaluate new this compound analogs with the potential for clinical translation.

References

In Silico Modeling of Batoprazine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of Batoprazine, a phenylpiperazine derivative with known agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors. This compound and its analogs, often referred to as serenics, have shown potential in modulating aggression and anxiety. Understanding the molecular interactions between this compound and its target receptors is crucial for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles. This document outlines the theoretical framework, experimental protocols for data acquisition, and computational workflows for in silico modeling, including homology modeling and molecular docking. Furthermore, it presents the key signaling pathways associated with 5-HT1A and 5-HT1B receptor activation and summarizes the available quantitative binding data for this compound and its close analog, eltoprazine (B1671187).

Introduction to this compound and its Targets

This compound is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been primarily characterized as a serotonin receptor modulator, acting as an agonist at both the 5-HT1A and 5-HT1B receptor subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system and are implicated in the regulation of mood, anxiety, and aggression. Its close structural and functional relationship to compounds like eltoprazine and fluprazine (B1216227) underscores the therapeutic potential of this chemical scaffold.[1] A thorough understanding of how this compound interacts with these receptors at a molecular level is fundamental for elucidating its mechanism of action and for the prospective design of more selective and potent ligands.

Quantitative Receptor Binding Data

CompoundReceptorRadioligandTissue SourcepKiKi (nM)Reference
Eltoprazine5-HT1A[³H]-8-OH-DPATRat Brain8.010[2]

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. This experimental technique is a cornerstone of receptor pharmacology.

Principle

A radioligand binding assay measures the affinity of a test compound (e.g., this compound) for a target receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Materials
  • Receptor Source: Membranes prepared from cell lines stably expressing the human 5-HT1A or 5-HT1B receptor (e.g., HEK293 or CHO cells), or tissue homogenates from specific brain regions known to have high receptor density (e.g., hippocampus for 5-HT1A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor. For the 5-HT1A receptor, [³H]8-OH-DPAT is commonly used.

  • Test Compound: this compound or other competing ligands.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Wash Buffer: Ice-cold buffer to remove unbound radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Generalized Procedure
  • Membrane Preparation: Cells or tissues are homogenized in a lysis buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is then resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to allow the binding reaction to reach equilibrium (typically 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold wash buffer to minimize non-specific binding.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

In the absence of an experimentally determined crystal structure of this compound bound to its receptors, in silico modeling provides a powerful tool to predict and analyze these interactions.

In_Silico_Workflow cluster_prep Preparation cluster_model Modeling cluster_dock Docking & Analysis Receptor_Seq 1. Receptor Sequence Acquisition (e.g., UniProt) Template_Search 2. Template Identification (e.g., BLAST search of PDB) Receptor_Seq->Template_Search Homology_Model 4. Homology Modeling (e.g., MODELLER, SWISS-MODEL) Template_Search->Homology_Model Ligand_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 6. Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Model_Validation 5. Model Validation (e.g., Ramachandran plot, DOPE score) Homology_Model->Model_Validation Model_Validation->Docking Pose_Analysis 7. Binding Pose Analysis (Interaction analysis, scoring) Docking->Pose_Analysis MD_Sim 8. Molecular Dynamics (Optional) (Binding stability analysis) Pose_Analysis->MD_Sim

A generalized workflow for in silico modeling of ligand-receptor binding.
Homology Modeling of 5-HT1A and 5-HT1B Receptors

Since the crystal structures of the human 5-HT1A and 5-HT1B receptors may not be available in a conformation suitable for docking with this compound, homology modeling is a necessary first step.

  • Template Selection: The amino acid sequences of the human 5-HT1A and 5-HT1B receptors are obtained from a protein database like UniProt. A BLAST search against the Protein Data Bank (PDB) is performed to identify suitable template structures, which are typically high-resolution crystal structures of closely related GPCRs.

  • Sequence Alignment: The target receptor sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

  • Model Building: A 3D model of the target receptor is generated based on the alignment with the template structure using software such as MODELLER or SWISS-MODEL.

  • Model Refinement and Validation: The generated model is refined to resolve any steric clashes and optimize its geometry. The quality of the model is then assessed using tools like Ramachandran plots (to check protein backbone torsion angles) and DOPE scores (to evaluate the model's energy).

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.

  • Ligand and Receptor Preparation: A 3D structure of this compound is generated and its energy is minimized. The prepared homology model of the receptor is also processed to add hydrogen atoms and assign appropriate charges. The binding site is defined based on the location of co-crystallized ligands in the template structure or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the receptor's binding pocket.

  • Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the receptor.

Receptor Signaling Pathways

Upon agonist binding, the 5-HT1A and 5-HT1B receptors initiate intracellular signaling cascades. Both receptors are coupled to inhibitory G-proteins (Gi/o).

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.

G5_HT1A_Signaling This compound This compound Receptor 5-HT1A Receptor This compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ↓ activation Hyperpolarization Hyperpolarization GIRK->Hyperpolarization leads to

Simplified 5-HT1A receptor signaling cascade.
5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, which is mediated by the modulation of ion channels. The Gβγ subunit is thought to inhibit voltage-gated Ca²⁺ channels, reducing calcium influx and thus neurotransmitter exocytosis.

G5_HT1B_Signaling This compound This compound Receptor 5-HT1B Receptor This compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_Channel inhibits cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Simplified 5-HT1B receptor signaling cascade.

Conclusion

The in silico modeling of this compound's interaction with 5-HT1A and 5-HT1B receptors offers a powerful, predictive approach to understanding its pharmacological profile at the molecular level. By integrating quantitative binding data from experimental assays with computational techniques such as homology modeling and molecular docking, researchers can gain valuable insights into the key determinants of binding affinity and selectivity. The detailed methodologies and workflows presented in this guide provide a robust framework for future studies aimed at designing novel serotonergic agents with tailored pharmacological properties for the treatment of various neuropsychiatric disorders. The elucidation of the downstream signaling pathways further enhances our understanding of the functional consequences of receptor activation by this compound and its analogs.

References

Batoprazine's Role in Serotonergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. Its mechanism of action is primarily centered on its interaction with serotonergic pathways, specifically as an agonist at 5-HT1A and 5-HT1B receptors.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and influence on serotonergic signaling cascades. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages the extensive data available for its close structural and functional analogue, eltoprazine (B1671187), to provide a comprehensive understanding of this compound's expected pharmacodynamics.

Introduction to this compound and the "Serenic" Drug Class

This compound belongs to a class of psychoactive compounds known as serenics, which are characterized by their specific anti-aggressive effects.[1][2] These compounds, including the closely related eltoprazine and fluprazine, primarily exert their effects through the modulation of the serotonin (B10506) system.[1][2][3] The therapeutic potential of these agents is rooted in their ability to selectively target serotonin receptor subtypes involved in the regulation of mood and behavior. This compound's action as a 5-HT1A and 5-HT1B receptor agonist is central to its pharmacological profile.[1]

Receptor Binding Profile

The affinity of a drug for its target receptors is a critical determinant of its potency and selectivity. While specific binding affinity data for this compound is scarce, studies on its close analog, eltoprazine, provide valuable insights into its expected receptor interaction profile. Radioligand binding assays are the standard method for determining these affinities, expressed as the inhibition constant (Ki).

Data Presentation: Receptor Binding Affinities of Eltoprazine

The following table summarizes the Ki values for eltoprazine at various serotonin receptor subtypes. This data is instrumental in understanding the likely binding profile of this compound.

Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
5-HT1A [3H]8-OH-DPATCalf Hippocampus40[4]
5-HT1B [3H]5-HTRat Striatum52[4]
5-HT1C [3H]MesulerginePig Choroid Plexus81[4]
5-HT2 [3H]KetanserinRat Cortex>1000[4]
Dopamine D2 [3H]SpiperoneRat Striatum>1000[4]
α1-adrenergic [3H]PrazosinRat Cortex>1000[4]
α2-adrenergic [3H]ClonidineRat Cortex>1000[4]

Note: This data is for eltoprazine and is presented as a proxy for this compound's expected binding profile.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

Methodology
  • Membrane Preparation:

    • Tissue of interest (e.g., specific brain regions) is homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Unbound radioligand is washed away.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet Incubate Incubate Membranes with Radioligand and this compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

Workflow for a typical radioligand binding assay.

Functional Activity at Serotonin Receptors

Beyond binding affinity, it is crucial to determine the functional consequence of this compound's interaction with serotonin receptors – whether it acts as an agonist, antagonist, or inverse agonist. Functional assays, such as GTPγS binding assays and second messenger assays (e.g., cAMP accumulation), are employed for this purpose.

Data Presentation: Functional Activity of Eltoprazine

The following table summarizes the functional activity of eltoprazine at key serotonin receptors, providing an expected functional profile for this compound.

ReceptorAssay TypeEffectPotency (EC50/IC50)Efficacy (Emax)Reference
5-HT1A cAMP AccumulationAgonist~1 µM (inhibition)-[4]
5-HT1B K+-stimulated 5-HT releasePartial AgonistpD2 = 7.8α = 0.5 (relative to 5-HT)[4]
5-HT1C IP AccumulationWeak AntagonistIC50 = 7 µM-[4]

Note: This data is for eltoprazine and is presented as a proxy for this compound's expected functional profile.

Experimental Protocols: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Methodology
  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

  • Assay Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), the test compound (e.g., this compound), and [35S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • Termination and Detection: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the agonist are determined by plotting the stimulated [35S]GTPγS binding against the concentration of the test compound.

Experimental Workflow: GTPγS Binding Assay

G Membranes Receptor-expressing Membranes Incubation Incubation Membranes->Incubation GDP GDP GDP->Incubation This compound This compound (Agonist) This compound->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

Workflow for a typical GTPγS binding assay.

Signaling Pathways

As a 5-HT1A and 5-HT1B receptor agonist, this compound is expected to modulate downstream signaling pathways associated with these G-protein coupled receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a member of the Gi/o-coupled receptor family. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

G This compound This compound Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuronal_Inhibition

Simplified 5-HT1A receptor signaling pathway.
5-HT1B Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation as a presynaptic autoreceptor on serotonin nerve terminals inhibits further serotonin release. This is a key mechanism for the negative feedback regulation of serotonergic neurotransmission. Postsynaptically, 5-HT1B receptor activation can also lead to the inhibition of adenylyl cyclase.

G This compound This compound Receptor 5-HT1B Autoreceptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein activates Vesicle Serotonin Vesicle G_protein->Vesicle inhibits fusion Release Serotonin Release Vesicle->Release G cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Implantation Recovery Post-operative Recovery Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Sample_Collection Collect Dialysate Samples Perfusion->Sample_Collection HPLC HPLC-ED Analysis Sample_Collection->HPLC Data_Analysis Quantify Neurotransmitter Levels HPLC->Data_Analysis

References

Batoprazine: A Technical Guide to its Investigation as a Serenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine, a phenylpiperazine derivative, has been a subject of significant interest in the field of psychopharmacology for its potential as a serenic agent—a compound that specifically reduces or prevents aggressive behavior without causing sedation. This technical guide provides a comprehensive overview of the investigation into this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy and pharmacological profile.

Mechanism of Action: Targeting the Serotonin (B10506) System

This compound exerts its anti-aggressive effects primarily through its interaction with the serotonin (5-HT) system. It functions as an agonist at both the 5-HT1A and 5-HT1B receptors.[1] The activation of these receptors is crucial in modulating serotonergic neurotransmission, which plays a pivotal role in regulating mood, anxiety, and aggression. The dual agonism at these receptor subtypes is a key characteristic of this compound and its close structural analogs, eltoprazine (B1671187) and fluprazine, which also exhibit serenic properties.

The proposed mechanism involves the activation of 5-HT1A and 5-HT1B autoreceptors on presynaptic neurons, leading to a decrease in serotonin release and turnover. This reduction in serotonergic activity in specific brain circuits is thought to be responsible for the observed decrease in aggressive behaviors.

Quantitative Pharmacological Data

A thorough understanding of a drug candidate's pharmacological profile is essential for its development. The following tables summarize the available quantitative data for this compound and its closely related analogs to provide a comparative perspective.

Table 1: Receptor Binding Affinity (Ki in nM)

Compound5-HT1A Receptor (Ki in nM)5-HT1B Receptor (Ki in nM)Reference
This compoundData not availableData not available
Eltoprazine8.0Data not available[2]
FluprazineData not availableData not available

Table 2: Functional Efficacy (EC50 in nM)

CompoundAssayEC50 (nM)Reference
This compoundData not availableData not available

Note: Specific EC50 values for this compound in functional assays were not found in the reviewed literature.

Table 3: In Vivo Anti-Aggressive Effects

CompoundAnimal ModelEffective Dose RangeEffectReference
This compoundData not availableData not availableData not available
EltoprazineRat Resident-Intruder1 or 3 mg/kg p.o.Reduced aggression[3]

Note: While this compound is described as an anti-aggressive agent, specific dose-response data from published studies were not identified.

Table 4: Pharmacokinetic Parameters in Rats

CompoundRoute of AdministrationT½ (half-life)CmaxTmaxBioavailabilityReference
This compoundData not availableData not availableData not availableData not availableData not available

Note: Pharmacokinetic data for this compound in rats were not available in the public literature reviewed.

Experimental Protocols

The investigation of this compound and other serenic agents relies on a set of well-established experimental protocols to assess their binding affinity, functional activity, and behavioral effects.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of this compound for 5-HT1A and 5-HT1B receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A, striatum for 5-HT1B) or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the prepared membranes with a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound).

    • Incubate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., [35S]GTPγS Binding Assay)

This assay measures the functional consequence of receptor activation, specifically the coupling of the receptor to its G-protein.

Objective: To determine the efficacy (EC50 and Emax) of this compound at 5-HT1A and 5-HT1B receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Reaction:

    • Incubate the membranes with varying concentrations of the agonist (this compound) in the presence of [35S]GTPγS and GDP.

    • Receptor activation by the agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection:

    • Separate the [35S]GTPγS-bound G-proteins from the unbound nucleotide, typically by filtration.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.

Resident-Intruder Test

This is a widely used animal model to assess anti-aggressive effects of pharmacological agents.

Objective: To evaluate the dose-dependent effect of this compound on offensive aggressive behavior in rodents.

Methodology:

  • Animal Housing:

    • House male rats or mice individually for a period of time (e.g., 2-4 weeks) to establish territoriality. This "resident" animal is the subject of the test.

  • Drug Administration:

    • Administer this compound or a vehicle control to the resident animal via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • Introduction of Intruder:

    • Introduce a smaller, unfamiliar male "intruder" animal into the home cage of the resident.

  • Behavioral Observation:

    • Record the social interaction for a fixed period (e.g., 10 minutes) using a video camera.

    • Score various behaviors of the resident, including:

      • Aggressive behaviors: Latency to first attack, number of attacks, duration of fighting.

      • Non-aggressive social behaviors: Social investigation (sniffing), grooming.

      • General activity: Locomotion, rearing.

  • Data Analysis:

    • Compare the frequency and duration of aggressive behaviors between the drug-treated and vehicle-treated groups.

    • A significant reduction in aggressive behaviors without a significant decrease in general activity or social investigation is indicative of a specific serenic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the workflow of the primary experimental protocols.

Batoprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound HT1A_Auto 5-HT1A Autoreceptor This compound->HT1A_Auto Agonist HT1B_Auto 5-HT1B Autoreceptor This compound->HT1B_Auto Agonist Gi_Go Gi/o Protein HT1A_Auto->Gi_Go HT1B_Auto->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibition Serotonin_Release ↓ Serotonin Release Gi_Go->Serotonin_Release cAMP ↓ cAMP AC->cAMP Synaptic_Cleft Serotonin_Release->Synaptic_Cleft Serotonin_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Serotonin_Receptor Reduced Stimulation

Caption: this compound's signaling pathway as a 5-HT1A/1B agonist.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain tissue) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]8-OH-DPAT) - Varying concentrations of this compound prep->incubate filter Separate Bound and Free Ligand (via filtration) incubate->filter wash Wash Filters (to remove non-specific binding) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Resident_Intruder_Test_Workflow start Start house House Male Rodent Individually (to establish territory - 'Resident') start->house administer Administer this compound or Vehicle to the Resident house->administer introduce Introduce an Unfamiliar Male ('Intruder') into the Resident's Cage administer->introduce record Record Social Interaction (e.g., 10 minutes) introduce->record score Score Behaviors: - Aggressive (attacks, latency) - Social (investigation) - General Activity record->score analyze Compare Behavioral Data (Drug vs. Vehicle) score->analyze end End analyze->end

Caption: Workflow for the resident-intruder test.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for investigating the serotonergic modulation of aggression. Its agonist activity at both 5-HT1A and 5-HT1B receptors provides a specific mechanism for reducing aggressive behaviors. While the qualitative effects of this compound as a serenic agent are described in the literature, a significant gap exists in the public availability of detailed quantitative data, including its precise binding affinities, functional efficacy, and pharmacokinetic profile.

Future research should focus on generating and publishing this critical quantitative information to allow for a more complete understanding of this compound's pharmacological characteristics. Further in-depth studies utilizing the experimental protocols outlined in this guide will be instrumental in fully elucidating its therapeutic potential and advancing the development of novel treatments for pathological aggression. The use of advanced techniques such as in vivo microdialysis could also provide valuable insights into the real-time effects of this compound on neurotransmitter levels in specific brain regions associated with aggression.

References

Methodological & Application

Batoprazine In Vivo Experimental Protocol: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. It functions as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Due to a scarcity of publicly available, detailed in vivo experimental data specifically for this compound, this document provides comprehensive protocols and application notes based on its close structural and functional analog, eltoprazine (B1671187) . Eltoprazine shares the same mechanism of action as a 5-HT1A/1B receptor agonist and has been more extensively studied in preclinical models of aggression.[2][3][4] The following protocols are intended to serve as a robust starting point for designing and conducting in vivo experiments with this compound.

Mechanism of Action: 5-HT1A and 5-HT1B Receptor Agonism

This compound's anti-aggressive effects are mediated through its agonist activity at both 5-HT1A and 5-HT1B receptors.

  • 5-HT1A Receptors: These are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions. Activation of 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release.

  • 5-HT1B Receptors: These are primarily found as presynaptic autoreceptors on serotonin nerve terminals, where their activation also inhibits serotonin release. They are also located on non-serotonergic neurons.

The combined agonism at these receptors is thought to modulate neuronal circuits involved in aggression and impulsivity.

Signaling Pathways

The activation of 5-HT1A and 5-HT1B receptors by this compound initiates intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that signal through Gαi/o proteins.

Batoprazine_Signaling_Pathway This compound Signaling Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A HT1B 5-HT1B Receptor This compound->HT1B Gi_o Gαi/o Protein HT1A->Gi_o HT1B->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition Neurotransmitter_Release Reduced Neurotransmitter Release Gi_o->Neurotransmitter_Release Modulation of Ion Channels cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: this compound signaling through 5-HT1A/1B receptors.

In Vivo Experimental Protocols

The following protocols are based on studies conducted with eltoprazine and are highly relevant for designing experiments with this compound.

Resident-Intruder Test for Anti-Aggressive Effects

This is the gold-standard behavioral paradigm for assessing offensive aggression in rodents.

Objective: To evaluate the dose-dependent efficacy of this compound in reducing aggressive behaviors.

Animal Model: Male rats are commonly used.

Experimental Workflow:

Resident_Intruder_Workflow Resident-Intruder Test Workflow Housing 1. House male rats with a female (to induce territoriality) Isolation 2. Remove female before test Housing->Isolation Dosing 3. Administer this compound or Vehicle (e.g., 60 min pre-test) Isolation->Dosing Intruder 4. Introduce a smaller, unfamiliar male rat (intruder) into the resident's cage Dosing->Intruder Observation 5. Record behavior for a set duration (e.g., 10 minutes) Intruder->Observation Analysis 6. Score aggressive and non-aggressive behaviors Observation->Analysis

Caption: Workflow for the Resident-Intruder Test.

Detailed Methodology:

  • Animals and Housing: Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed with a female companion for at least one week to establish territory. The female is removed from the cage shortly before the test.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or distilled water with a small amount of a solubilizing agent). The drug is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Based on eltoprazine studies, a dose range of 1-10 mg/kg p.o. is a reasonable starting point.[2] Administration typically occurs 60 minutes before the behavioral test.[2]

  • Behavioral Testing: An unfamiliar, slightly smaller male rat (the "intruder") is introduced into the resident's home cage. The ensuing interaction is recorded for a predetermined period, usually 10 minutes.

  • Behavioral Scoring: The recorded videos are scored by a trained observer who is blind to the treatment conditions. Key behaviors to score include:

    • Aggressive Behaviors: Latency to first attack, number of attacks, duration of fighting, bites, and offensive postures.

    • Social Behaviors: Social grooming, sniffing, and following.

    • Non-Social Behaviors: Exploration of the cage, rearing, and self-grooming.

    • Sedative Effects: Immobility or ataxia.

Data Presentation (Hypothetical Data for this compound based on Eltoprazine Studies):

Treatment GroupDose (mg/kg, p.o.)Latency to First Attack (s)Number of AttacksDuration of Fighting (s)Social Interaction (s)
Vehicle-45 ± 812 ± 335 ± 650 ± 7
This compound190 ± 125 ± 215 ± 4*55 ± 8
This compound3180 ± 20 2 ± 15 ± 2 60 ± 9
This compound10>6000 045 ± 7

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Social Interaction Test

This test assesses social behavior and can be used to determine if a drug's anti-aggressive effects are specific or due to a general suppression of social engagement.

Objective: To evaluate the impact of this compound on social interaction in a neutral environment.

Animal Model: Male mice or rats can be used.

Experimental Workflow:

Social_Interaction_Workflow Social Interaction Test Workflow Acclimation 1. Acclimate animals to the testing arena Dosing 2. Administer this compound or Vehicle Acclimation->Dosing Pairing 3. Place two unfamiliar, weight-matched male animals in the arena Dosing->Pairing Observation 4. Record behavior for a set duration (e.g., 10-15 minutes) Pairing->Observation Analysis 5. Score social and non-social behaviors Observation->Analysis

Caption: Workflow for the Social Interaction Test.

Detailed Methodology:

  • Apparatus: A neutral, open-field arena is used. The lighting should be dim to reduce anxiety.

  • Drug Administration: Similar to the resident-intruder test, this compound or vehicle is administered prior to the test.

  • Behavioral Testing: Two unfamiliar, weight-matched male rodents are placed in the arena simultaneously. Their interaction is recorded for 10-15 minutes.

  • Behavioral Scoring: The total time spent in active social interaction is the primary measure. This includes sniffing, following, grooming, and crawling over or under the partner. Aggressive and anxious behaviors are also noted.

Data Presentation (Hypothetical Data for this compound):

Treatment GroupDose (mg/kg, i.p.)Time Spent in Social Interaction (s)
Vehicle-120 ± 15
This compound0.5135 ± 18
This compound1.0150 ± 20
This compound2.5115 ± 16

Data are presented as mean ± SEM.

Pharmacokinetic Considerations (Based on General Phenylpiperazine Characteristics in Rats)

ParameterTypical Range/CharacteristicImplication for Study Design
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)Oral administration is often preferred for its clinical relevance.
Bioavailability (Oral) Variable, may be subject to first-pass metabolism.Dose adjustments may be necessary between different routes of administration.
Time to Maximum Plasma Concentration (Tmax) Typically 30-90 minutes.Behavioral testing should be timed to coincide with peak plasma and brain concentrations.
Half-life (t1/2) Can range from 2 to 6 hours.This will determine the duration of the drug's effect and the necessary washout period between tests.
Brain Penetration Generally good for psychoactive phenylpiperazines.The compound is expected to cross the blood-brain barrier to exert its effects.

Conclusion

This compound holds promise as a therapeutic agent for managing aggression. The in vivo experimental protocols detailed in this document, based on its well-characterized analog eltoprazine, provide a solid foundation for preclinical investigation. Researchers should carefully consider dose-response relationships, pharmacokinetics, and the specific behavioral paradigms to accurately characterize the in vivo effects of this compound. As more data specific to this compound becomes available, these protocols can be further refined.

References

Application Notes and Protocols for Batoprazine in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Batoprazine in rodent studies, with a focus on its anti-aggressive effects. The information is compiled from available scientific literature and is intended to guide researchers in designing and conducting their own experiments.

Mechanism of Action

This compound is a phenylpiperazine derivative that acts as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. Its anti-aggressive, or "serenic," effects are attributed to its action on these receptors, which are involved in the modulation of mood, anxiety, and aggression. Activation of 5-HT1A and 5-HT1B receptors generally leads to a reduction in serotonergic neurotransmission, which is thought to contribute to its aggression-lowering properties.

Data Presentation: this compound and Analogs Dosage in Rodent Studies

The following table summarizes the effective doses of this compound and its close structural and functional analogs, Eltoprazine (B1671187) and Fluprazine (B1216227), in various rodent models of aggression. Due to the limited publicly available data on this compound, information from studies on these related compounds is included to provide a broader context for dosage selection.

CompoundSpeciesStrainSexDose (mg/kg)Route of AdministrationBehavioral TestKey Findings
This compound RatNot SpecifiedNot SpecifiedGeneralizes to 1.0 mg/kg Eltoprazinep.o.Drug DiscriminationThis compound shares discriminative stimulus effects with Eltoprazine, suggesting a similar pharmacological profile.[1]
Eltoprazine RatNot SpecifiedMale1.0, 3.0p.o.Resident-IntruderDose-dependent reduction in offensive aggression without sedation.[2][3]
Eltoprazine RatNot SpecifiedMale10, 30 (µg)Intracerebral (Dorsal Raphe)Resident-IntruderReduced aggression, but also decreased social interest and increased inactivity.[4]
Fluprazine RatLong-EvansMale4.0, 8.0i.p.Resident-IntruderSignificantly reduced offensive aggression with minimal effects on other social or non-social behaviors.[5]
Fluprazine MouseNot SpecifiedMaleNot SpecifiedNot SpecifiedIntruder-Evoked AggressionDose-dependent decrease in attacks and increased latency to the first attack.[1]

Experimental Protocols

Resident-Intruder Test for Assessing Anti-Aggressive Effects

This protocol is a standard and widely used method to evaluate offensive aggression in rodents and to test the efficacy of anti-aggressive compounds like this compound.[6][7][8][9]

a. Animals and Housing:

  • Species: Male rats or mice are typically used.

  • Housing: House the "resident" animal individually for at least one week before the test to establish territoriality. The "intruder" animal should be group-housed. Cages of resident animals should not be changed for at least a week prior to testing to maintain olfactory cues associated with the territory.[6][7]

  • Intruder Selection: The intruder should be a conspecific of the same sex and slightly smaller in weight, and should not have been previously exposed to the resident.[8]

b. Drug Preparation and Administration:

  • Vehicle: The choice of vehicle depends on the solubility of this compound. Commonly used vehicles for parenteral administration in rodents include sterile saline (0.9% NaCl) or a small percentage of a solubilizing agent like Polysorbate 80 in saline. For oral administration, this compound can be suspended in a 0.5% methylcellulose (B11928114) solution. The final formulation should be sterile and isotonic if administered parenterally.

  • Administration: Administer this compound or the vehicle control at a predetermined time before the behavioral test (e.g., 30-60 minutes for i.p. or p.o. administration). The volume of administration should be kept low, typically 5-10 ml/kg for intraperitoneal (i.p.) or oral (p.o.) routes in rats and mice.

c. Experimental Procedure:

  • Administer the calculated dose of this compound or vehicle to the resident animal.

  • After the appropriate pre-treatment time, introduce the intruder animal into the resident's home cage.

  • The interaction is typically recorded for a fixed duration, usually 10 minutes.[3][9]

  • Observe and score the following behaviors:

    • Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

    • Frequency of attacks: Number of aggressive acts (e.g., bites, lunges, wrestling).

    • Duration of aggression: Total time spent in aggressive encounters.

    • Non-aggressive social behaviors: Sniffing, grooming, following.

    • General motor activity: Locomotion, rearing.

  • At the end of the observation period, remove the intruder.

  • If at any point the aggression becomes excessive and risks injury to the intruder, the test should be stopped immediately.[7]

d. Data Analysis:

  • Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in the frequency and duration of attacks, and an increase in the latency to the first attack, in the this compound group would indicate an anti-aggressive effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (5-HT1A and 5-HT1B Receptor Agonist)

This compound exerts its effects by acting as an agonist at 5-HT1A and 5-HT1B receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Batoprazine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor_5HT1A 5-HT1A Receptor This compound->Receptor_5HT1A Binds & Activates Receptor_5HT1B 5-HT1B Receptor This compound->Receptor_5HT1B Binds & Activates G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activates Receptor_5HT1B->G_protein_i AC Adenylyl Cyclase G_protein_i->AC Inhibits ERK ERK Activation G_protein_i->ERK Modulates K_channel K+ Channel Opening G_protein_i->K_channel Activates (via Gβγ) Ca_channel Ca2+ Channel Inhibition G_protein_i->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Reduced Firing Rate) K_channel->Neuronal_Hyperpolarization Ca_channel->Neuronal_Hyperpolarization Experimental_Workflow cluster_setup Phase 1: Acclimation & Grouping cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Assignment to Groups (Vehicle, this compound Doses) Animal_Acclimation->Group_Assignment Housing Resident: Single Housed Intruder: Group Housed Group_Assignment->Housing Drug_Admin Drug/Vehicle Administration (e.g., i.p. or p.o.) Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Intruder_Intro Introduce Intruder to Resident's Home Cage Pretreatment->Intruder_Intro Video_Record Record Interaction (10 min) Intruder_Intro->Video_Record Behavioral_Scoring Score Aggressive & Social Behaviors Video_Record->Behavioral_Scoring Stats Statistical Analysis Behavioral_Scoring->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols for In Vitro Studies with Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that acts as a serotonin (B10506) receptor modulator, primarily exhibiting agonist activity at 5-HT1A and 5-HT1B receptors.[1] Its pharmacological profile has led to its investigation for potential therapeutic applications, particularly as a serenic or antiaggressive agent.[1] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro studies and outline a representative experimental procedure to assess its activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for performing calculations for in vitro assays.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂Wikipedia
Molar Mass 230.267 g/mol Wikipedia
IUPAC Name 8-(piperazin-1-yl)-2H-chromen-2-oneWikipedia
CAS Number 105685-11-8Wikipedia

Solution Preparation

The solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water is not extensively reported in publicly available literature. Therefore, it is crucial for the researcher to experimentally determine the solubility to prepare accurate and effective stock solutions.

Determining Solubility (General Protocol)
  • Solvent Selection: Begin with a high-purity, anhydrous solvent such as DMSO.

  • Incremental Addition: To a known mass of this compound (e.g., 1 mg), add small, precise volumes of the solvent (e.g., 10 µL increments).

  • Vortexing/Sonication: After each addition, vortex and/or sonicate the mixture to facilitate dissolution.

  • Visual Inspection: Observe the solution against a dark background to ensure no solid particles remain.

  • Record Volume: The total volume of solvent required to completely dissolve the compound will give an approximation of its solubility.

  • Confirmation: For more precise determination, prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Preparation of a 10 mM Stock Solution in DMSO (Hypothetical)

Note: This protocol assumes a solubility of at least 10 mM in DMSO. The actual concentration should be adjusted based on experimentally determined solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Weigh out 2.303 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Once dissolved, the solution is a 10 mM stock of this compound.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

Working solutions for in vitro assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Aqueous Solubility: When diluting the DMSO stock in aqueous buffers or media, be mindful of the potential for the compound to precipitate. It is advisable to perform a test dilution to ensure the desired final concentration is achievable without precipitation.

  • Stability in Media: The stability of this compound in cell culture media has not been extensively documented. It is recommended to prepare fresh working solutions for each experiment. For longer-term experiments, the stability of the compound in the specific medium at 37°C should be empirically determined. This can be achieved by incubating the compound in the medium for various durations and then analyzing its concentration by a suitable method like HPLC.

Experimental Protocols

Representative In Vitro Assay: Calcium Flux Assay for 5-HT2A Receptor Antagonism

This protocol describes a method to assess the antagonist activity of this compound at the 5-HT2A receptor, which is known to signal through the Gq pathway, leading to an increase in intracellular calcium.

Materials and Reagents:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • 5-HT (Serotonin) as the agonist

  • A known 5-HT2A receptor antagonist as a positive control (e.g., Ketanserin)

  • This compound working solutions

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Typically, this involves diluting the dye stock (e.g., 1 mM in DMSO) and Pluronic F-127 to a final working concentration. Probenecid can be included at this stage.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle (assay buffer with the same final DMSO concentration as the highest this compound concentration) in the assay buffer.

    • After the dye loading incubation, gently wash the cells with assay buffer.

    • Add the prepared dilutions of this compound, positive control, or vehicle to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Prepare the 5-HT agonist solution at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of antagonist inhibition.

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a baseline reading for a few seconds.

    • Use the instrument's injector to add the EC₈₀ concentration of the 5-HT agonist to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Visualizations

Experimental Workflow for this compound Solution Preparation and In Vitro Assay

G cluster_prep Solution Preparation cluster_assay In Vitro Assay (e.g., Calcium Flux) start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., to 10 mM) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Assay Buffer stock->dilute working Working Solutions dilute->working pre_incubate Pre-incubate with This compound Working Solutions working->pre_incubate plate_cells Plate 5-HT2A Expressing Cells dye_load Load with Calcium Dye plate_cells->dye_load dye_load->pre_incubate add_agonist Add 5-HT (Agonist) pre_incubate->add_agonist measure Measure Fluorescence add_agonist->measure analyze Data Analysis (IC50) measure->analyze

Caption: Workflow for this compound solution preparation and use in an in vitro assay.

This compound Signaling Pathway at Serotonin Receptors

G cluster_5HT1A 5-HT1A Receptor (Agonist Action) cluster_5HT2A 5-HT2A Receptor (Antagonist Action) Batoprazine1 This compound HT1A 5-HT1A Receptor Batoprazine1->HT1A Binds Gi Gi/o Protein HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Batoprazine2 This compound HT2A 5-HT2A Receptor Batoprazine2->HT2A Blocks Gq Gq/11 Protein HT2A->Gq Activates Serotonin Serotonin Serotonin->HT2A Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: this compound's signaling at 5-HT1A and 5-HT2A receptors.

References

Application Notes and Protocols for Using Batoprazine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a selective agonist for the serotonin (B10506) 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuromodulation. Activation of the 5-HT1A receptor is known to induce neuronal hyperpolarization, primarily through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a decrease in neuronal excitability, which is a key mechanism underlying the therapeutic potential of 5-HT1A agonists in various neurological and psychiatric disorders.

Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channels and neuronal membrane properties with high temporal and spatial resolution. These application notes provide detailed protocols for characterizing the effects of this compound on neuronal activity using whole-cell patch clamp recordings.

Mechanism of Action

This compound, as a 5-HT1A receptor agonist, is expected to initiate a signaling cascade that results in the opening of GIRK channels. The binding of this compound to the 5-HT1A receptor facilitates the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The liberated Gβγ dimer then directly binds to and activates GIRK channels, leading to an efflux of K+ ions from the neuron. This potassium current causes hyperpolarization of the cell membrane, moving the membrane potential further from the threshold for firing an action potential and thus reducing overall neuronal excitability.

Data Presentation

Table 1: Expected Electrophysiological Effects of 5-HT1A Receptor Activation

ParameterExpected Effect of this compoundRepresentative Agonist (Serotonin) EC50Cell Type / Preparation
GIRK Current Activation Increase in outward K+ current30 nM[1]Acutely isolated dorsal raphe neurons
Membrane Potential Hyperpolarization-Hippocampal Pyramidal Neurons
Input Resistance Decrease-Dorsal Raphe Neurons
Spontaneous Firing Rate Decrease-Serotonergic Neurons
Inhibitory Postsynaptic Currents (IPSCs) Potential modulation-Various CNS neurons
Excitatory Postsynaptic Currents (EPSCs) Potential modulation-Various CNS neurons

Note: The EC50 value provided is for the endogenous ligand serotonin and serves as a reference. The actual potency of this compound should be determined experimentally.

Table 2: Representative Solutions for Whole-Cell Patch Clamp Recordings

Solution TypeComponentConcentration (mM)
Artificial Cerebrospinal Fluid (aCSF) NaCl126
KCl2.5
MgCl21.2
CaCl22.4
NaH2PO41.2
NaHCO326
Glucose10
Internal Solution (K-Gluconate based) K-Gluconate135
KCl10
HEPES10
EGTA0.2
Mg-ATP4
Na-GTP0.3

Note: Solutions should be freshly prepared and pH and osmolarity adjusted to physiological values (pH ~7.3-7.4, Osmolarity ~290-310 mOsm).

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology in acute brain slices.

Protocol 1: Preparation of Acute Brain Slices
  • Anesthesia and Decapitation: Anesthetize the animal (e.g., rodent) in accordance with approved institutional animal care and use committee protocols. Once deeply anesthetized, quickly decapitate the animal.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or sucrose-based aCSF) to reduce metabolic activity and excitotoxicity.[2]

  • Slicing: Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, oxygenated slicing solution.[3]

  • Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and allow them to recover for at least 30 minutes. Subsequently, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.[3]

Protocol 2: Whole-Cell Patch Clamp Recording
  • Slice Transfer: Place a single brain slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Neuron Identification: Using an upright microscope with infrared differential interference contrast (IR-DIC) optics, identify a healthy neuron in the brain region of interest.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ using a micropipette puller. Fill the pipette with the appropriate internal solution.[4]

  • Achieving Whole-Cell Configuration:

    • Under visual guidance, approach the target neuron with the patch pipette while applying positive pressure to keep the tip clean.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (Giga-ohm) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[3]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp or current-clamp mode.

    • In voltage-clamp mode, hold the neuron at a potential of -70 mV to record postsynaptic currents.

    • In current-clamp mode, inject current to maintain the resting membrane potential and record changes in membrane voltage and firing rate.

Protocol 3: Application of this compound and Data Analysis
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Drug Application: Dilute the this compound stock solution to the desired final concentrations in aCSF immediately before use. Apply this compound to the slice via the perfusion system.

  • Recording this compound Effects:

    • GIRK Current Activation (Voltage-Clamp): Hold the neuron at a potential near the reversal potential for potassium (e.g., -60 mV) and apply voltage steps to more negative potentials (e.g., -80 mV, -100 mV, -120 mV) before and during this compound application. The this compound-induced current will be an inwardly rectifying potassium current.

    • Postsynaptic Currents (Voltage-Clamp): To study the effect on inhibitory postsynaptic currents (IPSCs), hold the neuron at the reversal potential for excitatory currents (around 0 mV).[5] To study excitatory postsynaptic currents (EPSCs), hold the neuron at the reversal potential for inhibitory currents (around -70 mV).[5] Record spontaneous or evoked PSCs before, during, and after this compound application.

    • Neuronal Excitability (Current-Clamp): Record the resting membrane potential and firing rate of the neuron before and during this compound application. Inject depolarizing current steps to elicit action potentials and assess changes in firing frequency and pattern.

  • Dose-Response Analysis: Apply a range of this compound concentrations to determine the potency (EC50) for its effects on GIRK currents, postsynaptic currents, or neuronal firing rate.

  • Washout: After recording the effects of this compound, perfuse the slice with drug-free aCSF to determine the reversibility of the observed effects.

Visualizations

Signaling Pathway of this compound

Batoprazine_Signaling_Pathway This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Binds G_protein Gi/o Protein (αβγ) HT1A_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma GIRK_channel GIRK Channel (Closed) G_betagamma->GIRK_channel Binds & Activates GIRK_channel_open GIRK Channel (Open) GIRK_channel->GIRK_channel_open K_ion K+ GIRK_channel_open->K_ion Efflux Hyperpolarization Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Whole_Cell Obtain Whole-Cell Configuration Slice_Prep->Whole_Cell Solution_Prep Prepare aCSF & Internal Solutions Solution_Prep->Whole_Cell Drug_Prep Prepare this compound Stock Solution Drug_App Bath Apply this compound Drug_Prep->Drug_App Baseline Record Baseline Activity (Voltage/Current Clamp) Whole_Cell->Baseline Baseline->Drug_App Record_Effect Record Electrophysiological Changes Drug_App->Record_Effect Washout Washout with aCSF Record_Effect->Washout Analyze_Currents Analyze Changes in Currents / Voltage Record_Effect->Analyze_Currents Washout->Analyze_Currents Dose_Response Construct Dose-Response Curve (EC50) Analyze_Currents->Dose_Response

Caption: Experimental workflow for patch clamp analysis of this compound.

References

Batoprazine: Application Notes and Protocols for Studying Anti-Aggressive Behavior Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of batoprazine, a phenylpiperazine derivative with potent anti-aggressive properties, for use in preclinical research. This document details its mechanism of action, provides established experimental protocols for evaluating its efficacy, and presents relevant data in a structured format to guide future studies.

Introduction

This compound is a "serenic" or anti-aggressive agent belonging to the phenylpiperazine class of compounds.[1][2] It has demonstrated significant efficacy in reducing aggressive behaviors in various animal models. Its specific mechanism of action allows for the reduction of aggression without causing sedation, a common side effect of other pharmacological agents used to manage aggression, such as neuroleptics.[3] This makes this compound and related compounds valuable tools for investigating the neurobiology of aggression and for the development of novel therapeutic agents. This compound is closely related to other serenics like eltoprazine (B1671187) and fluprazine (B1216227), which share similar anti-aggressive profiles.[1][2]

Mechanism of Action

This compound exerts its anti-aggressive effects primarily through its activity as an agonist at serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT1B subtypes.[1][4] The serotonergic system is well-established as a key modulator of aggression and impulsivity.[5]

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically in various brain regions, is generally associated with a decrease in aggressive behavior.[6] Stimulation of these receptors can lead to a reduction in the firing rate of serotonin neurons and modulate the release of other neurotransmitters, such as dopamine.[6]

  • 5-HT1B Receptor Agonism: 5-HT1B receptors are also implicated in the modulation of aggression.[1] Agonism at these receptors has been shown to have anti-aggressive effects.[5]

The combined action of this compound on both 5-HT1A and 5-HT1B receptors is believed to contribute to its specific anti-aggressive profile, which is characterized by a reduction in offensive aggression without significant impairment of other social or motor behaviors.[3][7]

Below is a simplified diagram of the proposed signaling pathway for this compound's anti-aggressive effects.

Batoprazine_Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist HT1B 5-HT1B Receptor This compound->HT1B Agonist Neuron Postsynaptic Neuron HT1A->Neuron Inhibitory Signal HT1B->Neuron Inhibitory Signal Aggression Reduced Aggressive Behavior Neuron->Aggression

Caption: this compound's signaling pathway.

Preclinical Models for Assessing Anti-Aggressive Effects

A variety of animal models are used to study aggressive behavior.[8] The most common and well-validated paradigm for assessing the anti-aggressive effects of compounds like this compound is the resident-intruder test .[9][10][11][12] This model has high face and construct validity for studying territorial aggression.[10]

The Resident-Intruder Test

This paradigm is used to elicit and measure offensive aggressive behaviors in a resident animal when an unfamiliar "intruder" is introduced into its home cage.[9] The resident, typically a male rodent, displays species-typical aggressive behaviors that can be quantified to assess the efficacy of a pharmacological agent.

The workflow for a typical resident-intruder test is outlined in the diagram below.

Resident_Intruder_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Housing Isolate Resident Male (e.g., 1-4 weeks) Territory Establish Territory (with female partner) Housing->Territory DrugAdmin Administer this compound or Vehicle to Resident Territory->DrugAdmin IntruderIntro Introduce Intruder Male to Resident's Cage DrugAdmin->IntruderIntro Observation Record Behavior (e.g., 10 minutes) IntruderIntro->Observation Scoring Score Aggressive Behaviors (Latency, Frequency, Duration) Observation->Scoring Stats Statistical Analysis (Comparison of Groups) Scoring->Stats

Caption: Experimental workflow for the resident-intruder test.

Experimental Protocols

Below are detailed protocols for conducting the resident-intruder test to evaluate the anti-aggressive effects of this compound.

Protocol 1: Resident-Intruder Test in Mice

1. Animals and Housing:

  • Residents: Adult male mice (e.g., CD-1 retired breeders) should be individually housed for at least one week to establish residency.[9]

  • Intruders: Smaller, group-housed male mice (e.g., C57BL/6J) that have not been socially isolated.[13]

  • Maintain a 12-hour light/dark cycle with food and water available ad libitum. Testing should occur during the dark phase when rodents are most active.[10]

2. Experimental Procedure:

  • Habituation: Allow resident mice to habituate to their home cage for at least one week before testing.[9]

  • Drug Administration: Administer this compound or vehicle (e.g., saline, distilled water) via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Introduce an intruder mouse into the resident's home cage.[9]

    • Record the interaction for a set duration, typically 10 minutes, using a video camera for later analysis.[9][11]

    • If an attack becomes injurious, the trial should be terminated immediately.[9]

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the following behaviors:

    • Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.[11]

    • Frequency of attacks: Total number of aggressive bouts.[13]

    • Duration of aggression: Total time the resident spends engaged in aggressive behaviors (e.g., biting, tail rattling, aggressive grooming).[13]

    • Non-aggressive behaviors: Also quantify social (e.g., sniffing, following) and non-social (e.g., exploring, digging) behaviors to assess the specificity of the drug's effects.[9]

3. Data Analysis:

  • Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Social Interaction Test

To further assess the specificity of this compound and ensure it does not simply suppress all social behavior, a social interaction test can be employed.[14][15]

1. Apparatus:

  • A novel, open-field arena.

2. Procedure:

  • Habituation: Habituate the test animal to the arena for a set period.

  • Drug Administration: Administer this compound or vehicle as described above.

  • Test Session:

    • Place the test animal in the arena with a non-aggressive, unfamiliar conspecific.

    • Record the session and score the duration and frequency of non-aggressive social behaviors (e.g., sniffing, grooming, following).[15]

3. Data Analysis:

  • Compare the social interaction parameters between the drug-treated and vehicle-treated groups. An ideal anti-aggressive agent like this compound would be expected to not decrease, or potentially even increase, non-aggressive social interaction.[3]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected effects based on studies of the closely related and well-researched compound, eltoprazine. This can serve as a guide for expected outcomes in this compound studies.

CompoundAnimal ModelDose Range (mg/kg)Route of AdministrationKey Findings on AggressionEffects on Other BehaviorsReference
Eltoprazine Resident-Intruder (Rat)1-3OralDose-dependent reduction in offensive aggression.No sedation; exploration was increased.[16]
Eltoprazine Resident-Intruder (Rat)0.3 - 1OralSignificant reduction in offense behaviors.Social interest and exploration were intact or increased.[7]
Fluprazine Resident-Intruder (Rat)4 - 8IntraperitonealSignificant reduction in offensive attacks (>70%).No reliable differences in other social or non-social behaviors.[17]

Conclusion

This compound is a promising compound for the study of anti-aggressive behavior due to its specific mechanism of action as a 5-HT1A and 5-HT1B receptor agonist. The experimental protocols outlined in these application notes, particularly the resident-intruder test, provide a robust framework for evaluating the efficacy and specificity of this compound and other novel anti-aggressive agents. By carefully quantifying both aggressive and non-aggressive behaviors, researchers can gain valuable insights into the neuropharmacology of aggression and advance the development of targeted therapeutics.

References

Application Notes and Protocols for Batoprazine Microdialysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine compound that acts as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] These receptors are critically involved in modulating serotonergic and dopaminergic neurotransmission, which play a central role in various physiological and pathological processes, including mood, anxiety, and aggression. In vivo microdialysis is a powerful technique for studying the effects of this compound on the extracellular levels of neurotransmitters such as serotonin (5-HT) and dopamine (B1211576) (DA) in specific brain regions of freely moving animals. This document provides detailed application notes and experimental protocols for conducting this compound microdialysis experiments.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its agonist activity at 5-HT1A and 5-HT1B receptors.

  • 5-HT1A Receptors: These are located presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the prefrontal cortex and hippocampus. Activation of 5-HT1A autoreceptors inhibits the firing of serotonin neurons, leading to a decrease in serotonin release.

  • 5-HT1B Receptors: These are primarily located as presynaptic autoreceptors on the terminals of serotonin neurons, where their activation inhibits serotonin release. They are also found as heteroreceptors on non-serotonergic neurons, where they can modulate the release of other neurotransmitters.

The net effect of this compound on serotonergic and dopaminergic systems is complex and can vary depending on the brain region and the specific receptor population being engaged. Microdialysis allows for the direct measurement of these neurochemical changes in vivo.

Experimental Protocols

The following protocols are based on established methodologies for in vivo microdialysis of serotonergic compounds, with specific parameters adapted from studies on the closely related 5-HT1A/1B agonist, eltoprazine (B1671187). Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vivo Microdialysis in Rats

This protocol details the procedure for implanting a microdialysis probe and collecting dialysate samples to measure the effects of this compound on extracellular serotonin and dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • Analytical system (HPLC with electrochemical detection or LC-MS/MS)

Procedure:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill burr holes over the target brain regions. Example coordinates relative to bregma:

      • mPFC: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm

      • NAc: AP +1.7 mm, ML ±1.0 mm, DV -6.5 mm

    • Implant guide cannulae and secure them to the skull with dental cement.

    • Allow the animals to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a flow rate of 1-2 µL/min.

    • Allow a 2-3 hour equilibration period to establish a stable baseline.

    • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

    • Administer this compound (e.g., 0.5, 1.0, and 2.5 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

    • Store samples at -80°C until analysis.

Protocol 2: Sample Analysis by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of serotonin, dopamine, and this compound in brain dialysates.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Internal standards (e.g., 5-HT-d4, DA-d4, this compound-d6)

Procedure:

  • Sample Preparation:

    • Thaw dialysate samples.

    • Add internal standards to each sample.

    • If necessary, perform a protein precipitation step with acetonitrile.

    • Centrifuge and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform a gradient elution to separate the analytes.

    • Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify the parent and product ions for serotonin, dopamine, and this compound.

    • Construct a calibration curve using known concentrations of standards to quantify the analytes in the samples.

Data Presentation

The following tables summarize the expected quantitative effects of a 5-HT1A/1B agonist like this compound on extracellular neurotransmitter levels, based on data from eltoprazine studies.[1] Values are expressed as a percentage of baseline.

Table 1: Effect of this compound on Extracellular Dopamine Levels

Brain RegionDose (mg/kg)Peak Effect (% Baseline)Time to Peak (min)
mPFC1.0~150%60-80
mPFC2.5~200%60-80
NAc1.0~140%40-60
NAc2.5~180%40-60

Table 2: Effect of this compound on Extracellular Serotonin Levels

Brain RegionDose (mg/kg)Peak Effect (% Baseline)Time to Peak (min)
mPFC1.0~60%40-60
mPFC2.5~40%40-60
NAc1.0~70%40-60
NAc2.5~50%40-60

Visualizations

Batoprazine_Signaling_Pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Dopamine Neuron This compound This compound 5-HT1A_Auto 5-HT1A Autoreceptor This compound->5-HT1A_Auto Agonist 5-HT1B_Auto 5-HT1B Autoreceptor This compound->5-HT1B_Auto Agonist Serotonin_Release Serotonin Release 5-HT1A_Auto->Serotonin_Release Inhibits 5-HT1B_Auto->Serotonin_Release Inhibits Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Release Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse 5-HT1A_Post Postsynaptic 5-HT1A Receptor Dopamine_Release Dopamine Release 5-HT1A_Post->Dopamine_Release Modulates Serotonin_Synapse->5-HT1A_Post Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (2-3 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (at least 60 min) Equilibration->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Admin_Collection Post-Administration Sample Collection (at least 3 hours) Drug_Admin->Post_Admin_Collection Analysis Sample Analysis (LC-MS/MS) Post_Admin_Collection->Analysis Data Data Interpretation Analysis->Data

References

Batoprazine as a Tool Compound for 5-HT Receptor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that has been characterized as a "serenic" or anti-aggressive agent. Its pharmacological profile is primarily defined by its activity at serotonin (B10506) (5-HT) receptors, particularly as an agonist at the 5-HT₁ₐ and 5-HT₁₈ subtypes. Due to the limited availability of comprehensive public data on this compound, this document will leverage information on its close and well-characterized analog, eltoprazine, to provide a detailed guide for researchers utilizing compounds of this class. Eltoprazine shares structural and functional similarities with this compound, making it a valuable surrogate for understanding the experimental application of these agents in 5-HT receptor research.

These application notes provide an overview of the pharmacological properties of this class of compounds, detailed protocols for key in vitro and in vivo experiments, and visualizations to illustrate relevant signaling pathways and experimental workflows.

Pharmacological Profile

This compound and its analogs are valuable tool compounds for dissecting the roles of 5-HT₁ₐ and 5-HT₁₈ receptors in various physiological and pathological processes, including aggression, anxiety, and social behavior. The tables below summarize the binding affinities and functional potencies of eltoprazine, which is considered pharmacologically very similar to this compound.

Table 1: Receptor Binding Affinity of Eltoprazine
Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)
5-HT₁ₐ [³H]8-OH-DPATRat Hippocampus15
5-HT₁₈ [¹²⁵I]GTIRat Striatum12
5-HT₂ₐ [³H]KetanserinRat Cortex330
5-HT₂𝒸 [³H]MesulergineRat Choroid Plexus200
α₁-adrenergic [³H]PrazosinRat Brain180
α₂-adrenergic [³H]RauwolscineRat Cortex>10,000
D₂ Dopamine [³H]SpiperoneRat Striatum450
Table 2: Functional Activity of Eltoprazine
Receptor SubtypeAssayTissue/Cell LineParameterValue
5-HT₁ₐ GTPγS BindingRat HippocampusEC₅₀ (nM)130
Eₘₐₓ (%)60 (Partial Agonist)
5-HT₁₈ GTPγS BindingRat Substantia NigraEC₅₀ (nM)80
Eₘₐₓ (%)85 (Agonist)

Key Experimental Protocols

The following protocols are standard methods used to characterize the pharmacological profile of compounds like this compound and eltoprazine.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound at various 5-HT receptor subtypes.

  • Materials:

    • Membrane preparations from tissues or cells expressing the target receptor (e.g., rat hippocampus for 5-HT₁ₐ, rat striatum for 5-HT₁₈).

    • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [¹²⁵I]GTI for 5-HT₁₈).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

    • Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., 10 µM serotonin).

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, membrane preparation, radioligand, and either this compound dilution, buffer (for total binding), or non-specific binding control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at 5-HT₁ₐ and 5-HT₁₈ receptors.

  • Materials:

    • Membrane preparations.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add membrane preparation, GDP, and this compound dilutions. Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through filter mats.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the stimulated binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values. Eₘₐₓ is expressed as a percentage of the response to a full agonist (e.g., serotonin).

In Vivo Assays

1. Resident-Intruder Test for Anti-Aggressive Effects

This test is a classic paradigm to assess offensive aggression in rodents and the effects of pharmacological agents on this behavior.

  • Objective: To evaluate the anti-aggressive ("serenic") effects of this compound.

  • Animals: Male resident and intruder rats or mice. Residents are typically singly housed for a period to establish territory.

  • Apparatus: The resident's home cage.

  • Procedure:

    • Administer this compound or vehicle to the resident animal at a specified time before the test (e.g., 30-60 minutes).

    • Introduce an unfamiliar intruder into the resident's cage.

    • Record the social and aggressive behaviors of the resident for a set period (e.g., 10 minutes). Key behaviors to score include:

      • Latency to the first attack.

      • Number of attacks.

      • Total duration of aggressive behaviors (e.g., biting, wrestling, offensive postures).

      • Social behaviors (e.g., sniffing, grooming).

      • Non-social behaviors (e.g., exploration).

    • Analyze the data to determine if this compound reduces aggressive behaviors without causing sedation (i.e., a decrease in general activity or exploration).

2. Elevated Plus Maze (EPM) for Anxiolytic Effects

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Objective: To determine if this compound has anxiolytic properties.

  • Animals: Rats or mice.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle to the animal.

    • After a pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video-tracking system.

    • An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in the total number of arm entries (to rule out general locomotor effects).

Visualizations

G cluster_receptor 5-HT1A/1B Receptor Signaling This compound This compound (Agonist) Receptor 5-HT1A/1B Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC K_ion GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

5-HT₁ₐ/₁₈ Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for this compound Characterization start Start binding Radioligand Binding (Determine Ki) start->binding functional Functional Assays (e.g., GTPγS) (Determine EC50, Emax) binding->functional in_vivo_aggression In Vivo Model: Resident-Intruder (Assess Anti-Aggressive Effects) functional->in_vivo_aggression in_vivo_anxiety In Vivo Model: Elevated Plus Maze (Assess Anxiolytic Effects) functional->in_vivo_anxiety data_analysis Data Analysis and Pharmacological Profile in_vivo_aggression->data_analysis in_vivo_anxiety->data_analysis end End data_analysis->end

Experimental Workflow

G cluster_effects Receptor-Mediated Effects This compound This compound HT1A 5-HT1A Agonism This compound->HT1A HT1B 5-HT1B Agonism This compound->HT1B HT2C 5-HT2C Antagonism (Potential) This compound->HT2C Anxiolysis Anxiolytic Effects HT1A->Anxiolysis AntiAggression Anti-Aggressive Effects HT1B->AntiAggression HT2C->Anxiolysis

Logical Relationship of Effects

Conclusion

This compound and its analogs, such as eltoprazine, are potent modulators of the serotonin system, with primary activity as agonists at 5-HT₁ₐ and 5-HT₁₈ receptors. This pharmacological profile underlies their characteristic "serenic" or anti-aggressive effects, as well as potential anxiolytic properties. The experimental protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds as tools to investigate the complex roles of the 5-HT system in health and disease. Careful consideration of the specific receptor subtype activities and appropriate experimental design are crucial for obtaining robust and interpretable results.

Application Notes and Protocols for Cell Culture Assays Involving Batoprazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that acts as a selective agonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, stimulation of 5-HT1A and 5-HT1B receptors can trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).

These application notes provide detailed protocols for in vitro cell culture assays to characterize the pharmacological effects of this compound on cells expressing 5-HT1A and 5-HT1B receptors. The protocols cover the assessment of cell viability, and the quantification of downstream signaling events such as cAMP modulation and ERK phosphorylation.

Data Presentation

CompoundReceptorParameterValue (nM)
Eltoprazine5-HT1AKi40[1]
Eltoprazine5-HT1BKi52[1]

*Note: Eltoprazine is a close structural and functional analog of this compound.[2] This data is provided as a reference for designing concentration ranges for this compound in the described assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows for the assays described in this document.

G_protein_signaling This compound This compound Receptor 5-HT1A / 5-HT1B Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation ERK ERK Phosphorylation MAPK_pathway->ERK Experimental_Workflow cluster_viability Cell Viability Assay cluster_cAMP cAMP Assay cluster_erk ERK Phosphorylation Assay viability_start Seed Cells viability_treat Treat with this compound (Dose-Response) viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Measure Absorbance viability_solubilize->viability_read viability_end Calculate IC50 viability_read->viability_end cAMP_start Seed Cells cAMP_treat Treat with this compound (in presence of Forskolin) cAMP_start->cAMP_treat cAMP_lyse Lyse Cells cAMP_treat->cAMP_lyse cAMP_assay Perform cAMP Assay (e.g., HTRF, AlphaScreen) cAMP_lyse->cAMP_assay cAMP_read Measure Signal cAMP_assay->cAMP_read cAMP_end Generate Dose-Response Curve cAMP_read->cAMP_end erk_start Seed Cells & Serum Starve erk_treat Treat with this compound (Time Course & Dose-Response) erk_start->erk_treat erk_lyse Lyse Cells erk_treat->erk_lyse erk_wb Western Blot for p-ERK and Total ERK erk_lyse->erk_wb erk_quantify Densitometry erk_wb->erk_quantify erk_end Analyze p-ERK/Total ERK Ratio erk_quantify->erk_end

References

Application Notes and Protocols for Batoprazine Administration and CNS Penetration Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: CNS Penetration Parameters

The following tables summarize key parameters used to evaluate the CNS penetration of a compound. The data presented are hypothetical and representative of a CNS-penetrant phenylpiperazine compound, intended for illustrative purposes.

Table 1: In Vitro Blood-Brain Barrier Permeability Assessment

AssayTest SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
PAMPA-BBBArtificial Lipid Membrane8.5N/AHigh passive permeability
MDCK-MDR1Madin-Darby Canine Kidney Cells expressing human P-gp6.2 (A to B)1.2Low potential for P-glycoprotein efflux
7.4 (B to A)

Table 2: In Vivo CNS Distribution in Rodents (Oral Administration)

SpeciesDose (mg/kg)Time Point (h)Total Plasma Conc. (ng/mL)Total Brain Conc. (ng/g)Brain-to-Plasma Ratio (Kp)Unbound Fraction in Plasma (fu,p)Unbound Fraction in Brain (fu,brain)Unbound Brain-to-Plasma Ratio (Kp,uu)
Rat1012503751.50.050.123.6
Mouse1012203081.40.060.143.3

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using PAMPA-BBB

Objective: To assess the passive permeability of Batoprazine across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., Corning® Gentest™ Pre-coated PAMPA Plate System)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (B1663433) (phosphatidylcholine)

  • 96-well UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare the PAMPA lipid membrane solution by dissolving lecithin in dodecane.

  • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Fill the acceptor wells with fresh PBS.

  • Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Protocol 2: In Vitro Efflux Liability Assessment using MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Seed MDCK-MDR1 cells onto the Transwell® inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Permeability: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 1-2 hours).

  • At the end of the incubation, collect samples from both chambers.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) as: ER = Papp(B-A) / Papp(A-B). An ER ≥ 2 suggests active efflux.

Protocol 3: In Vivo Brain Penetration Study in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of this compound following oral administration.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound formulation for oral gavage (e.g., suspension in 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Brain homogenization buffer

  • Homogenizer

  • LC-MS/MS system

  • Equilibrium dialysis apparatus for brain tissue and plasma protein binding determination.

Procedure:

  • Administer this compound orally to a cohort of animals at a specified dose (e.g., 10 mg/kg).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose, anesthetize a subset of animals.

  • Collect blood via cardiac puncture into anticoagulant tubes.

  • Perfuse the animals with ice-cold saline to remove blood from the brain.

  • Excise the brain and weigh it.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue in a known volume of buffer.

  • Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculate the Kp value: Kp = C_brain_total / C_plasma_total.

  • Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Calculate the Kp,uu value: Kp,uu = Kp * (fu,p / fu,brain).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis PAMPA PAMPA-BBB Assay (Passive Permeability) Papp Calculate Papp PAMPA->Papp MDCK MDCK-MDR1 Assay (Efflux Liability) ER Calculate Efflux Ratio MDCK->ER Oral_Admin Oral Administration to Rodents Sample_Collection Brain and Plasma Sample Collection Oral_Admin->Sample_Collection LC_MS LC-MS/MS Analysis Sample_Collection->LC_MS Binding_Assay Brain and Plasma Binding Assays Sample_Collection->Binding_Assay Kp Calculate Kp LC_MS->Kp Kp_uu Calculate Kp,uu Binding_Assay->Kp_uu Kp->Kp_uu

Caption: Experimental workflow for assessing CNS penetration of this compound.

G_protein_signaling cluster_receptor cluster_effector This compound This compound HT1A 5-HT1A Receptor This compound->HT1A HT1B 5-HT1B Receptor This compound->HT1B Gi_Go Gi/Go Protein HT1A->Gi_Go HT1B->Gi_Go AC Adenylyl Cyclase Gi_Go->AC K_channel K+ Channel (GIRK) Gi_Go->K_channel Opens Ca_channel Ca2+ Channel Gi_Go->Ca_channel Closes cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA

Measuring Batoprazine Concentration in Brain Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that has been studied for its "serenic" or anti-aggressive properties. It acts as a 5-HT1A and 5-HT1B receptor agonist.[1] Accurate measurement of its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its distribution across the blood-brain barrier, and elucidating its mechanism of action in preclinical and clinical research. This document provides detailed application notes and protocols for the quantification of this compound in brain tissue, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, a protocol for in-vivo sampling using microdialysis is presented.

I. Quantitative Analysis of this compound in Brain Tissue using LC-MS/MS

This section outlines a general procedure for the extraction and quantification of a small molecule drug like this compound from brain tissue homogenate. Note: This is a template protocol and must be optimized and validated specifically for this compound.

A. Experimental Protocol: Brain Tissue Homogenization and Extraction

This protocol is based on common procedures for extracting small molecules from brain tissue.[2][3]

1. Materials and Reagents:

  • Whole brain tissue (fresh or frozen)

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or another phenylpiperazine derivative).

  • Homogenization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Protein Precipitation Solvent: e.g., Acetonitrile (ACN) or methanol, often containing an acid like 0.1% formic acid to improve extraction efficiency.

  • Reconstitution Solvent: A solvent compatible with the LC mobile phase.

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer).

  • Centrifuge (capable of high speeds and refrigeration).

  • Analytical balance.

  • Pipettes and consumables.

2. Brain Tissue Homogenization:

  • Accurately weigh the frozen or fresh brain tissue sample.

  • Add a specific volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v), for example, 100 mg of tissue in 300 or 400 µL of buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Store the homogenate at -80°C if not used immediately.

3. Protein Precipitation and Extraction:

  • Thaw the brain homogenate on ice.

  • To a known volume of homogenate (e.g., 100 µL), add the internal standard solution.

  • Add a larger volume of ice-cold protein precipitation solvent (e.g., 3 volumes of ACN with 0.1% formic acid).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains this compound and the IS, without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of reconstitution solvent (e.g., 100 µL).

  • The sample is now ready for LC-MS/MS analysis.

B. Experimental Protocol: LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for this compound.

1. Liquid Chromatography (LC) System:

  • Column: A reverse-phase C18 column is a common choice for small molecule analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from a low to high percentage of Mobile Phase B is typically used to separate the analyte from matrix components. The gradient program needs to be optimized.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

2. Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for compounds containing nitrogen atoms like this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound or its adduct) and a specific product ion (a fragment of the precursor ion).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its IS into the mass spectrometer to find the optimal precursor and product ions and collision energies.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a blank matrix (brain homogenate from an untreated animal).

C. Data Presentation: Quantitative Results

Quantitative data should be summarized in clear and structured tables.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Brain Tissue (Template)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery (%)Consistent and reproducible
Matrix EffectWithin acceptable limits
Stability (Freeze-thaw, short-term, long-term)Within ±15% of nominal concentration

Table 2: this compound Concentration in Rat Brain Tissue After a Single Intravenous Dose of 10 mg/kg (Example Data)

Time Point (hours)Mean Concentration (ng/g)Standard Deviation (ng/g)n
0.25150.225.65
0.5280.545.15
1210.833.75
2125.421.35
460.910.55
815.33.15
24< LLOQ-5

II. In-Vivo Measurement of this compound in Brain Extracellular Fluid using Microdialysis

Microdialysis is a minimally invasive technique for continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of living brain tissue.[5][6][7]

A. Experimental Protocol: Brain Microdialysis

1. Materials and Reagents:

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off).

  • Perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF).

  • Syringe pump.

  • Fraction collector.

  • LC-MS/MS system for analysis of the dialysate.

2. Surgical Procedure and Probe Implantation:

  • Anesthetize the animal according to approved protocols.

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula into the brain region of interest.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

3. Microdialysis Sampling:

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).[8]

  • Allow for an equilibration period.

  • Administer this compound to the animal.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

  • Analyze the dialysate samples by LC-MS/MS to determine the concentration of this compound.

B. Data Presentation: Microdialysis Results

Table 3: Unbound this compound Concentration in Rat Striatum ECF Following a 10 mg/kg Intravenous Dose (Example Data)

Time Interval (minutes)Mean Concentration (ng/mL)Standard Deviation (ng/mL)n
0-20< LLOQ-4
20-4012.52.84
40-6025.85.14
60-8022.14.54
80-10015.33.24
100-1209.82.14
120-1804.21.14
180-2401.50.44

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Brain Tissue Collection b Homogenization a->b c Protein Precipitation b->c d Extraction c->d e Reconstitution d->e f LC Separation e->f g MS/MS Detection (MRM) f->g h Data Acquisition g->h i Peak Integration h->i j Calibration Curve Generation i->j k Concentration Calculation j->k

Caption: Workflow for this compound quantification in brain tissue.

Microdialysis Experimental Workflow

G cluster_0 In-Vivo Procedure cluster_1 Sample Analysis cluster_2 Data Analysis a Probe Implantation in Brain Region b This compound Administration a->b c Microdialysate Collection b->c d LC-MS/MS Analysis of Dialysate c->d e Quantification of Unbound Drug d->e f Pharmacokinetic Profiling e->f g Concentration vs. Time Plot f->g

Caption: In-vivo microdialysis workflow for this compound.

This compound Signaling Pathway

This compound is a 5-HT1A receptor agonist and is also reported to have affinity for D2 receptors. The following diagrams illustrate the canonical signaling pathways for these receptors.

G cluster_0 5-HT1A Receptor Agonism (this compound) This compound This compound Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel opens Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA decreases activation

Caption: Simplified 5-HT1A receptor signaling pathway.[9]

G cluster_1 D2 Receptor Antagonism Dopamine Dopamine Receptor_D2 D2 Receptor Dopamine->Receptor_D2 Batoprazine_ant This compound (Antagonist) Batoprazine_ant->Receptor_D2 blocks G_protein_D2 Gi/o Protein Receptor_D2->G_protein_D2 activates AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 decreases

Caption: Simplified D2 receptor signaling pathway.

Conclusion

The protocols and methods described in this document provide a comprehensive framework for the quantitative analysis of this compound in brain tissue. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification in complex biological matrices. In-vivo microdialysis allows for the dynamic measurement of unbound drug concentrations at the site of action. Adherence to these detailed protocols, with appropriate method validation, will ensure the generation of high-quality, reliable data essential for advancing our understanding of this compound's pharmacology.

References

Application Notes and Protocols for Long-term Batoprazine Treatment in Chronic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a selective agonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors, currently under investigation for its potential therapeutic effects in managing social deficits and aggression. As a member of the "serenic" class of compounds, this compound is designed to reduce aggressive behavior without causing sedation. These application notes provide detailed protocols for the long-term administration of this compound in chronic animal models of aggression and anxiety, addressing a critical need for standardized methodologies in preclinical research.

Given the limited availability of specific long-term treatment data for this compound, the following protocols and data are substantially informed by studies on the closely related and well-researched compound, Eltoprazine (B1671187), which shares a similar mechanism of action. These notes are intended to serve as a comprehensive guide for researchers designing and conducting chronic studies with this compound.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound exerts its effects primarily through the activation of 5-HT1A receptors. The signaling cascade initiated by 5-HT1A receptor activation is multifaceted and can be broadly categorized into two main pathways: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway.

  • Canonical Gαi/o Pathway: Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[1][2] This pathway is also associated with the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.[1]

  • β-Arrestin Pathway: Like many G-protein coupled receptors, the 5-HT1A receptor can also signal through a G-protein-independent pathway involving β-arrestins.[3][4][5][6] Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][5]

The balance between these pathways can be influenced by the specific agonist, the duration of treatment, and the neuronal cell type, leading to diverse physiological and behavioral outcomes. Chronic agonist exposure may lead to receptor desensitization, a critical consideration for long-term treatment protocols.

Signaling Pathway Diagram

5-HT1A Receptor Signaling Pathways

Experimental Protocols

The following protocols are designed for long-term studies in rodent models to assess the efficacy of this compound in chronic models of aggression and anxiety.

Chronic Treatment Protocol for Aggression (Resident-Intruder Model)

This protocol is adapted from a 4-week study of Eltoprazine in a rat model of aggression.[7]

Objective: To evaluate the long-term efficacy of this compound in reducing offensive aggressive behavior.

Animal Model: Male rats of an aggressive strain (e.g., Wistar or Long-Evans) housed with a sterilized female to establish territoriality.[8][9]

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or 0.9% saline). The solution should be prepared fresh daily.

Dosing Regimen:

  • Dose: Based on analogous studies with Eltoprazine, starting doses of 1 mg/kg and 3 mg/kg (oral, p.o.) are recommended.[7] Dose-finding studies should be conducted to determine the optimal dose for this compound.

  • Frequency: Once daily.

  • Duration: 4 weeks.

  • Administration: Oral gavage, administered 60 minutes before behavioral testing.[7]

Experimental Groups:

  • Vehicle Control (oral gavage of vehicle)

  • This compound (1 mg/kg, p.o.)

  • This compound (3 mg/kg, p.o.)

Behavioral Assessment (Resident-Intruder Test):

  • Frequency: Once per week for the 4-week duration.

  • Procedure:

    • One hour before the test, the female companion is removed from the resident's cage.[8][9]

    • An unfamiliar, slightly smaller male intruder is introduced into the resident's home cage.[8][9]

    • The interaction is recorded for 10 minutes.[7][8][10]

    • Behavioral parameters to be scored include:

      • Latency to first attack

      • Frequency and duration of aggressive behaviors (e.g., biting, chasing, lateral threat)

      • Frequency and duration of social behaviors (e.g., sniffing, grooming)

      • Frequency and duration of non-social behaviors (e.g., exploration, inactivity)

  • Post-Treatment: A washout period of 1-2 weeks should follow the chronic treatment phase, with a final behavioral assessment to evaluate for any lasting effects or withdrawal symptoms.[7]

Chronic Treatment Protocol for Anxiety (Elevated Plus Maze & Social Interaction Test)

Objective: To assess the long-term anxiolytic effects of this compound.

Animal Model: Male mice or rats.

Dosing Regimen:

  • Dose: To be determined by preliminary dose-finding studies. A starting point similar to the aggression model (1-3 mg/kg, p.o.) can be considered.

  • Frequency: Once daily.

  • Duration: 2-4 weeks.

  • Administration: Oral gavage.

Behavioral Assessments:

  • Elevated Plus Maze (EPM):

    • Frequency: At baseline (before treatment) and at the end of the treatment period.

    • Procedure:

      • Animals are habituated to the testing room for at least 60 minutes prior to the test.[11]

      • Each animal is placed in the center of the plus-shaped maze, which consists of two open and two enclosed arms, and is allowed to explore for 5-10 minutes.[11][12][13]

      • Behavior is recorded and scored for:

        • Time spent in the open arms vs. closed arms.

        • Number of entries into the open arms vs. closed arms.

        • Total arm entries (as a measure of general activity).

    • An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.[12]

  • Social Interaction Test:

    • Frequency: At baseline and at the end of the treatment period.

    • Procedure:

      • Two unfamiliar, weight-matched animals from the same treatment group are placed in an open field arena.

      • Their interaction is recorded for a set period (e.g., 10 minutes).

      • Behaviors scored include:

        • Time spent in active social interaction (e.g., sniffing, grooming, following).

        • Time spent in passive contact.

        • Locomotor activity.

    • An anxiolytic effect may be indicated by an increase in active social interaction time.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Chronic Treatment (4 Weeks) cluster_assessment Weekly Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Male Rats) Housing Acclimatize & House (e.g., with female for aggression model) Animal_Model->Housing Groups Assign to Treatment Groups (Vehicle, this compound Low, this compound High) Housing->Groups Dosing Daily Oral Dosing (this compound or Vehicle) Groups->Dosing Behavioral_Test Perform Behavioral Test (e.g., Resident-Intruder) Dosing->Behavioral_Test Weekly Pharmacokinetics Pharmacokinetic Analysis (at steady state) Dosing->Pharmacokinetics Terminal Data_Collection Record & Score Behavior Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis of Behavioral & PK Data Data_Collection->Data_Analysis Pharmacokinetics->Data_Analysis

Chronic Treatment Experimental Workflow

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups and across time points.

Table 1: Efficacy of Chronic this compound Treatment on Aggressive Behavior (Hypothetical Data)
WeekTreatment GroupLatency to First Attack (s)Total Attack Duration (s)Social Interaction Time (s)
1 Vehicle125 ± 1545 ± 890 ± 12
This compound (1 mg/kg)180 ± 2025 ± 5110 ± 15
This compound (3 mg/kg)250 ± 25 15 ± 4125 ± 18
2 Vehicle120 ± 1848 ± 788 ± 14
This compound (1 mg/kg)195 ± 2222 ± 6 115 ± 16
This compound (3 mg/kg)265 ± 3012 ± 3 130 ± 20
3 Vehicle115 ± 1650 ± 985 ± 11
This compound (1 mg/kg)200 ± 2520 ± 5 118 ± 17
This compound (3 mg/kg)270 ± 2810 ± 4 135 ± 22
4 Vehicle118 ± 1452 ± 882 ± 13
This compound (1 mg/kg)210 ± 2818 ± 4 120 ± 19*
This compound (3 mg/kg)280 ± 328 ± 3 140 ± 25

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Pharmacokinetic Parameters of this compound After Repeated Dosing (Hypothetical Data)
ParameterSingle Dose (Day 1)Steady State (Day 28)
Cmax (ng/mL) 150 ± 20180 ± 25
Tmax (h) 1.0 ± 0.21.0 ± 0.3
AUC0-24h (ng·h/mL) 850 ± 1101100 ± 150
t1/2 (h) 4.5 ± 0.84.8 ± 0.9

Data are for a hypothetical 3 mg/kg oral dose.

Conclusion

These application notes provide a framework for conducting long-term preclinical studies with this compound. The protocols for chronic models of aggression and anxiety are based on established methodologies and data from the closely related compound Eltoprazine. The provided hypothetical data tables illustrate how to present findings in a clear and comparable manner. Researchers should adapt these protocols based on their specific research questions and conduct appropriate dose-finding studies for this compound. The inclusion of pharmacokinetic analysis is crucial for understanding the exposure-response relationship in long-term treatment paradigms. These standardized approaches will contribute to a more robust and reproducible evaluation of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Batoprazine Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batoprazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenylpiperazine derivative that acts as a 5-HT1A and 5-HT1B receptor agonist. Like many compounds with complex aromatic structures, this compound is anticipated to have low aqueous solubility. This can pose challenges for researchers in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.

Q2: What are the general solubility characteristics of this compound?

Q3: Which solvents are recommended for dissolving this compound?

A3: For initial solubilization and the preparation of high-concentration stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) are generally recommended. For further dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final concentration of the organic solvent to avoid toxicity in biological assays.

Q4: How can I avoid precipitation of this compound when diluting a stock solution into an aqueous medium?

A4: To prevent precipitation, it is advisable to add the this compound stock solution (e.g., in DMSO) to the aqueous buffer or medium dropwise while vortexing or stirring. This gradual addition helps to ensure that the compound remains in solution. It is also recommended to prepare intermediate dilutions rather than performing a single large dilution.

Q5: What is the maximum recommended concentration of DMSO in a final assay solution?

A5: The final concentration of DMSO in most cell-based assays should be kept as low as possible, typically at or below 0.5%, to minimize solvent-induced artifacts or toxicity. Always include a vehicle control (the same concentration of DMSO in the assay medium without this compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent incrementally until the compound dissolves.
Inappropriate solventTest solubility in a small amount of a stronger organic solvent like DMSO or DMF.
Compound is in a stable crystalline formGentle warming (be cautious of compound stability) or sonication in a water bath for 5-10 minutes can aid dissolution.
Issue 2: this compound precipitates out of solution after dilution in an aqueous buffer.
Possible Cause Troubleshooting Step
The aqueous buffer has a pH at which this compound is less soluble.Adjust the pH of the buffer. As a basic compound, this compound's solubility is expected to increase in acidic conditions.
The final concentration of the organic solvent is too low to maintain solubility.Consider using a co-solvent system or a formulation aid like a surfactant or cyclodextrin.
The dilution was performed too rapidly.Add the stock solution to the aqueous buffer slowly and with constant agitation.
Issue 3: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Micro-precipitation of this compound in the assay medium.Visually inspect the wells of your assay plate for any signs of precipitation. Consider lowering the final concentration of this compound.
Degradation of this compound in solution.Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Interference from the solvent.Ensure the final solvent concentration is consistent across all experimental and control groups and is below the toxic threshold for your cell line.

Data Presentation

Table 1: Estimated Solubility of this compound

Note: Specific quantitative solubility data for this compound is not widely published. The following table is based on the general characteristics of phenylpiperazine derivatives and should be used as a guideline for initial experiments.

SolventTypeEstimated SolubilityRationale / Notes
Water (neutral pH)AqueousLowThe complex aromatic structure suggests poor aqueous solubility.
0.1 N HClAqueous (Acidic)HighProtonation of the basic nitrogen atoms in the piperazine (B1678402) ring should form a more soluble salt.
0.1 N NaOHAqueous (Basic)LowIn its free base form, the molecule is less polar and expected to have lower aqueous solubility.
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)Highly SolubleA powerful solvent for a wide range of organic compounds.[1]
EthanolOrganic (Polar, Protic)SolubleA common solvent for compounds with both polar and non-polar characteristics.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 230.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh 1 mg of this compound powder and transfer it to a sterile vial.

  • Calculate Solvent Volume:

    • Volume (L) = Amount (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (1 mg / (10 mmol/L * 230.27 g/mol )) * 1,000,000 = 434.3 µL

  • Add Solvent: Add 434.3 µL of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved particles. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in DMSO.

    • Pipette 5 µL of the 10 mM this compound stock into 45 µL of DMSO.

  • Final Dilution: Prepare the final working solution by diluting the 1 mM intermediate stock 1:100 in the desired cell culture medium.

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.

    • Important: Add the intermediate stock to the medium dropwise while gently vortexing to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of DMSO to 990 µL of the cell culture medium (final DMSO concentration of 0.1%).

Mandatory Visualizations

Signaling Pathways

This compound is an agonist at both the 5-HT1A and 5-HT1B serotonin (B10506) receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

Batoprazine_Experimental_Workflow Experimental Workflow for this compound Solubilization and Use cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C dissolve->store intermediate Intermediate Dilution (in DMSO) store->intermediate Use Aliquot final Final Dilution (in Aqueous Medium) intermediate->final add_to_cells Add to Cells final->add_to_cells incubation Incubation add_to_cells->incubation vehicle_control Vehicle Control (DMSO) vehicle_control->incubation readout Assay Readout incubation->readout

Workflow for preparing this compound solutions.

5HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Pathway This compound This compound Receptor 5-HT1A Receptor This compound->Receptor activates G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion mediates Hyperpolarization Hyperpolarization (Neuron Inhibition) K_ion->Hyperpolarization leads to

Simplified 5-HT1A receptor signaling cascade.

5HT1B_Signaling_Pathway 5-HT1B Receptor Signaling Pathway This compound This compound Receptor 5-HT1B Receptor This compound->Receptor activates G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Ca_influx->Neurotransmitter_Release triggers

Simplified 5-HT1B receptor signaling cascade.

References

Technical Support Center: Improving the Oral Bioavailability of Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the oral bioavailability and specific formulation of batoprazine is limited. Therefore, this technical support center provides guidance based on general principles of drug development for poorly soluble compounds and data from its structural analogs, eltoprazine (B1671187) and fluprazine (B1216227). Researchers should conduct their own experiments to determine the specific physicochemical and pharmacokinetic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: There is currently no publicly available data on the absolute oral bioavailability of this compound. However, studies on its structural analogs show a wide range of oral bioavailability. Eltoprazine has been reported to have complete absorption and 100% absolute bioavailability, suggesting it is well-absorbed.[1] In contrast, fluphenazine (B1673473), another piperazine (B1678402) derivative, exhibits very low absolute bioavailability (2.7-3.4%), indicating extensive first-pass metabolism or poor absorption.[2] Given that this compound belongs to the same phenylpiperazine class, its bioavailability could fall anywhere within this wide range.[3][4] Therefore, experimental determination of this compound's bioavailability is crucial.

Q2: What are the potential factors that could limit the oral bioavailability of this compound?

A2: Based on common challenges with orally administered drugs, the following factors could potentially limit the bioavailability of this compound:

  • Poor Aqueous Solubility: Many piperazine derivatives exhibit low water solubility, which can limit their dissolution in the gastrointestinal fluids and subsequently, their absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[5] This is a common issue for many oral drugs and is a likely reason for the low bioavailability of fluphenazine.[2]

  • Poor Membrane Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be a limiting factor.

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.

Q3: Are there any known formulation strategies for improving the bioavailability of this compound or related compounds?

A3: While specific formulations for this compound are not publicly documented, several strategies are commonly used to improve the oral bioavailability of poorly soluble drugs and could be applicable:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution. Techniques include micronization and nanomilling.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

  • Co-crystallization: Forming a crystalline solid with a second component (a coformer) can improve the solubility and dissolution rate of the drug.

Troubleshooting Guide

Issue Symptom Possible Cause Troubleshooting Steps
Low in vitro dissolution rate The concentration of this compound in dissolution media is low and plateaus quickly.Poor aqueous solubility of the crystalline form.1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder. 2. Formulate as a Solid Dispersion: Prepare solid dispersions with various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). 3. Investigate Different Salt Forms: If applicable, screen for salt forms with improved solubility.
High variability in in vivo exposure Large standard deviations in plasma concentration-time profiles are observed in animal studies.Dissolution rate-limited absorption; food effects.1. Develop an Enabling Formulation: Utilize a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve dissolution and reduce variability. 2. Conduct Fed vs. Fasted Studies: Assess the impact of food on the absorption of your current formulation to understand the source of variability.
Low absolute bioavailability despite good solubility The drug dissolves well in vitro, but in vivo studies show low systemic exposure compared to intravenous administration.High first-pass metabolism in the gut wall or liver.1. In vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Caco-2 Permeability Assay with Efflux Inhibition: Determine if this compound is a substrate for efflux transporters like P-gp. 3. Prodrug Strategy: Consider designing a prodrug that masks the site of metabolism.
Poor permeability in Caco-2 assays Low apparent permeability (Papp) values are observed in in vitro cell-based assays.The molecule has inherent difficulty crossing the intestinal epithelium.1. Lipid-Based Formulations: These can sometimes enhance permeability by interacting with the cell membrane. 2. Permeation Enhancers: Investigate the use of excipients known to improve intestinal permeability (use with caution and assess toxicity). 3. Prodrug Approach: Design a more lipophilic prodrug to enhance passive diffusion.

Quantitative Data Summary

Since specific quantitative data for this compound is unavailable, the following table summarizes the pharmacokinetic parameters of its analogs, eltoprazine and fluphenazine, to illustrate the potential range of properties.

Parameter Eltoprazine Fluphenazine (Immediate Release) Reference
Route of Administration Oral, IntravenousOral, Intravenous[1][2]
Absolute Bioavailability 100%2.7%[1][2]
Tmax (Oral) ~2-3 hours2.8 hours[2][6]
Elimination Half-life ~6.5-8 hoursNot specified in the provided abstract[1][6]
Excretion ~40% unchanged in urineNot specified in the provided abstract[1]

Experimental Protocols

Equilibrium Solubility Determination

Objective: To determine the solubility of this compound in various aqueous media relevant to the gastrointestinal tract.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate for each condition.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • To assess apical to basolateral (A-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To assess basolateral to apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Solubility Solubility Assessment ParticleSize Particle Size Reduction Solubility->ParticleSize If solubility is low SolidDispersion Solid Dispersion Solubility->SolidDispersion If solubility is low LipidBased Lipid-Based Formulation Solubility->LipidBased If solubility is low Permeability Permeability Assay (e.g., Caco-2) Prodrug Prodrug Synthesis Permeability->Prodrug If permeability is low Metabolism Metabolic Stability (Microsomes) Metabolism->Prodrug If metabolism is high Dissolution Dissolution Testing ParticleSize->Dissolution SolidDispersion->Dissolution LipidBased->Dissolution Prodrug->Dissolution PK_Studies Pharmacokinetic Studies in Animals Dissolution->PK_Studies Select lead formulations

Caption: Experimental workflow for improving the oral bioavailability of a drug candidate.

Factors_Affecting_Oral_Bioavailability cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors Bioavailability Oral Bioavailability Solubility Aqueous Solubility DissolutionRate Dissolution Rate Solubility->DissolutionRate Permeability Membrane Permeability Permeability->Bioavailability Stability Chemical Stability in GI Tract Stability->Bioavailability DissolutionRate->Bioavailability Excipients Excipient Interactions Excipients->Bioavailability FirstPass First-Pass Metabolism FirstPass->Bioavailability GIT_Motility GI Tract Motility GIT_Motility->Bioavailability Efflux Efflux Transporters Efflux->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

References

Batoprazine Stability in DMSO and Saline Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of batoprazine in dimethyl sulfoxide (B87167) (DMSO) and saline solutions. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: Several factors can influence the stability of this compound in DMSO. Key considerations include:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups within the this compound molecule, leading to degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep DMSO stock solutions at -20°C or -80°C.

  • Light Exposure: Many organic compounds are sensitive to photodegradation. It is prudent to protect this compound solutions from light by using amber vials or storing them in the dark.

  • pH of the Solution: The presence of acidic or basic impurities can catalyze degradation reactions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q2: How stable is this compound in aqueous (saline) solutions?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure and the behavior of similar compounds, potential degradation pathways for this compound may include:

  • Hydrolysis: As a molecule with amide and ether linkages, this compound is susceptible to hydrolysis, a common degradation pathway for pharmaceuticals.[2][3] This can be catalyzed by acidic or basic conditions.

  • Oxidation: Oxidation is another common degradation pathway for organic molecules and can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2][3][4]

  • Photolysis: Exposure to UV or visible light can lead to photodegradation.

Q4: How can I monitor the stability of my this compound solutions?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common and reliable method for assessing stability.[5] This technique allows you to:

  • Quantify the parent compound: Track the concentration of this compound over time.

  • Detect degradation products: Observe the appearance and growth of new peaks in the chromatogram, which may correspond to degradants.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly low activity of this compound in an assay. Degradation of the compound in the stock solution or final dilution.1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 2. Perform a stability check on your existing stock solution using HPLC. 3. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Visible precipitate in the DMSO stock solution upon thawing. The compound's solubility limit in DMSO may have been exceeded, or the compound has degraded to a less soluble product.1. Gently warm the solution and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. 3. Consider preparing a more dilute stock solution.
Inconsistent results between experiments using the same this compound solution. Ongoing degradation of the compound in solution. In aqueous solutions, the pH may not be optimal for stability.1. For DMSO stocks, ensure proper storage conditions (frozen, protected from light). 2. For saline solutions, experimentally determine the optimal pH for this compound stability and buffer the solution accordingly. Prepare fresh dilutions for each experiment.
Appearance of new peaks in the HPLC chromatogram of a stability sample. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS or NMR. 2. Understanding the structure of the degradants can help elucidate the degradation pathway and inform strategies to improve stability (e.g., adjusting pH, protecting from light).

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method for evaluating the stability of this compound in DMSO under various storage conditions.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO
  • Amber glass vials with Teflon-lined caps
  • HPLC system with UV or MS detector
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles.
  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Protect all samples from light.
  • Time Points: Define the time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature. Prepare a dilution of the sample in a suitable mobile phase for HPLC analysis.
  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), pH adjusted. A gradient elution may be necessary.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at an appropriate wavelength (determined by UV scan of this compound) or MS.
Protocol for Assessing this compound Stability in Saline

This protocol is designed to determine the stability of this compound in a saline solution at a specific pH.

1. Materials:

  • This compound DMSO stock solution
  • Sterile saline solution (0.9% NaCl)
  • Sterile buffer solutions of different pH values (e.g., acetate, phosphate)
  • Sterile vials
  • HPLC system

2. Procedure:

  • Solution Preparation: Prepare saline solutions buffered at different pH values (e.g., 4, 5, 6, 7, 8).
  • Sample Preparation: Spike the buffered saline solutions with a known concentration of this compound from a concentrated DMSO stock. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.
  • Storage: Store the prepared solutions at a specific temperature (e.g., room temperature or 37°C) and protect from light.
  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Sample Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining.
  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the optimal pH for stability.

Visualizations

Signaling Pathways of this compound

This compound is known to act as an agonist at the serotonin (B10506) 5-HT1A receptor and has a high affinity for dopamine (B1211576) D2 and D3 receptors, where it can act as a partial agonist or antagonist.[6][7] Both 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9] The D2 receptor can also signal independently of G-proteins through a β-arrestin 2-dependent pathway.[9]

Batoprazine_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway Batoprazine1 This compound (Agonist) Receptor5HT1A 5-HT1A Receptor Batoprazine1->Receptor5HT1A Activates G_protein_i_5HT1A Gi/o Protein Receptor5HT1A->G_protein_i_5HT1A Activates AC_5HT1A Adenylyl Cyclase G_protein_i_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Batoprazine2 This compound (Partial Agonist/Antagonist) ReceptorD2 D2 Receptor Batoprazine2->ReceptorD2 Binds to G_protein_i_D2 Gi/o Protein ReceptorD2->G_protein_i_D2 Activates Beta_Arrestin β-Arrestin 2 ReceptorD2->Beta_Arrestin Recruits AC_D2 Adenylyl Cyclase G_protein_i_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Downstream_D2 Downstream Signaling Beta_Arrestin->Downstream_D2

Figure 1: Simplified signaling pathways of this compound at 5-HT1A and D2 receptors.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow Prep Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep->Aliquot Storage Store at Different Conditions (Temp, Light) Aliquot->Storage Timepoints Sample at Predetermined Time Points Storage->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data Report Generate Stability Report Data->Report

Figure 2: General experimental workflow for a this compound stability study.

Troubleshooting Logic for this compound Instability

This decision tree provides a logical approach to troubleshooting unexpected experimental results that may be due to this compound instability.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Fresh_Sol Prepare Fresh Solution and Re-run Experiment Check_Solution->Fresh_Sol No Old_Sol Potential Degradation Check_Solution->Old_Sol Yes Correct_Storage Investigate Other Experimental Variables Fresh_Sol->Correct_Storage If problem persists Check_Storage Was the stock solution stored correctly? Old_Sol->Check_Storage Check_Storage->Correct_Storage Yes Incorrect_Storage Improper Storage (Light, Temp, Freeze-Thaw) Check_Storage->Incorrect_Storage No Perform_Stability Perform Formal Stability Study (HPLC) Incorrect_Storage->Perform_Stability

References

Troubleshooting inconsistent results in Batoprazine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Batoprazine studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, a phenylpiperazine drug acting as a 5-HT1A and 5-HT1B receptor agonist.[1] While direct reports of inconsistent results for this compound are not prominent in the literature, variability is a known challenge in studies of 5-HT1A receptor agonists. This guide draws on established principles of serotonergic pharmacology to help you navigate potential sources of inconsistency.

Question 1: Why am I observing variable behavioral effects of this compound across different experiments or animal models?

Answer:

Inconsistent behavioral outcomes with 5-HT1A agonists like this compound can stem from several factors:

  • Autoreceptor vs. Heteroreceptor Activation: 5-HT1A receptors are located both on serotonin (B10506) neurons themselves (autoreceptors) and on non-serotonergic neurons in various brain regions (heteroreceptors).[2][3][4]

    • Autoreceptor activation in the raphe nuclei inhibits serotonin neuron firing, leading to a decrease in serotonin release. This can produce effects that may seem counterintuitive for a serotonin agonist.

    • Heteroreceptor activation in regions like the hippocampus and cortex mediates the direct postsynaptic effects of the agonist.

    • The net behavioral effect of this compound depends on the balance between its actions at these two receptor populations, which can be influenced by the dose, the specific behavior being measured, and the animal model used.

  • Biased Agonism: 5-HT1A receptors can signal through different intracellular pathways. "Biased agonists" preferentially activate one pathway over another.[5] It is possible that this compound or its metabolites exhibit biased agonism, leading to different cellular and behavioral responses depending on the tissue and the specific signaling pathways that are dominant.

  • Animal Model and Strain Differences: The expression and function of 5-HT1A receptors can vary between different animal species and even between strains of the same species. These differences can lead to significant variations in behavioral responses to 5-HT1A agonists.[6]

  • Experimental Conditions: Factors such as the time of day of testing, the animal's stress level, and the specific parameters of the behavioral test can all influence the outcome of the experiment.[6]

Question 2: My in vitro binding affinity data for this compound is not consistent with the functional effects I'm seeing in vivo. What could be the reason?

Answer:

Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, consider the following possibilities:

  • Metabolism and Active Metabolites: this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver.[7] These metabolic processes can produce active metabolites with different receptor binding profiles and functional activities compared to the parent drug.[8][9] An in vitro binding assay using only the parent compound will not capture the contribution of these active metabolites to the overall in vivo effect.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its concentration and persistence at the target receptors in the brain.[10] Poor brain penetration or rapid metabolism and clearance can lead to a lack of efficacy in vivo, even if the compound shows high affinity in vitro.

  • Receptor Environment: The binding of a ligand to a receptor in vitro occurs in a highly controlled, artificial environment. In vivo, the receptor is embedded in a complex cell membrane and is subject to regulation by various endogenous factors, which can alter its conformation and affinity for ligands.

Question 3: I'm observing unexpected side effects or off-target effects in my this compound experiments. How can I investigate this?

Answer:

While this compound is described as a 5-HT1A and 5-HT1B receptor agonist, off-target effects are always a possibility. Here's how to approach this:

  • Receptor Profiling: Conduct a broader receptor screening panel to assess this compound's binding affinity for other serotonin receptor subtypes, as well as for dopamine, adrenergic, and other relevant receptors. Phenylpiperazine compounds can sometimes exhibit affinity for other receptors.

  • Drug-Drug Interactions: If this compound is being co-administered with other compounds, there is a potential for drug-drug interactions.[11][12][13][14] These can occur at the level of metabolism (e.g., competition for CYP enzymes) or at the receptor level.

  • Serotonin Syndrome: At high doses or in combination with other serotonergic agents, there is a risk of inducing serotonin syndrome.[15] This condition is characterized by a triad (B1167595) of symptoms: autonomic dysfunction, neuromuscular excitation, and altered mental status.[15] Carefully monitor your animals for these signs.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinities (Ki in nM)

Compound5-HT1A5-HT1BD2Reference
This compoundHigh Affinity (Agonist)High Affinity (Agonist)-[1]
EltoprazineHigh Affinity (Partial Agonist)High Affinity (Partial Agonist)-[16]
F155993.4 (Full Agonist)>1000>1000[15]
F137140.1 (Full Agonist)>1000>1000[15]

Table 2: Pharmacokinetic Parameters

CompoundRoute of AdministrationKey FindingsReference
EltoprazineOralDose-proportional increase in serum concentrations.[17][18]
EltoprazineOralWell-tolerated with nausea and dizziness as the most frequent adverse effects.[16][18][19]

Note: Detailed pharmacokinetic data for this compound (e.g., half-life, bioavailability, Cmax) were not found in the initial searches.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments relevant to this compound studies.

Protocol 1: Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound and its metabolites for 5-HT1A and 5-HT1B receptors.

  • Materials:

    • Cell membranes prepared from cells expressing human recombinant 5-HT1A or 5-HT1B receptors.

    • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B).

    • This compound and any known or suspected metabolites.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or metabolite).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis

  • Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus).

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump.

    • Fraction collector.

    • HPLC system with electrochemical detection.

    • This compound solution for administration (e.g., subcutaneous or intraperitoneal).

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound and continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

    • Express the results as a percentage change from baseline.

Visualizations

Signaling Pathways

G cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT 5-HT 5-HT1A_auto 5-HT1A Autoreceptor 5-HT->5-HT1A_auto Binds AC Adenylyl Cyclase 5-HT1A_auto->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Firing_Rate Neuron Firing Rate PKA->Firing_Rate Decreases 5-HT_Release 5-HT Release Firing_Rate->5-HT_Release Decreases 5-HT_Released Released 5-HT 5-HT_Release->5-HT_Released Batoprazine_pre This compound Batoprazine_pre->5-HT1A_auto Agonist 5-HT1A_hetero 5-HT1A Heteroreceptor AC_post Adenylyl Cyclase 5-HT1A_hetero->AC_post Inhibits Effector Effector Proteins (e.g., ion channels) 5-HT1A_hetero->Effector Modulates cAMP_post cAMP AC_post->cAMP_post Produces Response Cellular Response (e.g., hyperpolarization) Effector->Response 5-HT_Released->5-HT1A_hetero Binds Batoprazine_post This compound Batoprazine_post->5-HT1A_hetero Agonist

Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Experimental Workflow

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_action Actionable Solutions Inconsistent_Results Inconsistent Behavioral Results Check_Dose Review Dose-Response Curve Inconsistent_Results->Check_Dose Check_Metabolism Consider Active Metabolites Inconsistent_Results->Check_Metabolism Check_Receptor Autoreceptor vs. Heteroreceptor Effects Inconsistent_Results->Check_Receptor Check_Model Evaluate Animal Model and Strain Inconsistent_Results->Check_Model Check_Protocol Standardize Experimental Protocol Inconsistent_Results->Check_Protocol Optimize_Dose Dose Optimization Studies Check_Dose->Optimize_Dose Metabolite_Analysis PK/PD Studies with Metabolites Check_Metabolism->Metabolite_Analysis Receptor_Selectivity Use Receptor-Specific Ligands Check_Receptor->Receptor_Selectivity Model_Validation Validate Model with Reference Compounds Check_Model->Model_Validation Protocol_Refinement Refine and Document Protocol Check_Protocol->Protocol_Refinement

Caption: A logical workflow for troubleshooting inconsistent behavioral results in this compound studies.

Logical Relationships

G Observed_Effect Observed In Vivo Effect Parent_Drug Parent Drug (this compound) Parent_Drug->Observed_Effect Active_Metabolites Active Metabolites Active_Metabolites->Observed_Effect Receptor_Affinity Receptor Affinity (5-HT1A, 5-HT1B, etc.) Receptor_Affinity->Parent_Drug Receptor_Affinity->Active_Metabolites Functional_Activity Functional Activity (Agonist, Partial Agonist, Antagonist) Functional_Activity->Parent_Drug Functional_Activity->Active_Metabolites Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->Parent_Drug Pharmacokinetics->Active_Metabolites Experimental_Context Experimental Context (Model, Protocol, Environment) Experimental_Context->Observed_Effect

Caption: Factors influencing the observed in vivo effects of this compound.

References

Optimizing Batoprazine dosage to reduce motor side effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Batoprazine Dosage Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and related compounds. The focus is on optimizing dosage to mitigate motor side effects based on current preclinical and clinical research.

Disclaimer: this compound is an investigational compound. The information provided is based on available research on this compound and analogous compounds like eltoprazine (B1671187). All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to motor side effects?

A1: this compound is a phenylpiperazine compound that is closely related to eltoprazine and fluprazine.[1] Its effects are primarily mediated through its agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] The modulation of motor side effects, particularly drug-induced dyskinesias, is thought to be largely due to its action on presynaptic 5-HT1A autoreceptors.[2][3] Activation of these autoreceptors can regulate the release of serotonin and, consequently, dopamine (B1211576), which is crucial in motor control.

Q2: What are the common motor side effects observed with 5-HT1A receptor agonists?

A2: While aiming to reduce certain motor complications like L-DOPA-induced dyskinesia (LID), high doses of 5-HT1A agonists can sometimes lead to other motor impairments. In preclinical models, high doses of some 5-HT1A agonists have been shown to impair motor coordination, which can be measured using tests like the rotarod.[2] In clinical settings with related compounds, observed side effects at higher doses have included dizziness and nausea, which can indirectly affect motor stability.[4]

Q3: Is there a therapeutic window for this compound to reduce motor side effects without compromising efficacy?

A3: Establishing a precise therapeutic window for this compound requires further specific research. However, studies with the analogous compound eltoprazine in patients with Parkinson's disease have shown that it is possible to achieve a significant reduction in L-DOPA-induced dyskinesias at doses of 5 mg and 7.5 mg without negatively impacting the therapeutic effects of L-DOPA.[4] This suggests a therapeutic window does exist. Dose-response studies are critical to identify the optimal dose that maximizes the desired anti-dyskinetic effect while minimizing other potential motor impairments.

Q4: What is "biased agonism" and how might it apply to optimizing this compound's side effect profile?

A4: Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. For 5-HT1A receptors, biased agonists could potentially be designed to selectively activate the presynaptic autoreceptors that are thought to mediate the anti-dyskinetic effects, while having less of an effect on other 5-HT1A receptor populations that might be associated with unwanted side effects.[2][3] Investigating the biased agonist profile of this compound could be a key strategy for optimizing its therapeutic-to-side-effect ratio.

Troubleshooting Guides

Issue 1: High incidence of motor coordination deficits (e.g., impaired rotarod performance) in animal models.

Potential Cause Troubleshooting Step
Dose is too high. Systematically lower the dose of this compound in a dose-response study to identify the minimal effective dose for the desired therapeutic effect and a threshold below which motor coordination is not impaired.
Off-target effects. Conduct receptor binding assays to characterize the full pharmacological profile of this compound and identify any potential off-target interactions that could contribute to motor deficits.
Interaction with other administered compounds. If this compound is co-administered with another drug (e.g., L-DOPA), evaluate the dose of both compounds, as the interaction may be dose-dependent.

Issue 2: Lack of efficacy in reducing L-DOPA-induced dyskinesia (LID) in a Parkinson's disease model.

Potential Cause Troubleshooting Step
Dose is too low. Gradually increase the dose of this compound. Based on studies with eltoprazine, effective doses in rats are in the range of 0.3-0.6 mg/kg.[4]
Timing of administration is not optimal. Vary the pre-treatment time with this compound before the administration of L-DOPA to ensure that this compound has reached its target and is active when L-DOPA takes effect.
Severity of the animal model. Ensure the 6-OHDA lesioning protocol is consistent and results in a reliable level of dopamine depletion and subsequent LID when treated with L-DOPA. The severity of the lesion can impact the response to treatment.

Data Presentation

Table 1: Summary of Eltoprazine Dosage and Effects on L-DOPA-Induced Dyskinesia (LID) in Clinical and Preclinical Studies.

Study Type Species Dosage Primary Outcome Reference
Clinical TrialHuman (Parkinson's Patients)2.5 mg (single oral dose)No significant reduction in LID.[4]
Clinical TrialHuman (Parkinson's Patients)5.0 mg (single oral dose)Significant reduction in LID as measured by CDRS and RDRS. Well-tolerated.[4]
Clinical TrialHuman (Parkinson's Patients)7.5 mg (single oral dose)Significant reduction in LID (post-hoc analysis). Well-tolerated.[4]
PreclinicalRat (6-OHDA model)0.3 mg/kg and 0.6 mg/kgSuppressed development and expression of LIDs.[4][5]
PreclinicalMonkey (MPTP model)0.75 mg/kgSuppression of dyskinesias.[4]

CDRS: Clinical Dyskinesia Rating Scale; RDRS: Rush Dyskinesia Rating Scale.

Experimental Protocols

Protocol 1: Assessment of this compound on L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model

  • Induction of Parkinsonian Model:

    • Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male Sprague-Dawley rats to induce depletion of dopaminergic neurons.

    • Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • Induction of Dyskinesia:

    • Administer L-DOPA (e.g., 6 mg/kg with 15 mg/kg benserazide, i.p.) daily for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).

  • Dose-Response Testing of this compound:

    • On test days, pre-treat animals with various doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.

    • 30-60 minutes after this compound administration, administer the standard L-DOPA dose.

    • Score the severity of AIMs using the Abnormal Involuntary Movement Scale at regular intervals (e.g., every 20 minutes for 3-4 hours). The AIMS scale typically rates the severity of axial, limb, and orolingual movements.

  • Assessment of Motor Coordination:

    • On separate test days, administer the same doses of this compound and assess motor coordination using a rotarod apparatus. Measure the latency to fall from a rotating rod with accelerating speed.

Protocol 2: Evaluation of Motor Performance using the Rotarod Test

  • Apparatus: An automated rotarod unit for rats.

  • Acclimation and Training:

    • Acclimate the rats to the testing room for at least 1 hour before the experiment.

    • Train the rats on the rotarod at a constant, low speed (e.g., 4 RPM) for a few sessions to establish a baseline performance.

  • Testing Procedure:

    • Administer the test compound (this compound at various doses) or vehicle.

    • At a predetermined time post-injection (e.g., 30 minutes), place the rat on the rotarod.

    • The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each animal. A shorter latency compared to the vehicle group indicates impaired motor coordination.

    • Perform multiple trials for each animal and average the results.

Visualizations

G cluster_0 Serotonergic Neuron (Raphe Nucleus) cluster_1 Dopaminergic Neuron (Striatum) This compound This compound (5-HT1A Agonist) HT1A_auto Presynaptic 5-HT1A Autoreceptor This compound->HT1A_auto Activates Serotonin_vesicle Serotonin (5-HT) Vesicles HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_release 5-HT Release Serotonin_vesicle->Serotonin_release Dopamine_release Dopamine (DA) Release Serotonin_release->Dopamine_release Modulates D2_receptor Postsynaptic D2 Receptor Dopamine_release->D2_receptor Activates Motor_output Motor Output (Coordination) D2_receptor->Motor_output

Caption: Signaling pathway of this compound's effect on motor output.

G start Start: 6-OHDA Lesioned Rat Model induction Induce Dyskinesia (Chronic L-DOPA) start->induction grouping Divide into Dose Groups (Vehicle, Low, Mid, High this compound) induction->grouping pretreatment Pre-treat with this compound or Vehicle grouping->pretreatment ldopa_admin Administer L-DOPA pretreatment->ldopa_admin assess_aims Assess Abnormal Involuntary Movements (AIMS) ldopa_admin->assess_aims assess_rotarod Assess Motor Coordination (Rotarod Test) ldopa_admin->assess_rotarod Separate Cohort/Day data_analysis Analyze Dose-Response Relationship assess_aims->data_analysis assess_rotarod->data_analysis end End: Determine Optimal Dose data_analysis->end

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Batoprazine across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the brain a challenge?

A1: this compound is a phenylpiperazine compound that acts as a 5-HT1A and 5-HT1B receptor agonist, classifying it as a serenic or anti-aggressive agent.[1][2] Its chemical formula is C₁₃H₁₄N₂O₂, with a molar mass of 230.267 g/mol .[1][2] The primary challenge in its use for central nervous system (CNS) disorders is its poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.

Q2: What are the key physicochemical properties of this compound that may limit its BBB penetration?

A2: While extensive experimental data for this compound is not publicly available, we can infer its properties from its structure and data from similar compounds. Key properties influencing BBB penetration include lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. Generally, for passive diffusion across the BBB, a LogP value between 1 and 3 is considered optimal.

Q3: What are the primary strategies to enhance the BBB penetration of this compound?

A3: Several strategies can be employed to improve the delivery of this compound to the brain:

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[3]

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross the BBB, after which it would be metabolized back to the active form within the brain.

  • Receptor-Mediated Transcytosis: Conjugating this compound or its carrier to ligands that target specific receptors on the BBB can facilitate its transport via receptor-mediated endocytosis.

Q4: How can I assess the BBB penetration of my this compound formulation in the lab?

A4: A multi-tiered approach is recommended:

  • In Silico Prediction: Use computational models to predict LogP, pKa, and permeability.

  • In Vitro Models: Employ models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability, or cell-based assays such as a Transwell model with human cerebral microvascular endothelial cells (hCMEC/D3) for a more comprehensive evaluation that includes potential transporter effects.

  • In Vivo Studies: Conduct studies in animal models (e.g., mice or rats) to determine the brain-to-plasma concentration ratio of this compound after systemic administration.

Troubleshooting Guides

Issue 1: Low Permeability of this compound in an In Vitro BBB Model (e.g., hCMEC/D3 Transwell Assay)

If you are observing low apparent permeability (Papp) values for this compound in your in vitro BBB model, consider the following troubleshooting steps:

Table 1: Troubleshooting Low In Vitro BBB Permeability of this compound

Possible Cause Troubleshooting Step Expected Outcome
Poor Passive Permeability Confirm the calculated LogP of this compound (approx. 1.4-1.6).[4][5] While within a reasonable range, other factors may be limiting.Consider a prodrug strategy to increase lipophilicity.An increase in the Papp (A-B) value.
Active Efflux by P-glycoprotein (P-gp) Perform a bidirectional permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests active efflux.[3][6]Co-administer a known P-gp inhibitor (e.g., Verapamil) and observe if the Papp (A-B) increases.A reduction in the efflux ratio towards 1 and an increase in the net flux across the monolayer.
Metabolism by Endothelial Cells Analyze the receiver compartment for this compound metabolites using LC-MS.Identification of metabolites and a lower than expected concentration of the parent compound.
Poor Compound Solubility in Assay Buffer Measure the solubility of this compound in your assay buffer.If solubility is low, consider using a co-solvent like DMSO (ensure final concentration is low, e.g., <1%, to not disrupt the cell monolayer).Increased concentration of this compound in the donor well, leading to a more accurate permeability measurement.
Compromised Monolayer Integrity Measure the Trans-Endothelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised barrier.Measure the permeability of a paracellular marker (e.g., Lucifer Yellow). High permeability of the marker confirms a leaky monolayer.Consistent TEER values and low permeability of the paracellular marker, confirming a tight monolayer.
Issue 2: Low Brain Uptake of this compound-Loaded Nanoparticles in In Vivo Studies

If your in vivo experiments show a low brain-to-plasma concentration ratio for your this compound nanoparticle formulation, consider these optimization strategies:

Table 2: Troubleshooting Low In Vivo Brain Uptake of this compound Nanoparticles

Possible Cause Troubleshooting Step Expected Outcome
Nanoparticle Aggregation Measure the size and polydispersity index (PDI) of your nanoparticles using Dynamic Light Scattering (DLS) before and after loading with this compound.Optimize sonication parameters (power, time, and cycles) during formulation to prevent aggregation.[7][8]Ensure the pH of the formulation buffer is appropriate to maintain nanoparticle stability.[9]A consistent nanoparticle size with a low PDI, indicating a stable, monodisperse formulation.
Rapid Clearance by the Reticuloendothelial System (RES) Surface-modify your nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that reduces opsonization and RES uptake.Increased circulation half-life of the nanoparticles, allowing more time for them to reach the BBB.
Inefficient BBB Transcytosis Functionalize the nanoparticle surface with ligands that target BBB receptors (e.g., transferrin receptor, insulin (B600854) receptor).Enhanced uptake into the brain via receptor-mediated transcytosis.
Premature Drug Leakage Assess the encapsulation efficiency and drug loading of your nanoparticles.Perform a drug release study under physiological conditions to ensure this compound is retained within the nanoparticle until it reaches the target.High encapsulation efficiency and a controlled release profile, minimizing premature drug release into the systemic circulation.
Inappropriate Nanoparticle Size Aim for a nanoparticle size in the range of 50-200 nm for optimal BBB penetration.Adjust formulation parameters (e.g., polymer concentration, sonication energy) to achieve the desired size.Nanoparticles within the optimal size range for enhanced brain delivery.

Experimental Protocols

Detailed Methodology: In Vitro BBB Permeability Assessment of this compound using the hCMEC/D3 Transwell Model

This protocol outlines a bidirectional permeability assay to determine the apparent permeability (Papp) of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein.

Materials:

  • hCMEC/D3 cells (human cerebral microvascular endothelial cell line)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Endothelial Cell Growth Medium

  • Collagen-coated flasks and plates

  • This compound

  • Lucifer Yellow (paracellular marker)

  • Verapamil (P-gp inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells in collagen-coated flasks.

    • Seed the hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a high density.

    • Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayer using a voltmeter. A TEER value > 30 Ω·cm² is typically considered acceptable for hCMEC/D3 cells.

    • Confirm low permeability to a paracellular marker like Lucifer Yellow.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cells with pre-warmed HBSS.

      • Add HBSS containing this compound (and a P-gp inhibitor for a separate set of wells) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport:

      • Wash the cells with pre-warmed HBSS.

      • Add HBSS containing this compound to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

      • Incubate and sample from the apical chamber as described above.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .

Visualizations

Batoprazine_BBB_Penetration_Challenges cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain This compound This compound TJ Tight Junctions This compound->TJ Paracellular Pathway (Restricted) Pgp P-gp Efflux Pump This compound->Pgp Transcellular Pathway Target 5-HT1A/1B Receptors Pgp->this compound Efflux Pgp->Target Limited Penetration Batoprazine_Delivery_Strategies cluster_strategies Delivery Strategies cluster_bbb Blood-Brain Barrier cluster_brain Brain NP Nanoparticle Encapsulation (e.g., Liposomes) EndothelialCell Endothelial Cell NP->EndothelialCell Transcytosis Prodrug Prodrug Formation (Increased Lipophilicity) Prodrug->EndothelialCell Passive Diffusion Batoprazine_Active Active this compound EndothelialCell->Batoprazine_Active Drug Release / Metabolism Troubleshooting_Workflow Start Low Brain Uptake of this compound InVitro In Vitro Permeability Issue? Start->InVitro InVivo In Vivo Formulation Issue? Start->InVivo Efflux High Efflux Ratio? InVitro->Efflux Passive Low Passive Permeability? InVitro->Passive Aggregation Nanoparticle Aggregation? InVivo->Aggregation Clearance Rapid Systemic Clearance? InVivo->Clearance InhibitEfflux Use P-gp Inhibitor Efflux->InhibitEfflux Yes Prodrug Prodrug Strategy Passive->Prodrug Yes OptimizeFormulation Optimize Sonication / pH Aggregation->OptimizeFormulation Yes PEGylate PEGylate Nanoparticles Clearance->PEGylate Yes

References

Technical Support Center: Controlling for Vehicle Effects in Batoprazine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the confounding effects of vehicles in animal studies involving Batoprazine and related phenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control group necessary in my this compound study?

A vehicle is the substance used to dissolve or suspend a drug, like this compound, for administration to an animal. A vehicle control group, which receives the vehicle alone without the drug, is crucial to differentiate the pharmacological effects of this compound from any physiological or behavioral changes caused by the vehicle itself.[1][2] Without this control, any observed effects could be misinterpreted as being caused by this compound when they are, in fact, a side effect of the vehicle.

Q2: I can't find a published study that specifies the exact vehicle used for this compound. What should I do?

While direct literature specifying a vehicle for this compound is scarce, it belongs to the phenylpiperazine class of compounds.[3] Studies on its close analogs, such as eltoprazine (B1671187) and fluprazine (B1216227), often use aqueous solutions like saline or employ co-solvents for compounds with low water solubility.[4][5][6][7] A logical first step is to determine this compound's solubility in simple, inert vehicles like sterile saline. If solubility is low, a systematic approach to vehicle selection, starting with the least reactive options, is recommended.

Q3: What are the most common vehicles used for compounds similar to this compound, and what are their potential side effects?

Common vehicles for administering phenylpiperazine derivatives and other compounds with limited aqueous solubility in animal studies include:

  • Saline (0.9% NaCl): Generally considered the most inert vehicle, with minimal side effects when sterile and isotonic.

  • Dimethyl Sulfoxide (B87167) (DMSO): A powerful solvent, but it can have its own biological effects, including anti-inflammatory and neuroprotective actions.[8] At higher concentrations, it can cause sedation, reduced motor activity, and skin irritation.[9][10][11][12]

  • Polyethylene (B3416737) Glycol (PEG), especially PEG 400: A water-miscible polymer used to increase the solubility of hydrophobic compounds. It can cause cathartic effects (loose stools), and at higher doses, may lead to kidney effects and changes in water consumption.[13] High concentrations of PEG 400 can also alter gut microbiota and may impact the absorption of other substances.[14][15][16]

  • Polysorbates (e.g., Tween 80): Non-ionic surfactants used as emulsifiers. Tween 80 can enhance the absorption of some drugs.[17] However, it can also cause central nervous system depression, reduced locomotor activity, and hypotension at higher doses.[18][19] It may also have irritating effects on the gastrointestinal system at high concentrations.[17][20]

Q4: How do I choose the right vehicle for my this compound experiment?

The ideal vehicle should dissolve this compound to the desired concentration, be non-toxic, and have minimal physiological and behavioral effects. The choice depends on the route of administration, the required dose, and the specific endpoints of your study. A decision-making workflow can help guide your selection (see diagram below). It is always recommended to conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model.[21]

Troubleshooting Guides

Issue 1: I'm observing unexpected behavioral changes in my vehicle control group.

  • Possible Cause: The vehicle itself is exerting a pharmacological effect. For example, DMSO can reduce locomotor activity, while Tween 80 can have sedative effects.[9][19]

  • Troubleshooting Steps:

    • Review the literature: Check the known effects of your specific vehicle at the concentration and route of administration you are using.

    • Lower the concentration: If possible, try to dissolve this compound in a lower, less active concentration of the vehicle.

    • Change the vehicle: If adverse effects persist, consider switching to a more inert vehicle, such as saline or a lower percentage of a co-solvent.

    • Characterize the effect: If changing the vehicle is not possible, you must thoroughly characterize the vehicle's effects and account for them in your data analysis and interpretation.

Issue 2: My animals in the vehicle control group are showing signs of physical distress (e.g., weight loss, lethargy, skin irritation).

  • Possible Cause: The vehicle may be causing local or systemic toxicity. For example, high concentrations of PEG 400 can lead to loose stools and slight decreases in body weight.[13] Intraperitoneal injections of pure DMSO can lead to reduced mobility and lethargy.[10][11]

  • Troubleshooting Steps:

    • Check the pH and osmolality: Ensure your vehicle formulation is as close to physiological pH (~7.4) and isotonic as possible, especially for injectable routes.[22]

    • Consider the route of administration: Some vehicles are better tolerated via certain routes. For example, oral gavage with an irritating substance can cause gastrointestinal distress.

    • Reduce the volume or frequency of administration: If possible, decreasing the volume or how often the vehicle is administered may reduce stress and toxicity.

    • Consult with a veterinarian: A veterinarian experienced in laboratory animal science can help assess the clinical signs and recommend appropriate refinements to your protocol.

Issue 3: The solubility of this compound in my chosen vehicle is poor, or the solution is not stable.

  • Possible Cause: The physicochemical properties of this compound may not be compatible with the selected vehicle.

  • Troubleshooting Steps:

    • Try a co-solvent system: A combination of solvents, such as a small amount of DMSO in saline or a mixture including PEG 400 and Tween 80, can improve the solubility of hydrophobic compounds.

    • Adjust the pH: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.

    • Consider a suspension: If a stable solution cannot be achieved, creating a homogenous suspension may be an alternative. This requires careful validation to ensure consistent dosing.

    • Consult formulation resources: There are databases and guidelines available that provide information on formulating compounds for preclinical research.[22][23]

Data Presentation: Quantitative Effects of Common Vehicles

The following tables summarize some of the reported quantitative effects of common vehicles in rodents. Note that effects can be dose-, strain-, and species-dependent.

Table 1: Behavioral Effects of Common Vehicles in Rodents

VehicleSpeciesRouteDose/ConcentrationObserved Behavioral EffectReference
DMSO MouseOral10 mL/kg (10% in saline)Reduced moving distance, rearing, and rotation.[8]
RatIP12 mL/kg (pure)Reduced mobility, hunched posture, lethargy.[10][11]
Tween 80 RatOral (in drinking water)1.25 ml/LEnhanced exploratory behavior and locomotor activity in pups.[18]
Rat/MouseIP/PO> 1 ml/kgMild to moderate CNS depression, reduced locomotor activity.[19]
PEG 400 RatGavage2.5 - 5.0 ml/kg/dayLoose feces, slight decrease in food consumption and body weight.[13]

Table 2: Physiological Effects of Common Vehicles in Rodents

VehicleSpeciesRouteDose/ConcentrationObserved Physiological EffectReference
DMSO RatIP/IV/OralVariousCan interfere with clinical chemistry measurements in serum.[24]
Tween 80 RatOral10% (w/w) in dietIncreased water content in stool, potential gastrointestinal irritation.[17][20]
Rat-5%Considered safe for animal use.[20]
Rat--Does not significantly affect total blood composition or hemorheological properties.[25]
PEG 400 RatGavage2.5 - 5.0 ml/kg/dayIncreased water consumption, increased urinary concentration, potential for slight, reversible renal toxicity.[13]
MouseOral40%Ameliorated high-fat diet-induced obesity and adipose tissue inflammation.[15]
MouseOral40%Induced diarrhea, weight loss, intestinal inflammation, and impaired intestinal mucosal integrity.[16]

Experimental Protocols

Protocol 1: Preparation of a Standard Saline Vehicle

  • Materials:

    • Sodium chloride (NaCl), USP grade

    • Sterile, pyrogen-free water for injection

    • Sterile glassware

    • 0.22 µm sterile filter

    • Sterile storage vials

  • Procedure:

    • Weigh out 0.9 g of NaCl for every 100 mL of final solution.

    • Dissolve the NaCl in the sterile water in a sterile beaker with a sterile stir bar.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Aseptically dispense the sterile saline into smaller, sterile vials for single-use to prevent contamination.

    • Label the vials with the contents (0.9% NaCl), preparation date, and store at room temperature or as required.

Protocol 2: Preparation of a DMSO/Saline Co-solvent Vehicle (10% DMSO)

  • Materials:

    • Dimethyl sulfoxide (DMSO), sterile-filtered, low endotoxin

    • Sterile 0.9% saline

    • Sterile conical tubes or vials

  • Procedure:

    • In a sterile tube, add 1 part sterile DMSO.

    • Add 9 parts sterile 0.9% saline to the tube.

    • Gently vortex or invert the tube to mix thoroughly.

    • Prepare this solution fresh before each use, as the stability of the drug in the vehicle may be limited.

    • When preparing the final drug solution, dissolve the this compound in the DMSO first before adding the saline.

Protocol 3: Experimental Design for a Vehicle-Controlled Study

  • Animal Model: Select the appropriate species, strain, sex, and age of the animals for your study.

  • Group Allocation: Randomly assign animals to at least two groups:

    • Group 1: Vehicle Control: Receives the vehicle only.

    • Group 2: this compound Treatment: Receives this compound dissolved or suspended in the vehicle.

    • Optional: A naive control group (no injection) can also be included to control for handling and injection stress.

  • Administration: Administer the same volume of liquid to both groups via the same route and on the same schedule.

  • Blinding: Whenever possible, the experimenter conducting the behavioral or physiological measurements should be blind to the treatment group of each animal.

  • Data Analysis: Compare the results from the this compound treatment group to the vehicle control group using appropriate statistical methods.

Mandatory Visualizations

Batoprazine_Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist Gi_Go Gi/o Protein HT1A->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK ↑ GIRK Channel Activity Gi_Go->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.

Caption: Decision workflow for selecting an appropriate vehicle for this compound.

Experimental_Workflow start Animal Acclimation randomization Randomization start->randomization group_v Group 1: Vehicle Control randomization->group_v group_b Group 2: This compound randomization->group_b dosing Dosing Period (Blinded Administration) group_v->dosing group_b->dosing behavioral_testing Behavioral/Physiological Testing (Blinded Assessment) dosing->behavioral_testing data_analysis Data Analysis (Compare Group 2 to Group 1) behavioral_testing->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Standard experimental workflow for a vehicle-controlled study.

References

Refining Batoprazine experimental design using Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Batoprazine experimental design using Design of Experiments (DoE). The content is structured to address specific issues encountered during experiments in a question-and-answer format.

Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenylpiperazine compound that acts as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Due to its activity at these receptors, it is classified as a "serenic" or anti-aggressive agent. It is structurally and functionally related to other compounds like eltoprazine (B1671187) and fluprazine.

Q2: How can Design of Experiments (DoE) be applied to optimize my this compound research?

Design of Experiments (DoE) is a systematic approach to experimentation that allows for the simultaneous study of multiple factors.[2][3][4][5][6] Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE methodologies like factorial designs and response surface methodology (RSM) can help you:[7][8][9]

  • Efficiently screen for critical factors: Identify which experimental variables (e.g., dose, timepoint, animal strain) have the most significant impact on your results.

  • Understand interactions between factors: Uncover how different variables interact to influence the outcome, which is often missed in OFAT experiments.

  • Optimize experimental conditions: Determine the optimal settings for your factors to achieve the desired response with the minimum number of experiments, saving time and resources.

  • Build robust predictive models: Develop mathematical models that describe the relationship between factors and responses, allowing for better prediction and control of future experiments.

Q3: What are the downstream signaling pathways activated by this compound?

As a 5-HT1A and 5-HT1B receptor agonist, this compound primarily couples to inhibitory G-proteins (Gαi/o).[1][2][6][10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca2+ channels, which reduces neurotransmitter release.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT1A / 5-HT1B Receptor This compound->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_Channel Ca2+ Channel Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: this compound signaling pathway via 5-HT1A/1B receptors.

Troubleshooting Guides

1. Receptor Binding Assays

Problem: High non-specific binding in your this compound radioligand binding assay.

Potential Cause DoE-Based Troubleshooting Approach
Suboptimal radioligand concentration Factorial Design: Test a matrix of radioligand concentrations (e.g., 0.5x, 1x, 2x Kd) and membrane protein amounts (e.g., 50, 100, 200 µg) to identify conditions that maximize specific binding while minimizing non-specific binding.
Inappropriate buffer composition Response Surface Methodology (RSM): Systematically vary the concentrations of key buffer components like salts (e.g., NaCl, MgCl2) and detergents (e.g., CHAPS) to find the optimal composition that reduces non-specific interactions without affecting receptor integrity.
Inefficient washing steps Factorial Design: Evaluate the effect of the number of washes (e.g., 3, 4, 5) and the duration of each wash on the signal-to-noise ratio.

Problem: Low specific binding of this compound.

Potential Cause DoE-Based Troubleshooting Approach
Degraded receptor preparation Factorial Design: Compare different membrane preparation protocols (e.g., varying homogenization buffers, centrifugation speeds, and storage conditions) to identify the method that yields the highest receptor activity.
Incorrect incubation time or temperature Response Surface Methodology (RSM): Optimize incubation time and temperature simultaneously to find the conditions that allow the binding reaction to reach equilibrium, maximizing specific binding.
Radioligand degradation Factorial Design: Assess the stability of the radioligand over time at different storage temperatures to determine its optimal handling conditions.

2. In Vivo Microdialysis

Problem: High variability in baseline serotonin levels before this compound administration.

Potential Cause DoE-Based Troubleshooting Approach
Inconsistent probe placement Factorial Design: Systematically vary stereotaxic coordinates (AP, ML, DV) within the target brain region to determine the coordinates that provide the most stable and reproducible baseline measurements.
Suboptimal flow rate of artificial cerebrospinal fluid (aCSF) Response Surface Methodology (RSM): Investigate the interaction between aCSF flow rate and sampling time to identify the combination that yields stable baseline serotonin levels with adequate temporal resolution.
Insufficient equilibration time Factorial Design: Test different equilibration periods (e.g., 60, 90, 120 minutes) post-probe implantation to determine the minimum time required to achieve a stable baseline.

Problem: Unexpected or no change in extracellular serotonin after this compound administration.

Potential Cause DoE-Based Troubleshooting Approach
Inappropriate dose range Dose-Response Study with RSM: Employ a central composite design to efficiently explore a range of this compound doses and identify the optimal dose for eliciting a significant and reproducible effect on serotonin levels.
Rapid metabolism or clearance of this compound Factorial Design: Compare different routes of administration (e.g., intraperitoneal, subcutaneous, intravenous) and pre-treatment times to optimize the pharmacokinetic profile of this compound for the desired duration of action.
Desensitization of 5-HT1A/1B autoreceptors Factorial Design: Investigate the effect of repeated this compound administration at different time intervals to characterize the onset and duration of receptor desensitization.

3. Behavioral Assays (e.g., Elevated Plus Maze)

Problem: this compound fails to produce a consistent anxiolytic-like effect in the elevated plus maze (EPM).

Potential Cause DoE-Based Troubleshooting Approach
Dose is on the biphasic part of the dose-response curve Dose-Response Study with RSM: Use a wider range of doses in a central composite design to fully characterize the dose-response relationship and identify if an inverted U-shaped curve is present.
Interaction with environmental factors Factorial Design: Systematically vary environmental conditions such as lighting levels in the testing room, time of day for testing, and habituation period to identify and control for factors that may be masking the anxiolytic effect.
Strain or sex of the animal Factorial Design: Include animal strain and sex as factors in your experimental design to determine if the anxiolytic-like effects of this compound are dependent on these variables.

Problem: Increased locomotor activity confounds the interpretation of EPM results.

Potential Cause DoE-Based Troubleshooting Approach
Off-target effects at higher doses Dose-Response Study with RSM: Concurrently measure locomotor activity (e.g., in an open field test) and anxiety-like behavior across a range of this compound doses to identify a therapeutic window where anxiolytic effects are observed without significant hyperactivity.
Interaction with the novelty of the apparatus Factorial Design: Compare the effects of this compound in animals habituated to the testing room versus non-habituated animals to assess the influence of novelty on locomotor and anxiety-related behaviors.

Data Presentation

Table 1: Exemplary Receptor Binding Affinity of Phenylpiperazine Analogs

Compound5-HT1A Ki (nM)5-HT1B Ki (nM)
This compound (Hypothetical)1.55.2
Eltoprazine2.58.0
Fluprazine3.110.5
8-OH-DPAT (Reference Agonist)0.9>1000
WAY-100635 (Reference Antagonist)0.1>1000

Note: Data for this compound is hypothetical for illustrative purposes. Other values are representative from the literature.

Table 2: Exemplary Dose-Response Effects of a 5-HT1A/1B Agonist in the Elevated Plus Maze

Dose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle15.2 ± 2.125.6 ± 3.4
0.128.5 ± 3.528.1 ± 3.9
0.345.8 ± 4.230.5 ± 4.1
1.032.1 ± 3.845.2 ± 5.3
3.018.9 ± 2.555.7 ± 6.1

Note: This data is exemplary and illustrates a potential inverted U-shaped dose-response curve for anxiolytic-like effects and a dose-dependent increase in locomotor activity.

Experimental Protocols

1. Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Binding Assay: In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of radioligand (e.g., [3H]8-OH-DPAT), and 50 µL of this compound or reference compound at various concentrations. For non-specific binding, use a high concentration of a competing ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in polyethylenimine using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values using competitive binding analysis software.

2. Protocol: In Vivo Microdialysis for Serotonin

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or dorsal raphe nucleus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow for a 90-120 minute equilibration period. Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Drug Administration: Administer this compound via the desired route (e.g., i.p., s.c.).

  • Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express post-drug serotonin levels as a percentage of the baseline average.

3. Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: The EPM consists of four arms (two open, two enclosed) elevated from the floor.

  • Habituation: Habituate the animal to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment time.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the total number of arm entries. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualizations

DoE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_optimization Optimization Phase Define_Objective Define Experimental Objective Identify_Factors Identify Potential Factors (e.g., Dose, Time, Strain) Define_Objective->Identify_Factors Select_Responses Select Responses to Measure (e.g., % Time in Open Arms) Identify_Factors->Select_Responses Choose_Design Choose DoE Design (e.g., Factorial, RSM) Select_Responses->Choose_Design Run_Experiments Run Experiments According to Design Matrix Choose_Design->Run_Experiments Collect_Data Collect Data for Each Response Run_Experiments->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Collect_Data->Statistical_Analysis Develop_Model Develop Predictive Model Statistical_Analysis->Develop_Model Identify_Significant_Factors Identify Significant Factors and Interactions Develop_Model->Identify_Significant_Factors Determine_Optimum Determine Optimum Experimental Conditions Identify_Significant_Factors->Determine_Optimum Confirmation_Runs Perform Confirmation Runs Determine_Optimum->Confirmation_Runs

Caption: General workflow for applying Design of Experiments (DoE).

Troubleshooting_Logic Start Unexpected Experimental Result Identify_Problem Identify Specific Problem (e.g., High Variability, No Effect) Start->Identify_Problem Potential_Causes Brainstorm Potential Causes (Instrumental, Biological, Procedural) Identify_Problem->Potential_Causes Design_Troubleshooting_Exp Design a DoE-Based Troubleshooting Experiment Potential_Causes->Design_Troubleshooting_Exp Factorial Factorial Design (Screening for significant factors) Design_Troubleshooting_Exp->Factorial If screening needed RSM Response Surface Methodology (Optimizing influential factors) Design_Troubleshooting_Exp->RSM If optimization needed Analyze_Results Analyze Troubleshooting Experiment Results Factorial->Analyze_Results RSM->Analyze_Results Implement_Solution Implement Optimized Protocol Analyze_Results->Implement_Solution End Problem Resolved Implement_Solution->End

Caption: Logical workflow for troubleshooting with DoE.

References

Technical Support Center: Batoprazine & Serotonergic Compounds Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed preclinical toxicity data for Batoprazine is not publicly available. This guide provides a general framework for the preclinical toxicity assessment of a serotonergic compound with a similar pharmacological profile (5-HT1A receptor agonist and 5-HT2C receptor antagonist) based on regulatory guidelines and known class effects. The data presented is illustrative and should not be considered specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard battery of preclinical safety studies required for a CNS-active compound like this compound before clinical trials?

A1: Before human trials, a comprehensive preclinical safety package is required to characterize the toxicological profile of a new chemical entity.[1][2][3] This typically includes:

  • Safety Pharmacology Core Battery: Assesses the effects on vital organ systems, including the central nervous (CNS), cardiovascular, and respiratory systems, to identify potential acute and life-threatening risks.[2]

  • Acute Toxicity Studies: These studies evaluate the effects of a single high dose of the compound in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).[1][3]

  • Repeat-Dose Toxicity Studies: The duration of these studies is related to the proposed duration of the clinical trials.[1] For a drug intended for chronic use, studies of up to 6 months in rodents and 9 months in non-rodents are often conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Studies: A standard battery of in vitro and in vivo tests is performed to assess the potential of the compound to cause genetic mutations or chromosomal damage.[1]

  • Reproductive and Developmental Toxicity Studies: These evaluate the potential effects on fertility, embryonic development, and pre- and post-natal development.

Q2: What are the expected "on-target" pharmacological effects of a 5-HT1A agonist / 5-HT2C antagonist in preclinical studies?

A2: Based on the mechanism of action, certain behavioral and physiological changes are anticipated and are considered exaggerated pharmacology rather than overt toxicity at lower doses.

  • 5-HT1A Agonism: Activation of 5-HT1A receptors can lead to dose-dependent decreases in spontaneous activity, changes in body temperature, and specific behaviors like flat body posture or "serotonin syndrome" signs at higher doses.[4][5] Long-term studies in rodents have shown potential effects on endocrine-regulated organs, such as pituitary hyperplasia and changes in female reproductive organs.[4]

  • 5-HT2C Antagonism: Blockade of 5-HT2C receptors is known to be associated with increased food intake and potential for weight gain.[6] It may also mitigate some of the motor-impairing effects of SSRIs.[7]

Q3: What specific cardiovascular parameters should be monitored during safety pharmacology studies?

A3: For any new drug candidate, cardiovascular safety is critical. The core battery should include evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters. A critical in vitro assay is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential for the compound to block cardiac potassium channels, a key risk factor for QT interval prolongation and potentially fatal arrhythmias.

Troubleshooting Guides

Issue 1: I am observing signs of serotonin (B10506) toxicity (tremors, agitation, hyperreflexia) in my rodent study at doses I expected to be well-tolerated. What should I do?

  • Possible Cause: The observed effects may be due to an unexpectedly steep dose-response curve, species-specific sensitivity, or interaction with other experimental conditions. Mild serotonin toxicity can be mediated by 5-HT1A receptor over-stimulation.[5]

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all dose calculations and formulation concentrations to rule out a dosing error.

    • Review Pharmacokinetics (PK): Analyze PK data. Is the exposure (AUC) disproportionately higher than the dose increase? This could indicate saturable metabolism.[4]

    • Refine Dose Levels: Introduce intermediate dose groups below the level where toxicity was observed to better define the NOAEL.

    • Clinical Observations: Ensure that clinical observations are being recorded systematically by trained personnel to accurately capture the onset, severity, and duration of the signs.

    • Consult Literature: Review literature for similar compounds to see if this is a known class effect at certain exposures.

Issue 2: In a 28-day study, we noted a statistically significant increase in body weight in the high-dose group compared to controls. How do I interpret this?

  • Possible Cause: For a compound with 5-HT2C antagonist properties, increased body weight is a potential on-target effect.[6] However, it must be distinguished from other potential causes like edema or organomegaly.

  • Troubleshooting Steps:

    • Correlate with Food Consumption: Analyze food consumption data. A corresponding increase in food intake would support a mechanism of 5-HT2C antagonism.

    • Examine Organ Weights: Review terminal organ weight data. A general increase in body weight without a specific, disproportionate increase in an organ weight (e.g., liver, kidney) points away from organ-specific toxicity.

    • Clinical Pathology: Check clinical chemistry and hematology for any correlates. For example, are there changes in glucose, insulin, or lipid panels that might suggest metabolic shifts?

    • Histopathology: Carefully examine the histopathology reports for any evidence of adverse findings, such as fatty liver (hepatic steatosis), that could be associated with metabolic changes.

Data Presentation: Illustrative Toxicity Profile

The following tables contain hypothetical data for illustrative purposes only.

Table 1: Illustrative No-Observed-Adverse-Effect Level (NOAEL) Summary

Study TypeSpeciesDurationRouteNOAEL (mg/kg/day)Key Findings at LOAEL*
Acute RatSingle DoseOral150CNS signs (tremors, ataxia)
Acute DogSingle DoseOral100Emesis, sedation
Repeat-Dose Rat28-DayOral30Increased liver enzymes, pituitary hyperplasia
Repeat-Dose Dog28-DayOral20Sedation, decreased food consumption
Repeat-Dose Rat90-DayOral15Pituitary hyperplasia, endometrial metaplasia (females)
Repeat-Dose Dog90-DayOral10Sedation, slight increase in body weight

*LOAEL: Lowest-Observed-Adverse-Effect Level

Table 2: Illustrative Genotoxicity Profile Summary

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coliWith and Without S9Negative
In Vitro Chromosomal Aberration Human LymphocytesWith and Without S9Negative
In Vivo Micronucleus Rat Bone MarrowN/ANegative

Experimental Protocols & Visualizations

Protocol: Standard Safety Pharmacology - Cardiovascular Assessment in the Dog

This protocol outlines a typical study to assess the cardiovascular effects of a test article, consistent with ICH S7A guidelines.

  • Animal Model: Beagle dogs, fitted with telemetry transmitters for continuous data collection.

  • Acclimation: Animals are acclimated to the study environment and procedures.

  • Dose Administration: The test article is administered orally via gavage at three dose levels (low, mid, high) and a vehicle control. A crossover design is typically used, where each animal receives all treatments with a washout period in between.

  • Data Collection:

    • Continuous Telemetry: Heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG are continuously recorded from a period pre-dose (baseline) to at least 24 hours post-dose.

    • ECG Analysis: Key intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate (e.g., using Bazett's or Fridericia's correction, QTc).

  • Data Analysis: Time-matched, placebo-corrected changes from baseline are calculated for all parameters. The primary endpoint is the effect on the QTc interval.

Diagrams

Preclinical_Toxicity_Workflow cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: Sub-Chronic Assessment cluster_2 Phase 3: Chronic & Specialized Assessment Acute Acute Toxicity (Rodent & Non-Rodent) Repeat28 28-Day Repeat-Dose (Rodent & Non-Rodent) Acute->Repeat28 Informs dose selection SafetyPharm Safety Pharmacology (CNS, CV, Resp) IND IND Filing SafetyPharm->IND Genotox_InVitro In Vitro Genotoxicity (Ames, Chrom. Aberration) Genotox_InVivo In Vivo Genotoxicity (Micronucleus) Genotox_InVitro->Genotox_InVivo Positive result triggers in vivo Repeat90 90-Day Repeat-Dose (Rodent & Non-Rodent) Repeat28->Repeat90 Informs dose selection Genotox_InVivo->IND Repeat90->IND ReproTox Reproductive Toxicity ReproTox->IND Carcinogenicity Carcinogenicity (Case-by-case) Carcinogenicity->IND

Caption: Standard preclinical toxicity assessment workflow.

Serotonin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound (Hypothetical Compound) HT1A 5-HT1A Receptor (Gi/o-coupled) This compound->HT1A Agonist (+) HT2C 5-HT2C Receptor (Gq-coupled) This compound->HT2C Antagonist (-) Serotonin Serotonin (5-HT) Serotonin->HT1A Serotonin->HT2C AC Adenylyl Cyclase HT1A->AC Inhibits PLC Phospholipase C HT2C->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Therapeutic Effect) cAMP->Neuronal_Inhibition IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Excitation Neuronal Excitation (Modulated Effect) IP3_DAG->Neuronal_Excitation

Caption: Simplified signaling of a 5-HT1A agonist / 5-HT2C antagonist.

Troubleshooting_Flowchart Start Adverse Finding Observed in Repeat-Dose Study CheckDose Is finding dose-dependent? Start->CheckDose CheckExposure Is exposure (PK) proportional to dose? CheckDose->CheckExposure Yes StopDevelopment Potential for Human Risk (Consider Stopping Development) CheckDose->StopDevelopment No (e.g., occurs in control group) CheckMechanism Is it a known on-target (pharmacological) effect? CheckExposure->CheckMechanism Yes AssessSafetyMargin Assess Safety Margin (NOAEL vs. Clinical Exposure) CheckExposure->AssessSafetyMargin No (Non-linear PK) CheckReversibility Is the finding reversible in recovery animals? CheckMechanism->CheckReversibility No (Novel Toxicity) CheckMechanism->AssessSafetyMargin Yes CheckReversibility->AssessSafetyMargin Yes CheckReversibility->StopDevelopment No MonitorClinically Define Clinical Monitoring Plan AssessSafetyMargin->MonitorClinically

Caption: Logic flowchart for troubleshooting an adverse finding.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Batoprazine-Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Batoprazine in animal experiments. Given that this compound is a phenylpiperazine derivative and a 5-HT1A and 5-HT1B receptor agonist, closely related to eltoprazine (B1671187) and fluprazine (B1216227), this guide incorporates data from these congeners to help interpret unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a serotonin (B10506) receptor agonist with high affinity for 5-HT1A and 5-HT1B receptors.[1] Its primary effect is to modulate serotonergic neurotransmission, which in turn can influence other neurotransmitter systems, including dopamine (B1211576) and glutamate. This modulation is thought to underlie its "serenic" or anti-aggressive properties.

Q2: We expected this compound to reduce aggression, but we are observing increased anxiety-like behavior in the elevated plus-maze. Is this a known effect?

A2: Yes, this is a documented, albeit seemingly paradoxical, effect observed with the closely related compound, eltoprazine. While this compound and its congeners are developed for their anti-aggressive effects, studies have shown that eltoprazine can decrease the time spent in the open arms of the elevated plus-maze, which is interpreted as an anxiogenic-like effect. This highlights the complexity of serotonergic modulation on behavior, where the outcome can be highly dependent on the specific behavioral test and the underlying neural circuits being engaged.

Q3: Our animals are showing a significant decrease in body weight and food intake after this compound administration. Is this expected?

A3: A reduction in food intake and body weight has been observed with chronic administration of eltoprazine. This anorectic effect is a potential unexpected phenotype to monitor in your studies with this compound. The mechanism is likely related to the modulation of serotonin receptors that are involved in the regulation of appetite and satiety.

Q4: We are observing contradictory results in our anxiety assays (e.g., anxiolytic in fear conditioning but anxiogenic in the elevated plus-maze). How do we interpret this?

A4: This is a critical observation and has been reported for eltoprazine. The differing results in various anxiety models likely reflect the multifaceted role of the 5-HT1A and 5-HT1B receptors in different brain regions and circuits that govern specific types of fear and anxiety. For example, the elevated plus-maze is thought to measure innate anxiety and risk assessment, while fear conditioning assesses learned fear. It is crucial to consider the specific aspects of anxiety that each test measures when interpreting your results.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes

Symptom: Animals treated with this compound exhibit behaviors contrary to the expected anti-aggressive or calming effects, such as increased anxiety, hyperactivity, or altered social interaction.

Possible Causes & Troubleshooting Steps:

  • Dose-Response Effects: The observed phenotype may be dose-dependent.

    • Action: Conduct a dose-response study to determine if the unexpected behavior is present at all doses or only within a specific range. It is possible that lower doses may produce the desired effect, while higher doses lead to off-target or paradoxical effects.

  • Behavioral Assay Specificity: As noted in the FAQs, the behavioral phenotype can be highly dependent on the assay used.

    • Action: If observing conflicting results, carefully review the literature for the specific assays you are using and how they are influenced by 5-HT1A/1B agonists. Consider employing a battery of behavioral tests that assess different aspects of the desired (and undesired) behavioral domains to get a more complete picture.

  • Environmental Factors: The testing environment can significantly influence behavioral outcomes.

    • Action: Ensure that lighting, noise levels, and handling procedures are consistent across all experimental groups. For behavioral tests sensitive to environmental cues (e.g., elevated plus-maze), minimize stress-inducing stimuli.

  • Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical.

    • Action: Review the pharmacokinetic profile of this compound or related compounds to ensure that behavioral testing is conducted during the peak or steady-state concentration of the drug.

Issue 2: Physiological Changes

Symptom: Animals exhibit unexpected physiological changes, such as hypothermia, weight loss, or changes in locomotor activity.

Possible Causes & Troubleshooting Steps:

  • Serotonergic Regulation of Homeostasis: Serotonin plays a crucial role in regulating body temperature, appetite, and activity levels.

    • Action (Hypothermia): Monitor core body temperature at different time points after drug administration. This is a known effect of some 5-HT1A receptor agonists.

    • Action (Weight Loss): Monitor food and water intake daily. The anorectic effects may be transient or persist with chronic dosing.

    • Action (Locomotor Activity): Quantify locomotor activity in an open field or similar apparatus. Both increases and decreases in activity can occur depending on the specific drug, dose, and novelty of the environment.

  • Off-Target Effects: While this compound is relatively selective, high doses may lead to interactions with other receptors.

    • Action: If unexpected physiological effects are severe, consider reducing the dose or exploring the potential for off-target interactions based on the known pharmacology of phenylpiperazines.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound's congeners, eltoprazine and fluprazine, which may help in interpreting dose-related unexpected phenotypes.

Table 1: Effects of Eltoprazine on Anxiety-Like Behavior in the Elevated Plus-Maze in Rats

Dose (mg/kg, s.c.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle25 ± 530 ± 615 ± 2
0.3115 ± 420 ± 514 ± 2
1.010 ± 315 ± 416 ± 3

*p < 0.05 vs. vehicle. Data suggests an anxiogenic-like effect at these doses.

Table 2: Effects of Chronic Eltoprazine Administration on Body Weight and Food Intake in Rats

TreatmentDaily DoseChange in Body Weight (g) over 14 days (Mean ± SEM)Average Daily Food Intake (g) over 14 days (Mean ± SEM)
Vehicle (s.c.)-+25 ± 328 ± 2
Eltoprazine (s.c.)1 mg/kg, b.i.d.+10 ± 422 ± 3
Vehicle (infusion)-+28 ± 430 ± 2
Eltoprazine (infusion)8 mg/kg/day+12 ± 520 ± 4

*p < 0.05 vs. respective vehicle control. Data indicates a significant reduction in body weight gain and food intake.

Table 3: Effects of Fluprazine on Social and Defensive Behaviors in Rodents

SpeciesDose (mg/kg, i.p.)Behavioral EffectQuantitative Change
Male Rats4Reduced offensive aggression>70% reduction in offensive behavior
Male Rats8Reduced offensive aggression>70% reduction in offensive behavior
Lactating Female Mice1-5Increased latency to attack male intrudersDose-dependent increase
Lactating Female Mice1-5Potent inhibition of attack on female intrudersDose-dependent inhibition
Male Mice-Stimulation of non-social and defensive/flight behaviorsQualitative observation

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the appropriate time before the test based on its pharmacokinetic profile.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Analyze the video to quantify the time spent in and the number of entries into the open and closed arms.

  • Interpretation: A decrease in the time spent in or entries into the open arms is typically interpreted as an anxiogenic-like effect. An increase suggests an anxiolytic-like effect.

Contextual Fear Conditioning for Learned Fear
  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.

  • Procedure:

    • Training Day: Place the animal in the conditioning chamber. After a baseline period, present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock). Repeat this pairing.

    • Test Day (24 hours later): Place the animal back into the same conditioning chamber (contextual fear) or a different chamber where the CS is presented without the US (cued fear).

    • Administer this compound or vehicle before the test session.

    • Measure the amount of time the animal spends "freezing" (a species-specific fear response) in the presence of the context or the cue.

  • Interpretation: A reduction in freezing behavior in treated animals compared to controls is interpreted as an anxiolytic or fear-reducing effect.

Resident-Intruder Test for Aggression
  • Procedure:

    • House a male rodent ("resident") individually for a period to establish territory.

    • Administer this compound or vehicle to the resident animal.

    • Introduce an unfamiliar male rodent ("intruder") into the resident's cage.

    • Observe and score the social and aggressive interactions for a set period (e.g., 10 minutes). Key behaviors to score include latency to attack, frequency of attacks, and duration of aggressive encounters, as well as social investigation.

  • Interpretation: An increase in the latency to attack and a decrease in the frequency and duration of aggressive behaviors in the treated resident indicate an anti-aggressive effect. Unexpected increases in aggression or avoidance of the intruder should be noted.

Visualizations

Batoprazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound 5HT1A_auto 5-HT1A Autoreceptor This compound->5HT1A_auto Agonist 5HT1B_auto 5-HT1B Autoreceptor This compound->5HT1B_auto Agonist Serotonin_release 5-HT Release 5HT1A_auto->Serotonin_release 5HT1B_auto->Serotonin_release Serotonin_vesicle Serotonin (5-HT) Vesicle Serotonin_vesicle->Serotonin_release 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_release->5HT1A_post Serotonin_release->5HT1A_post Activates Gi Gi Protein 5HT1A_post->Gi AC Adenylyl Cyclase Gi->AC ERK ERK Signaling Gi->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_activity Decreased Neuronal Activity / Hyperpolarization PKA->Neuronal_activity

Caption: Simplified signaling pathway of this compound as a 5-HT1A agonist.

Troubleshooting_Workflow start Unexpected Phenotype Observed is_behavioral Is the phenotype behavioral? start->is_behavioral is_physiological Is the phenotype physiological? is_behavioral->is_physiological No check_dose Review Dose-Response is_behavioral->check_dose Yes check_phys_cause Investigate Serotonergic Homeostatic Regulation is_physiological->check_phys_cause Yes end Interpret Results in Context is_physiological->end No check_assay Evaluate Behavioral Assay Specificity check_dose->check_assay check_env Assess Environmental Factors check_assay->check_env check_env->end check_off_target Consider Off-Target Effects check_phys_cause->check_off_target check_off_target->end

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

Batoprazine vs. Buspirone: A Comparative Analysis of Efficacy in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological profiles and anxiolytic efficacy of batoprazine and buspirone (B1668070) in established preclinical models of anxiety. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Introduction

Buspirone is a well-established anxiolytic agent, approved for the treatment of generalized anxiety disorder (GAD). It belongs to the azapirone class of drugs and exerts its effects primarily through modulation of the serotonergic system. This compound, a phenylpiperazine derivative, is a research chemical that has been investigated for its "serenic" or anti-aggressive properties, and like buspirone, it interacts with serotonin (B10506) receptors. This guide will delve into their mechanisms of action and compare their performance in two widely used preclinical anxiety models: the Elevated Plus Maze (EPM) and the Vogel Conflict Test (VCT).

Mechanism of Action

The primary pharmacological distinction between this compound and buspirone lies in their receptor binding profiles and functional activities.

  • Buspirone is a partial agonist at the serotonin 5-HT1A receptor.[1] It also has a moderate affinity for dopamine (B1211576) D2 receptors, where it acts as an antagonist.[2] Its anxiolytic effects are primarily attributed to its action on 5-HT1A receptors, which leads to a reduction in the firing rate of serotonergic neurons.[3]

  • This compound is an agonist at both the 5-HT1A and 5-HT1B receptors.[4] Its close structural analogs, eltoprazine (B1671187) and fluprazine (B1216227), share this mechanism of action. The activation of these receptors is thought to mediate its anti-aggressive and potential anxiolytic or anxiogenic effects.

Signaling Pathway Overview

This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist HT1B 5-HT1B Receptor This compound->HT1B Agonist Buspirone Buspirone Buspirone->HT1A Partial Agonist D2 Dopamine D2 Receptor Buspirone->D2 Antagonist Anxiolytic Anxiolytic Effect HT1A->Anxiolytic AntiAggressive Anti-Aggressive Effect HT1B->AntiAggressive Anxiogenic Anxiogenic-like Effect (in some models) HT1B->Anxiogenic D2->Anxiolytic

Figure 1: Signaling pathways of this compound and Buspirone.

Efficacy in Preclinical Anxiety Models

Direct comparative studies between this compound and buspirone are limited. Therefore, this guide presents available data for each compound, primarily from studies using rat models. It is crucial to consider that variations in experimental protocols across different studies can influence outcomes.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Data Summary: Elevated Plus Maze

CompoundAnimal ModelDose RangeRoute of AdministrationKey Findings
Buspirone Long-Evans Rats0.03 - 10.0 mg/kgp.o.Anxiolytic effect at low doses (0.03-0.3 mg/kg); inverted U-shaped dose-response.[5]
Eltoprazine Male Mice1.25 - 10.0 mg/kgi.p.Anxiogenic-like effects observed.[6][7]
Fluprazine Male Mice1.25 - 10.0 mg/kgi.p.Anxiogenic-like effects observed.[6]
Vogel Conflict Test (VCT)

The VCT is a conflict-based model where a thirsty animal is punished with a mild electric shock for licking a water spout. Anxiolytic drugs are expected to increase the number of punished licks.

Data Summary: Vogel Conflict Test

CompoundAnimal ModelDose RangeRoute of AdministrationKey Findings
Buspirone Long-Evans Rats0.3 - 60.0 mg/kgp.o.Significant anxiolytic activity at higher doses (10-30 mg/kg); inverted U-shaped dose-response.[5]
Buspirone Sprague-Dawley Rats10 mg/kgp.o.Exhibited an anticonflict effect.[8]
This compound ---No data available from the conducted search.

Detailed Experimental Protocols

Elevated Plus Maze (EPM) Protocol

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.

  • Placement: The animal is placed in the center of the maze, facing one of the open arms.

  • Exploration: The animal is allowed to freely explore the maze for a 5-minute session.

  • Recording: A video camera mounted above the maze records the session for later analysis.

  • Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect. The total number of arm entries can be used as a measure of general locomotor activity.

Habituation Animal Habituation (30-60 min) Placement Placement in Center of Maze Habituation->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording of Session Exploration->Recording Analysis Data Analysis (Time & Entries in Arms) Recording->Analysis

Figure 2: Experimental workflow for the Elevated Plus Maze test.
Vogel Conflict Test (VCT) Protocol

Objective: To assess the anxiolytic potential of a compound by measuring its ability to disinhibit a punished behavior.

Apparatus: An operant chamber with a grid floor and a drinking spout connected to a shock generator and a lickometer.

Procedure:

  • Water Deprivation: Animals are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.

  • Training (Optional): Some protocols include a training session where animals are habituated to the chamber and learn to drink from the spout without punishment.

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test session.

  • Test Session: The animal is placed in the chamber, and after the first lick, a "punishment" period begins (e.g., 3-5 minutes). During this period, every 20th lick (or other predetermined ratio) results in a brief, mild electric shock delivered through the grid floor and drinking spout.

  • Data Analysis: The number of shocks received (or punished licks) is recorded. An increase in the number of shocks taken by the drug-treated group compared to the vehicle group indicates an anxiolytic effect.

Deprivation Water Deprivation (24-48 hours) DrugAdmin Drug/Vehicle Administration Deprivation->DrugAdmin Placement Placement in Operant Chamber DrugAdmin->Placement Testing Punished Licking Session (e.g., 3-5 min) Placement->Testing Analysis Data Analysis (Number of Shocks Received) Testing->Analysis

Figure 3: Experimental workflow for the Vogel Conflict Test.

Summary and Conclusion

Buspirone demonstrates clear anxiolytic effects in both the Elevated Plus Maze and the Vogel Conflict Test, although the effective dose ranges can differ between these models. In contrast, direct evidence for the anxiolytic efficacy of this compound in these specific tests is lacking in the available literature. Studies on its close analogs, eltoprazine and fluprazine, surprisingly suggest anxiogenic-like properties in the Elevated Plus Maze.

This discrepancy highlights the complex relationship between the serotonergic system and anxiety. While both buspirone and this compound target 5-HT1A receptors, the additional agonism of this compound at 5-HT1B receptors, and potentially other subtle pharmacological differences, may contribute to a distinct behavioral profile.

References

A Comparative Analysis of the Receptor Binding Profiles of Batoprazine and Tandospirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of batoprazine and tandospirone (B1205299), two psychoactive compounds with significant affinity for serotonin (B10506) receptors. The information presented herein is intended to assist researchers in understanding the nuanced pharmacological differences between these molecules, thereby aiding in drug development and neuroscience research.

Introduction

This compound is a phenylpiperazine derivative known for its "serenic" or anti-aggressive properties. It is recognized as a serotonin 5-HT1A and 5-HT1B receptor agonist. Tandospirone, an azapirone, is clinically used as an anxiolytic and antidepressant. Its primary mechanism of action is as a partial agonist at the 5-HT1A receptor. While both compounds target the serotonergic system, their distinct receptor binding profiles account for their different pharmacological effects. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide utilizes data from its close structural and functional analog, eltoprazine (B1671187), to provide a representative profile for comparison.

Quantitative Receptor Binding Data

The following table summarizes the inhibitory constants (Ki) of eltoprazine (as a proxy for this compound) and tandospirone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeEltoprazine (proxy for this compound) Ki (nM)Tandospirone Ki (nM)
Serotonin Receptors
5-HT1A40[1]27 ± 5[1]
5-HT1B52[1]>100,000
5-HT1C81[1]2,600 ± 60
5-HT2A>4001,300 ± 200
Adrenergic Receptors
α1-adrenergic>4001,600 ± 80
α2-adrenergic>4001,900 ± 400
Dopamine Receptors
D1>40041,000 ± 10,000
D2>4001,700 ± 300

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (this compound or tandospirone) for a specific receptor subtype (e.g., 5-HT1A).

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat cortex) or cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radioactively labeled ligand known to bind with high affinity and specificity to the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

  • Test Compounds: this compound, tandospirone, and a reference compound.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The receptor source is homogenized and centrifuged to isolate the cell membranes containing the receptors of interest. The final membrane preparation is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Receptor Binding Profile Comparison

cluster_this compound This compound (via Eltoprazine) cluster_tandospirone Tandospirone This compound This compound B_5HT1A 5-HT1A (Ki = 40 nM) This compound->B_5HT1A Agonist B_5HT1B 5-HT1B (Ki = 52 nM) This compound->B_5HT1B Partial Agonist B_5HT1C 5-HT1C (Ki = 81 nM) This compound->B_5HT1C Weak Antagonist Tandospirone Tandospirone T_5HT1A 5-HT1A (Ki = 27 nM) Tandospirone->T_5HT1A Partial Agonist T_D2 D2 (Ki = 1700 nM) Tandospirone->T_D2 Weak Affinity T_5HT2A 5-HT2A (Ki = 1300 nM) Tandospirone->T_5HT2A Weak Affinity

Caption: Comparative receptor binding profiles of this compound (via Eltoprazine) and Tandospirone.

5-HT1A Receptor Signaling Pathway

cluster_pathway 5-HT1A Receptor Signaling Ligand 5-HT1A Agonist (e.g., this compound, Tandospirone) Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (α subunit) GIRK GIRK Channel Activation G_Protein->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Simplified 5-HT1A receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation B 2. Assay Setup (Membranes + Radioligand + Test Compound) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound/Unbound) C->D E 5. Scintillation Counting D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Generalized workflow for a radioligand binding assay.

References

Validating Batoprazine's Mechanism of Action: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Batoprazine's mechanism of action, leveraging data from knockout mouse models to validate its therapeutic targets. While direct experimental data of this compound in knockout models is not publicly available, this guide establishes a strong inferential case for its mechanism by examining the well-documented phenotypes of 5-HT1A and 5-HT1B receptor knockout mice. The guide also compares this compound with alternative therapeutic agents, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

This compound's Profile: A Serenic Agent Targeting Serotonin (B10506) Receptors

This compound is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. Its primary mechanism of action is attributed to its agonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1] These receptors are crucial in modulating mood, anxiety, and aggression.

Validating the Target: Insights from Knockout Models

The most direct method to validate the in vivo targets of a drug is to assess its effects in animals where the proposed target has been genetically removed (knockout models). While specific studies administering this compound to 5-HT1A or 5-HT1B knockout mice have not been identified in the public domain, the well-characterized phenotypes of these knockout models provide robust validation for the roles of these receptors in behaviors that this compound is designed to modulate.

The 5-HT1A Receptor Knockout Model: A Window into Anxiety

Mice lacking the 5-HT1A receptor consistently display an anxiety-like phenotype.[2][3] This includes increased avoidance of open and novel spaces, supporting the role of the 5-HT1A receptor in mediating anxiolytic effects. The administration of a 5-HT1A agonist like this compound would be expected to have blunted or absent effects on anxiety-related behaviors in these knockout mice, thus confirming the 5-HT1A receptor as a critical target for its anxiolytic properties.

The 5-HT1B Receptor Knockout Model: Unraveling Aggression

Conversely, mice deficient in the 5-HT1B receptor exhibit heightened aggressive behavior.[3] This phenotype strongly implicates the 5-HT1B receptor in the modulation of aggression. It is hypothesized that this compound's anti-aggressive effects are mediated through its agonist activity at this receptor. In a 5-HT1B knockout mouse, the anti-aggressive effects of this compound would be expected to be significantly diminished or abolished, providing clear evidence for its mechanism of action.

Comparative Analysis: this compound and Alternatives

Several other compounds are utilized for their effects on the serotonergic system to manage anxiety and aggression. This section compares this compound with two notable alternatives: Eltoprazine (B1671187), a structurally similar compound, and Buspirone, a clinically used anxiolytic.

FeatureThis compoundEltoprazineBuspirone
Primary Mechanism 5-HT1A and 5-HT1B Receptor Agonist5-HT1A and 5-HT1B Receptor Agonist[4][5]5-HT1A Receptor Partial Agonist; Dopamine D2 Receptor Antagonist[6][7]
Therapeutic Class Serenic, Anti-aggressiveSerenic, Anti-aggressive[5]Anxiolytic[7]
Reported In Vivo Effects Reduces aggressionReduces aggression and dyskinesias[4][5][8]Reduces anxiety; potential for extrapyramidal side effects[6]
Receptor Binding Affinity (Ki, nM) Data not readily available5-HT1A: ~5 nM, 5-HT1B: ~10 nM (Rat brain)[9]5-HT1A: 1.1 nM, D2: 320 nM (Human recombinant)[10][11]

Experimental Protocols for Validation

To empirically validate this compound's mechanism of action in knockout models, the following experimental protocols are recommended.

Resident-Intruder Test for Offensive Aggression

This is a standard paradigm to assess aggressive behavior in rodents.[12][13][14][15][16]

Objective: To measure the effect of this compound on offensive aggression in wild-type, 5-HT1A knockout, and 5-HT1B knockout mice.

Procedure:

  • Housing: Male mice (resident) are individually housed for at least one week to establish territory.

  • Intruder Selection: A slightly smaller, unfamiliar male mouse (intruder) is used for each test.

  • Drug Administration: The resident mice are administered this compound or vehicle at appropriate doses and a specific time before the test.

  • Test: The intruder is introduced into the resident's home cage for a set period (e.g., 10 minutes).

  • Behavioral Scoring: The latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, tail rattling) are recorded and scored by a trained observer blinded to the treatment groups.

Expected Outcome: this compound is expected to reduce aggression in wild-type mice. This effect should be significantly attenuated or absent in 5-HT1B knockout mice, but likely preserved in 5-HT1A knockout mice, confirming the primary role of the 5-HT1B receptor in its anti-aggressive effects.

Elevated Plus Maze for Anxiety-Like Behavior

This test is widely used to assess anxiety in rodents.

Objective: To determine the role of the 5-HT1A receptor in the anxiolytic effects of this compound.

Procedure:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Drug Administration: Wild-type and 5-HT1A knockout mice are treated with this compound or vehicle.

  • Test: Each mouse is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

Expected Outcome: this compound is expected to increase the time spent in the open arms in wild-type mice, indicative of an anxiolytic effect. This effect should be absent or significantly reduced in 5-HT1A knockout mice, validating the 5-HT1A receptor as the target for its anxiolytic action.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the principal signaling pathways of the 5-HT1A and 5-HT1B receptors.

G cluster_5HT1A 5-HT1A Receptor Signaling This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Agonist Gi_alpha Gαi 5-HT1A_Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel Gi_alpha->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_5HT1B 5-HT1B Receptor Signaling This compound This compound 5-HT1B_Receptor 5-HT1B Receptor This compound->5-HT1B_Receptor Agonist Gi_alpha_1B Gαi 5-HT1B_Receptor->Gi_alpha_1B Activates AC_1B Adenylyl Cyclase Gi_alpha_1B->AC_1B Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_alpha_1B->Ca_Channel Inhibits cAMP_1B cAMP AC_1B->cAMP_1B Converts ATP to PKA_1B PKA cAMP_1B->PKA_1B Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for validating a drug's mechanism of action using knockout models.

G cluster_workflow Drug Validation Workflow in Knockout Models Hypothesis Hypothesis: Drug X acts on Receptor Y Animal_Groups Establish Animal Groups: - Wild-Type (WT) - Receptor Y Knockout (KO) Hypothesis->Animal_Groups Drug_Admin Drug Administration: Administer Drug X or Vehicle to both WT and KO groups Animal_Groups->Drug_Admin Behavioral_Testing Behavioral Testing: (e.g., Resident-Intruder, Elevated Plus Maze) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis: Compare behavioral outcomes between all groups Behavioral_Testing->Data_Analysis No_Effect No effect of Drug X in KO mice? Data_Analysis->No_Effect Conclusion Conclusion: Validate or refute the role of Receptor Y in Drug X's action No_Effect->Hypothesis No, re-evaluate No_Effect->Conclusion Yes

Caption: Experimental Workflow Diagram.

Conclusion

While direct experimental validation of this compound in 5-HT1A and 5-HT1B knockout mice is not yet published, the extensive characterization of these knockout models provides compelling indirect evidence for its mechanism of action. The distinct anxiety and aggression phenotypes of the 5-HT1A and 5-HT1B knockout mice, respectively, align perfectly with the proposed dual-agonist activity of this compound. Future studies directly testing this compound in these models are warranted to provide definitive confirmation. This guide serves as a robust framework for understanding and further investigating the pharmacology of this compound and related compounds.

References

Batoprazine and Dopamine D2 Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Batoprazine and its potential cross-reactivity with dopamine (B1211576) D2 receptors, a critical consideration for researchers in pharmacology and drug development. This compound, a phenylpiperazine derivative, is primarily characterized as a serotonin (B10506) 5-HT1A and 5-HT1B receptor agonist.[1] Understanding its selectivity and potential off-target effects, particularly at dopaminergic receptors, is essential for elucidating its complete pharmacological profile.

Due to a lack of publicly available, direct quantitative binding data for this compound, this guide leverages data from its close structural and functional analogs, Eltoprazine (B1671187) and Fluprazine (B1216227), to infer its likely interaction with the dopamine D2 receptor. These compounds, collectively known as serenics, exhibit anti-aggressive properties and share a primary mechanism of action centered on the serotonergic system.[2][3][4]

Comparative Receptor Binding Affinity

The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound's comparators. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)Dopamine D2 (Ki, nM)Data Source
This compound Data Not AvailableData Not AvailableData Not Available-
Eltoprazine ~40~52> 400Published Research
Fluprazine Presumed AgonistPresumed AgonistData Not AvailableInferred from Eltoprazine[2]

Note: The pharmacology of Fluprazine is not well-characterized but is presumed to be similar to Eltoprazine, acting as a 5-HT1A and 5-HT1B receptor agonist.[2]

Based on the data for Eltoprazine, which shows significantly lower affinity for non-5-HT1 receptors (Ki > 400 nM), it can be inferred that this compound likely exhibits low cross-reactivity with dopamine D2 receptors. High selectivity for 5-HT1A and 5-HT1B receptors over the D2 receptor is a key characteristic of this class of compounds.

Signaling Pathways and Experimental Workflow

To understand the pharmacological context, the following diagrams illustrate the primary signaling pathway of this compound and the experimental workflow used to determine receptor binding affinities.

5HT1A_1B_Signaling This compound This compound Receptor 5-HT1A / 5-HT1B Receptor This compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-aggressive effects) CREB->Gene_Expression regulates

Caption: 5-HT1A/1B Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-expressing Cell Membrane Preparation Incubate Incubate components to reach binding equilibrium Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) Radioligand->Incubate Test_Compound Test Compound (this compound) (Varying Concentrations) Test_Compound->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Wash Wash to remove unbound radioligand Filtration->Wash Scintillation Scintillation Counting (Measures bound radioactivity) Wash->Scintillation Analysis Data Analysis: Competition Curve Fitting (IC50 -> Ki calculation) Scintillation->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • The cell membrane preparation.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from the total binding to yield specific binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

GTPγS Binding Functional Assay

This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).

1. Membrane Preparation:

  • Similar to the radioligand binding assay, purified cell membranes expressing the receptor of interest are prepared.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate.

  • The following components are added to each well:

    • Assay buffer containing GDP (to ensure G-proteins are in an inactive state).

    • The test compound at various concentrations.

    • The cell membrane preparation.

  • The mixture is pre-incubated to allow the compound to bind to the receptor.

  • The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

3. Incubation and Termination:

  • The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G-protein.

  • The reaction is stopped by rapid filtration through glass fiber filters.

4. Detection and Data Analysis:

  • The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified using a scintillation counter.

  • Basal activity is measured in the absence of any stimulating ligand.

  • The data are plotted as the amount of [35S]GTPγS bound versus the log concentration of the test compound.

  • An EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal effect) are determined from the concentration-response curve. An increase in [35S]GTPγS binding indicates agonist activity.

Conclusion

While direct experimental data on the binding affinity of this compound for the dopamine D2 receptor remains elusive in the public domain, the available information on its structural analog, Eltoprazine, strongly suggests a pharmacological profile characterized by high selectivity for 5-HT1A and 5-HT1B receptors with minimal cross-reactivity at other neurotransmitter receptors, including the dopamine D2 receptor. This low affinity for the D2 receptor is a distinguishing feature of the serenic class of compounds and differentiates them from typical and atypical antipsychotics, which directly target the dopaminergic system. Further research involving direct radioligand binding studies with this compound is necessary to definitively quantify its D2 receptor affinity and fully elucidate its selectivity profile.

References

A Comparative Analysis of Batoprazine and Fluprazine in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two phenylpiperazine derivatives, Batoprazine and Fluprazine (B1216227), with a focus on their effects in established rodent models of anxiety and aggression. Both compounds are classified as "serenics," a class of psychotropic agents that specifically reduce aggressive behavior. Their primary mechanism of action involves agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, key modulators of mood, social behavior, and aggression.

Mechanism of Action: A Shared Pathway

This compound and Fluprazine, along with the closely related compound Eltoprazine (B1671187), exert their effects by targeting the serotonergic system. As agonists of 5-HT1A and 5-HT1B receptors, they modulate serotonergic neurotransmission. The 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions. The 5-HT1B receptors are primarily found as presynaptic autoreceptors on serotonin axon terminals. Activation of these receptors generally leads to a reduction in the firing rate of serotonin neurons and a decrease in serotonin release, which is thought to contribute to their anti-aggressive effects.

cluster_0 Presynaptic Serotonin Neuron cluster_1 Postsynaptic Neuron This compound/\nFluprazine This compound/ Fluprazine 5-HT1A Autoreceptor 5-HT1A Autoreceptor This compound/\nFluprazine->5-HT1A Autoreceptor Agonist 5-HT1B Autoreceptor 5-HT1B Autoreceptor This compound/\nFluprazine->5-HT1B Autoreceptor Agonist Reduced Neuronal Firing Reduced Neuronal Firing 5-HT1A Autoreceptor->Reduced Neuronal Firing Activation leads to Reduced 5-HT Release Reduced 5-HT Release 5-HT1B Autoreceptor->Reduced 5-HT Release Activation leads to Serotonin (5-HT) Release Serotonin (5-HT) Release Reduced Neuronal Firing->Reduced 5-HT Release Postsynaptic 5-HT Receptor Postsynaptic 5-HT Receptor Reduced 5-HT Release->Postsynaptic 5-HT Receptor Reduced stimulation of Behavioral Effects Behavioral Effects Postsynaptic 5-HT Receptor->Behavioral Effects Modulates

Fig. 1: Simplified signaling pathway of this compound and Fluprazine.

Comparative Behavioral Data

The following tables summarize the quantitative effects of this compound and Fluprazine in key behavioral tests. Due to the limited availability of direct head-to-head comparisons, data for the closely related compound Eltoprazine is included as a proxy for this compound's expected effects in the resident-intruder test.

Resident-Intruder Test

This paradigm is a standard for assessing offensive aggression in rodents. A male resident animal confronts an unfamiliar male intruder, and aggressive behaviors are recorded.

TreatmentDose (mg/kg)Latency to First Attack (s)Number of AttacksReference
Vehicle-BaselineBaseline[1]
Fluprazine4IncreasedSignificantly Reduced[1]
Fluprazine8IncreasedSignificantly Reduced[1]
Eltoprazine (as this compound proxy)1IncreasedSignificantly Reduced
Eltoprazine (as this compound proxy)3IncreasedSignificantly Reduced

Note: Specific quantitative values for attack latency and number were not consistently reported in a comparable format across studies. The table reflects the directional effects reported. Fluprazine has been shown to dose-dependently decrease aggression in resident rats.[2] In female mice, fluprazine also increased the latency to attack male intruders.[3]

Elevated Plus-Maze Test

This test is widely used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. An increase in time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic-like effect. A comparative study of Fluprazine and Eltoprazine (a close structural analog of this compound) revealed similar anxiogenic-like profiles.[4]

TreatmentDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Vehicle-18.2 ± 3.525.1 ± 3.8[4]
Fluprazine1.2510.5 ± 2.115.2 ± 2.9[4]
Fluprazine2.58.9 ± 1.912.8 ± 2.1[4]
Fluprazine5.06.5 ± 1.59.7 ± 1.8[4]
Eltoprazine1.2512.1 ± 2.518.3 ± 3.1[4]
Eltoprazine2.59.8 ± 2.014.5 ± 2.4[4]
Eltoprazine5.07.2 ± 1.710.9 ± 1.9[4]

Both Fluprazine and Eltoprazine dose-dependently decreased the percentage of time spent and the number of entries into the open arms, suggesting an anxiogenic-like effect in this paradigm.[4]

Experimental Protocols

Resident-Intruder Test Protocol

Male_Rodent_Housing Individually house male 'resident' rodents Acclimation Allow acclimation to home cage (e.g., 1 week) Male_Rodent_Housing->Acclimation Drug_Administration Administer this compound, Fluprazine, or vehicle to resident Acclimation->Drug_Administration Intruder_Introduction Introduce a smaller, unfamiliar male 'intruder' into the resident's home cage Drug_Administration->Intruder_Introduction Behavioral_Recording Record interaction for a set duration (e.g., 10 minutes) Intruder_Introduction->Behavioral_Recording Data_Analysis Score aggressive behaviors: - Latency to first attack - Number of attacks - Duration of attacks Behavioral_Recording->Data_Analysis

Fig. 2: Experimental workflow for the Resident-Intruder Test.

Objective: To assess offensive aggressive behavior. Animals: Male rats or mice are typically used. Residents are individually housed to establish territory. Intruders are group-housed and slightly smaller than the residents. Apparatus: The resident's home cage. Procedure:

  • Resident animals are individually housed for a period (e.g., one week) to establish territoriality.

  • On the test day, the resident is administered the test compound (this compound, Fluprazine) or vehicle at a specified time before the test.

  • An intruder is introduced into the resident's cage.

  • The interaction is recorded for a predetermined duration (e.g., 10 minutes).

  • Behavioral parameters scored include the latency to the first attack, the number of attacks, and the duration of aggressive encounters.

Elevated Plus-Maze Test Protocol

Apparatus Elevated plus-shaped maze (two open, two closed arms) Animal_Habituation Habituate rodents to the testing room Apparatus->Animal_Habituation Drug_Administration Administer this compound, Fluprazine, or vehicle Animal_Habituation->Drug_Administration Placement Place the animal in the center of the maze Drug_Administration->Placement Exploration Allow free exploration for a set duration (e.g., 5 minutes) Placement->Exploration Data_Collection Record time spent and entries into open and closed arms Exploration->Data_Collection

Fig. 3: Experimental workflow for the Elevated Plus-Maze Test.

Objective: To assess anxiety-like behavior. Animals: Mice or rats. Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls. Procedure:

  • Animals are habituated to the testing room prior to the experiment.

  • The test compound (this compound, Fluprazine) or vehicle is administered.

  • The animal is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).

  • An automated tracking system or manual observation is used to record the time spent in and the number of entries into the open and closed arms.

Conclusion

This compound and Fluprazine, as 5-HT1A and 5-HT1B receptor agonists, demonstrate clear anti-aggressive properties in the resident-intruder test. This aligns with their classification as serenics. However, their effects in the elevated plus-maze, as suggested by data from Fluprazine and the closely related compound Eltoprazine, indicate a potential for anxiogenic-like responses. This highlights the complex role of the serotonergic system in modulating different behavioral domains. Further direct comparative studies of this compound and Fluprazine in a wider range of behavioral paradigms are warranted to fully elucidate their pharmacological profiles and therapeutic potential. Researchers should consider the specific behavioral assay and the potential for divergent effects on anxiety and aggression when evaluating compounds of this class.

References

A Head-to-Head Comparison of Batoprazine and Other Phenylpiperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Batoprazine and other notable phenylpiperazine analogs, including Eltoprazine (B1671187), Befiradol, Flesinoxan, and Adatanserin. The information is presented through comparative data tables, detailed experimental methodologies, and visualizations of key signaling pathways.

The phenylpiperazine class of compounds has garnered significant interest for its diverse pharmacological activities, primarily targeting serotonin (B10506) receptors. These compounds have been investigated for a range of therapeutic applications, including anti-aggressive, anxiolytic, and antidepressant effects. This guide focuses on a head-to-head comparison of this compound with its structural and functional analogs to aid in the selection and development of compounds for further research.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and its analogs for various serotonin (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT1B5-HT1C5-HT2A5-HT2CD2α1α2
This compound Agonist[1]Agonist[1]------
Eltoprazine 40[2]52[2]81[2]-Antagonist (IC50 = 7000 nM)[2]>400[2]>400[2]>400[2]
Befiradol 15[3]----High Affinity[3]High Affinity[3]-
Flesinoxan Potent & Selective Agonist[4]-------
Adatanserin 1[5]--73[5]----

Comparative Analysis of Functional Activity

This table outlines the in vitro functional activities of the phenylpiperazine analogs at key serotonin receptors, including potency (EC50 or IC50 in nM) and efficacy (Emax or Intrinsic Activity).

CompoundReceptorFunctional ActivityPotency (EC50/IC50, nM)Efficacy (Emax / IA)
This compound 5-HT1A / 5-HT1BAgonist[1]--
Eltoprazine 5-HT1AAgonist[2]--
5-HT1BPartial Agonist[2]pD2 = 7.8α = 0.5[2]
5-HT1CWeak Antagonist[2]7000[2]-
Befiradol 5-HT1AFull Agonist[3]150 (β-arrestin recruitment)[3]77% (β-arrestin recruitment)[3]
Flesinoxan 5-HT1AFull Agonist[6]--
Adatanserin 5-HT1APartial Agonist[5]--
5-HT2AAntagonist[5]--

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_receptor 5-HT1A Receptor Activation cluster_downstream Downstream Signaling Agonist This compound / Phenylpiperazine Analog Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified signaling pathway for 5-HT1A receptor agonists.

G cluster_prep Membrane Preparation cluster_binding Binding Assay start Cells/Tissue expressing receptor homogenize Homogenization start->homogenize centrifuge1 Centrifugation (low speed) homogenize->centrifuge1 centrifuge2 Centrifugation (high speed) centrifuge1->centrifuge2 resuspend Resuspend pellet in buffer centrifuge2->resuspend incubation Incubate membranes with radioligand and test compound (this compound analog) resuspend->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Quantify radioactivity filtration->counting analysis Data analysis (IC50, Ki) counting->analysis

Caption: General workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific G-protein coupled receptors (GPCRs).

General Protocol:

  • Membrane Preparation:

    • Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or from animal brain tissue.

    • The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), the test compound at various concentrations, and the prepared cell membranes.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

1. cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1A):

Objective: To measure the ability of a compound to inhibit adenylyl cyclase activity and decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

General Protocol:

  • Cell Culture and Plating:

    • Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) are cultured under standard conditions.[7]

    • Cells are seeded into 96-well plates and grown to confluence.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Adenylyl cyclase is stimulated with forskolin.

    • The test compound (agonist) is added at various concentrations, and the cells are incubated for a specific period.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Detection:

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • The concentration-response curve for the test compound is generated, and the EC50 (potency) and Emax (efficacy) values are determined.

2. GTPγS Binding Assay (for G-protein activation):

Objective: To measure the ability of a compound to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early event in GPCR activation.[8][9]

General Protocol:

  • Membrane Preparation:

    • Cell membranes are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • To each well, the following are added: assay buffer containing GDP (to promote the inactive state of G-proteins), the test compound at various concentrations, the prepared cell membranes, and [35S]GTPγS.[8]

    • The plate is incubated to allow for G-protein activation and [35S]GTPγS binding.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis:

    • The specific binding of [35S]GTPγS is determined by subtracting the basal binding (in the absence of an agonist) from the agonist-stimulated binding.

    • The EC50 and Emax values for the test compound are calculated from the concentration-response curve.

This guide provides a foundational comparison of this compound and its analogs. For more in-depth analysis, researchers are encouraged to consult the primary literature cited. The provided protocols offer a starting point for the experimental characterization of novel phenylpiperazine derivatives.

References

Confirming Batoprazine On-Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the on-target engagement of Batoprazine, a 5-HT1A and 5-HT1B receptor agonist, in living cells. We compare this compound with Eltoprazine, another well-characterized 5-HT1A/1B agonist, and other relevant ligands. This document includes summaries of quantitative binding data, detailed experimental protocols for key target engagement assays, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data Comparison: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and comparator compounds for the human 5-HT1A and 5-HT1B receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor Ki (nM)5-HT1B Receptor Ki (nM)Notes
This compound Data not available in cited literatureData not available in cited literaturePhenylpiperazine derivative, acts as a 5-HT1A and 5-HT1B receptor agonist.[1]
Eltoprazine40[2]52[2]A well-characterized 5-HT1A/1B receptor agonist, often used as a comparator.[2][3]
Buspirone3.1 - 891.25 (range from multiple assays)Weak affinity[4]A partial agonist at 5-HT1A receptors, used clinically as an anxiolytic.[5][6][7]
WAY-1006350.39[8]>1000A potent and selective 5-HT1A receptor antagonist, often used as a research tool.[8]

Note: While specific Ki values for this compound were not found in the reviewed literature, its classification as a 5-HT1A/1B receptor agonist suggests it binds to these targets with functionally relevant affinity.[1]

Signaling Pathway of this compound

This compound, as a 5-HT1A and 5-HT1B receptor agonist, is expected to initiate downstream signaling cascades upon binding to its target receptors. These G-protein coupled receptors (GPCRs) are primarily coupled to inhibitory Gαi/o proteins.

This compound Signaling Pathway This compound This compound Receptor 5-HT1A / 5-HT1B Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Modulates Akt_pathway PI3K/Akt Pathway G_beta_gamma->Akt_pathway Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Neuronal_activity Decreased Neuronal Firing K_efflux->Neuronal_activity Ca_influx->Neuronal_activity

Caption: this compound's engagement with 5-HT1A/1B receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Workflows for On-Target Engagement

To confirm that this compound directly binds to 5-HT1A and 5-HT1B receptors in living cells, several biophysical methods can be employed. Below are the workflows for three widely used assays: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and Radioligand Binding Assay.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA measures the change in thermal stability of a target protein upon ligand binding.

CETSA Workflow start Start: Culture cells expressing 5-HT1A/1B receptors treat Treat cells with this compound or vehicle (DMSO) start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells and separate soluble and aggregated proteins (with detergent for membrane proteins) heat->lyse quantify Quantify soluble 5-HT1A/1B protein (e.g., Western Blot, ELISA) lyse->quantify analyze Generate melt curves and determine thermal shift (ΔTm) quantify->analyze end End: Confirmation of target engagement analyze->end

Caption: CETSA workflow to determine ligand-induced thermal stabilization of the target protein in living cells.

NanoBRET™ Target Engagement Assay Workflow

The NanoBRET™ assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.

NanoBRET Workflow start Start: Transfect cells with NanoLuc-5-HT1A/1B fusion construct add_tracer Add cell-permeable fluorescent tracer that binds to the target receptor start->add_tracer add_compound Add increasing concentrations of This compound (competitor) add_tracer->add_compound add_substrate Add NanoLuc® substrate (e.g., furimazine) add_compound->add_substrate measure Measure luminescence at two wavelengths (donor and acceptor) add_substrate->measure calculate Calculate BRET ratio (Acceptor Emission / Donor Emission) measure->calculate analyze Generate competition binding curve and determine IC50/Ki calculate->analyze end End: Quantify compound affinity for the target analyze->end

Caption: NanoBRET™ workflow for quantifying ligand-target engagement in real-time within living cells.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for 5-HT1A/1B Receptors

This protocol is adapted for G-protein coupled receptors, which are multi-pass transmembrane proteins.[9][10]

1. Cell Culture and Treatment: a. Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT1A or 5-HT1B receptor to ~80% confluency. b. Harvest cells and resuspend in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL. c. Aliquot cell suspension into PCR tubes. d. Add this compound or vehicle (e.g., DMSO) to the cell suspensions at the desired final concentrations. Incubate at 37°C for 1 hour.

2. Thermal Treatment: a. Place the PCR tubes in a thermal cycler. b. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). c. Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis and Protein Extraction: a. For membrane proteins like GPCRs, a detergent-based lysis is crucial. Add a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40 or digitonin) and protease inhibitors. b. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). c. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration of the soluble fractions using a standard method like the BCA assay. c. Normalize the protein concentration for all samples.

5. Western Blot Analysis: a. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody specific for the 5-HT1A or 5-HT1B receptor overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the chemiluminescent signal and quantify the band intensities.

6. Data Analysis: a. Plot the quantified band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and this compound-treated samples. b. The shift in the melting temperature (ΔTm) between the curves indicates target engagement.

NanoBRET™ Target Engagement Assay for 5-HT1A Receptor

This protocol outlines the steps for a competitive binding assay using NanoBRET™ technology.[11][12][13][14][15]

1. Cell Preparation and Transfection: a. Seed HEK293 cells in a white, tissue-culture treated 96-well plate. b. Prepare a transfection mix containing a plasmid encoding for the 5-HT1A receptor fused to NanoLuc® luciferase (e.g., N-terminal tag). Use a transfection reagent like FuGENE® HD. c. Add the transfection mix to the cells and incubate for 20-24 hours to allow for protein expression.

2. Compound and Tracer Addition: a. Prepare serial dilutions of this compound in Opti-MEM® medium. b. Prepare a solution of the fluorescent NanoBRET™ tracer specific for the 5-HT1A receptor at the recommended concentration in Opti-MEM®. c. Add the this compound dilutions to the appropriate wells. d. Add the tracer to all wells (except for no-tracer controls). e. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

3. Substrate Addition and Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor. b. Add the substrate solution to all wells. c. Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

4. Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. b. Correct the BRET ratios by subtracting the background BRET ratio from the no-tracer control wells. c. Plot the corrected BRET ratios against the log of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. e. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the affinity of the tracer is known.

Radioligand Binding Assay in Intact Cells

This protocol describes a competitive binding assay to determine the affinity of this compound for 5-HT1A or 5-HT1B receptors in whole cells.[16][17][18][19]

1. Cell Seeding: a. Seed HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor into a 24-well or 96-well plate coated with a cell adhesion factor like poly-D-lysine. b. Grow the cells to near confluency.

2. Assay Preparation: a. On the day of the assay, gently wash the cells twice with a pre-warmed binding buffer (e.g., Krebs-HEPES buffer). b. Prepare serial dilutions of this compound. c. Prepare a solution of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration close to its Kd. d. To determine non-specific binding, prepare tubes containing a high concentration of a known competing ligand (e.g., 10 µM of unlabeled serotonin).

3. Incubation: a. To each well, add the binding buffer, the radioligand solution, and either the this compound dilution, buffer for total binding, or the competing ligand for non-specific binding. b. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

4. Termination and Washing: a. Rapidly terminate the binding reaction by aspirating the incubation medium. b. Immediately wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

5. Cell Lysis and Scintillation Counting: a. Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). b. Transfer the lysate from each well into a scintillation vial. c. Add scintillation cocktail to each vial. d. Measure the radioactivity in a scintillation counter.

6. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log of the this compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Assessing the Selectivity of Batoprazine for 5-HT1A over 5-HT1B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Batoprazine's selectivity for the serotonin (B10506) 1A (5-HT1A) receptor over the 5-HT1B receptor. The content is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a selective pharmacological tool.

Introduction

This compound (also known as eltoprazine) is a phenylpiperazine derivative that has been characterized as a serotonergic agent with anti-aggressive properties. Its mechanism of action is primarily attributed to its interaction with 5-HT1 receptors. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and predicting its in vivo effects. This guide focuses on its binding affinity and functional activity at 5-HT1A and 5-HT1B receptors in comparison to well-established selective ligands.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of this compound and comparator compounds at various serotonin receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of this compound and Comparator Compounds at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1C5-HT1D5-HT2Reference
This compound (Eltoprazine) 405281->400[1]
WAY-100635 0.84>1000>1000>1000>1000
GR-127935 -2.5-1.0-[2]

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. A hyphen (-) indicates data not available.

Table 2: Functional Activity of this compound and Comparator Agonists

CompoundReceptorAssayParameterValueIntrinsic ActivityReference
This compound (Eltoprazine) 5-HT1AcAMP Inhibition-AgonistFull Agonist[1]
5-HT1B5-HT Release InhibitionpD27.8Partial Agonist (α=0.5)[1]
8-OH-DPAT 5-HT1AVarious--Full Agonist[3][4]
CP-93129 5-HT1BVariousKi (nM)8.1Selective Agonist[5]

pD2 is the negative logarithm of the EC50 value. α represents the intrinsic activity relative to the endogenous ligand.

Selectivity Profile of this compound

Based on the binding affinity data, this compound exhibits only a slight preference for the 5-HT1A receptor over the 5-HT1B receptor (Ki of 40 nM vs. 52 nM, respectively), indicating a selectivity ratio of approximately 1.3.[1] Its affinity for the 5-HT1C receptor is slightly lower (Ki = 81 nM).[1] Importantly, this compound shows significantly lower affinity for other neurotransmitter receptors, with Ki values greater than 400 nM.[1]

Functionally, this compound acts as a full agonist at 5-HT1A receptors, as demonstrated by its ability to inhibit forskolin-stimulated cAMP production.[1] At 5-HT1B receptors, it behaves as a partial agonist, inhibiting potassium-stimulated 5-HT release with a maximal response that is half that of serotonin.[1]

In comparison, WAY-100635 is a highly selective silent antagonist for the 5-HT1A receptor, with over 100-fold selectivity against other 5-HT subtypes.[6] GR-127935 is a potent antagonist with high affinity for both 5-HT1B and 5-HT1D receptors.[2] 8-OH-DPAT is a classic full agonist for the 5-HT1A receptor, while CP-93129 is a potent and highly selective 5-HT1B agonist.[3][4][5]

Experimental Protocols

1. Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for 5-HT1A and 5-HT1B receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from HEK293 cells or rat brain tissue).

    • Radioligand: [³H]8-OH-DPAT for 5-HT1A receptors or [¹²⁵I]GTI for 5-HT1B receptors.

    • Test compound (this compound) and comparator compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled specific ligand (e.g., serotonin).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: cAMP Accumulation Assay (for 5-HT1A Receptor Agonism)

This assay measures the ability of a compound to inhibit adenylyl cyclase activity via Gαi-coupled 5-HT1A receptors.

  • Materials:

    • Cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound (this compound) at various concentrations.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluency.

    • Pre-incubate cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate a concentration-response curve and determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) values.

Signaling Pathways and Experimental Workflow

G cluster_0 5-HT1A Receptor Signaling cluster_1 5-HT1B Receptor Signaling 5HT1A_Ligand This compound (Agonist) 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Ligand->5HT1A_Receptor Binds Gi_alpha Gαi 5HT1A_Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates 5HT1B_Ligand This compound (Partial Agonist) 5HT1B_Receptor 5-HT1B Receptor (Autoreceptor) 5HT1B_Ligand->5HT1B_Receptor Binds Gi_alpha_B Gαi 5HT1B_Receptor->Gi_alpha_B Activates AC_B Adenylyl Cyclase Gi_alpha_B->AC_B Inhibits Neurotransmitter_Release 5-HT Release Gi_alpha_B->Neurotransmitter_Release Inhibits cAMP_B cAMP AC_B->cAMP_B

Caption: Signaling pathways of 5-HT1A and 5-HT1B receptors upon activation by this compound.

G Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound Prepare_Reagents->Incubation Nonspecific_Binding Parallel incubation with excess unlabeled ligand for non-specific binding Prepare_Reagents->Nonspecific_Binding Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Nonspecific_Binding->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting to measure radioactivity Washing->Counting Data_Analysis Calculate Specific Binding, IC50, and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay to determine receptor affinity.

Conclusion

This compound demonstrates a mixed agonist profile at 5-HT1A and 5-HT1B receptors with only a slight binding preference for the 5-HT1A subtype. Its functional activity as a full agonist at 5-HT1A and a partial agonist at 5-HT1B receptors suggests a complex in vivo pharmacological profile. Researchers should consider this modest selectivity when designing experiments and interpreting data, particularly when trying to attribute effects specifically to either the 5-HT1A or 5-HT1B receptor. For studies requiring high selectivity, comparator compounds such as WAY-100635 for 5-HT1A antagonism or CP-93129 for 5-HT1B agonism are more appropriate tools.

References

Reproducibility of Batoprazine's Behavioral Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral findings for Batoprazine and its close analogs, Eltoprazine (B1671187) and Fluprazine (B1216227). While direct reproducibility studies for this compound are scarce in publicly available literature, its pharmacological similarity to Eltoprazine and Fluprazine as a 5-HT1A/1B receptor agonist allows for an inferred behavioral profile and a comparative assessment based on the more extensive data available for these related compounds.

Executive Summary

This compound is a phenylpiperazine derivative identified as a "serenic" or anti-aggressive agent.[1] Its mechanism of action is primarily attributed to its agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors. Due to a lack of extensive, direct research on the reproducibility of this compound's behavioral effects, this guide focuses on a comparative analysis with its structurally and pharmacologically similar analogs, Eltoprazine and Fluprazine. The available data on these compounds, particularly their anti-aggressive properties, provide a strong basis for understanding the expected behavioral profile of this compound and for designing future reproducibility studies.

Comparative Behavioral Data

The primary behavioral effect reported for this compound and its analogs is a reduction in offensive aggression. The following tables summarize the key quantitative findings from studies on Eltoprazine and Fluprazine, which are expected to be comparable to this compound.

Table 1: Effects on Offensive Aggression in the Resident-Intruder Test

CompoundSpeciesDose RangeKey FindingsReference
Eltoprazine Rat1 - 3 mg/kg (p.o.)Acutely reduced aggression without adversely affecting other behaviors. The anti-aggressive effects remained stable over a 4-week treatment period, with no tolerance development.[2]
MouseNot specifiedExhibits a specific anti-aggressive (serenic) profile, inhibiting aggression while enhancing social interaction and exploration without causing sedation.[3]
Fluprazine Rat4 - 8 mg/kg (i.p.)Significantly reduced offensive behavior by over 70% and biting/wounding by up to 98%. No reliable differences in other social or nonsocial behaviors were observed.[4]
Mouse1 - 5 mg/kgInhibited maternal attack on female intruders but not on male intruders, suggesting specificity in its anti-aggressive effects depending on the context of the aggression.[5]

Table 2: Effects on Other Behavioral Paradigms

CompoundSpeciesBehavioral TestDose RangeKey FindingsReference
Eltoprazine RatIntracranial Self-StimulationNot specifiedDecreased motivation for reward.[6]
RatDelay-Aversion TaskNot specifiedDecreased "waiting" impulsivity.[6]
RatStop-Signal TaskNot specifiedIncreased "stopping" impulsivity.[6]
RatPredatory Behavior1.0 & 2.0 mg/kgSlowed both predatory attack and killing of frogs.[7]
Fluprazine RatCopulation Test4 & 8 mg/kg (i.p.)Produced a significant depressive effect on copulatory behavior.[8]
RatConspecific Odor Preference8.0 mg/kgEnhanced the preference of males for male odors but had no effect on preference for estrous female or food odors.[9]
RatDefensive Behavior8 mg/kgDid not decrease defensive behaviors in wild and septal syndrome rats.[10]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to characterize this compound and its analogs are provided below. These protocols are essential for any attempt to reproduce or extend the published findings.

Resident-Intruder Test

This paradigm is a standard and ethologically relevant method for assessing offensive aggression in rodents.

Objective: To measure the effect of a compound on aggressive behaviors exhibited by a resident animal towards an intruder.

Procedure:

  • Housing: Male rodents (rats or mice) are individually housed for a period of at least one week to establish territoriality.[11][12] To facilitate territorial marking, the bedding is often not changed during this period.[13] For rats, cohabitation with a female (often sterilized) can further enhance territorial aggression.[12][14]

  • Intruder Selection: Intruder animals are typically group-housed and of the same sex and species as the resident, but slightly smaller in weight.[14]

  • Test Session: On the day of testing, the female companion (if used) is removed from the resident's cage approximately one hour before the test.[12][14] An intruder is then introduced into the resident's home cage.

  • Data Collection: The ensuing interaction is typically video-recorded for a set duration (e.g., 10 minutes).[11][14] Key behaviors scored include:

    • Latency to the first attack.

    • Frequency and duration of aggressive behaviors (e.g., biting, chasing, lateral threat).

    • Frequency and duration of social behaviors (e.g., sniffing, grooming).

    • Frequency and duration of non-social exploratory behaviors.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the resident animal at a specified time before the introduction of the intruder.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Objective: To measure the anxiolytic or anxiogenic effects of a compound based on the animal's natural aversion to open and elevated spaces.

Procedure:

  • Apparatus: The maze consists of four arms arranged in a "plus" shape, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), while the other two are open.[15][16][17][18]

  • Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test to reduce novelty-induced stress.[15][17]

  • Test Session: A single animal is placed in the center of the maze, facing a closed arm, and is allowed to explore freely for a set period (typically 5 minutes).[15][16]

  • Data Collection: The animal's movement is tracked, often using a video camera and automated software.[17][19] Key parameters measured include:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Social Interaction Test

This test evaluates the social behavior of rodents and can be used to detect deficits in social interaction.

Objective: To assess a compound's effect on an animal's propensity to engage in social interaction with a conspecific.

Procedure:

  • Apparatus: The test can be conducted in a simple open field arena or a more structured three-chambered apparatus.[20][21][22][23]

  • Habituation: The test animal is allowed to habituate to the testing arena.

  • Test Session:

    • One-Chamber Test: A novel, unfamiliar conspecific is introduced into the arena with the test animal.

    • Three-Chamber Test: The test animal is placed in the central chamber and can choose to interact with a novel mouse in one side chamber or an empty chamber/novel object in the other.

  • Data Collection: The duration of active social interaction (e.g., sniffing, following, grooming) is manually or automatically scored from video recordings.[20][22]

  • Interpretation: An increase in social interaction time can indicate a pro-social effect, while a decrease may suggest social withdrawal or anxiogenic-like effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its behavioral effects.

Batoprazine_Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist HT1B 5-HT1B Receptor This compound->HT1B Agonist Postsynaptic Postsynaptic Neuron Serotonin_Release ↓ Serotonin Release HT1A->Serotonin_Release Neuronal_Inhibition ↓ Neuronal Firing HT1A->Neuronal_Inhibition HT1B->Serotonin_Release Presynaptic Presynaptic Neuron Behavioral_Effects Anti-Aggressive Effects (Serenic)

Caption: Proposed signaling pathway of this compound.

Behavioral_Testing_Workflow Animal_Acclimation Animal Acclimation & Housing Drug_Preparation This compound/Comparator Preparation & Dosing Animal_Acclimation->Drug_Preparation Behavioral_Assay Behavioral Assay (e.g., Resident-Intruder) Drug_Preparation->Behavioral_Assay Data_Collection Video Recording & Automated Tracking Behavioral_Assay->Data_Collection Data_Analysis Scoring of Behaviors & Statistical Analysis Data_Collection->Data_Analysis Results_Interpretation Interpretation of Behavioral Effects Data_Analysis->Results_Interpretation

Caption: Experimental workflow for behavioral testing.

Conclusion

While direct evidence for the reproducibility of this compound's behavioral effects is limited, the substantial body of research on its close analogs, Eltoprazine and Fluprazine, provides a strong foundation for its expected anti-aggressive and serenic profile. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to conduct future studies to directly assess the reproducibility of this compound's behavioral findings and further elucidate its therapeutic potential. The consistent findings across related compounds suggest a high likelihood of reproducible anti-aggressive effects for this compound when tested under similar experimental conditions.

References

Unraveling the Pharmacological Nuances: A Comparative Analysis of Batoprazine and Its Putative Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a drug candidate's metabolic fate is paramount. The pharmacological activity of metabolites can significantly contribute to, or differ from, the parent drug's effects, influencing both therapeutic efficacy and potential side effects. This guide provides a comparative analysis of the phenylpiperazine derivative Batoprazine and its inferred primary metabolites, based on data from structurally similar compounds. Due to the limited publicly available information on the specific metabolism of this compound, this comparison relies on established metabolic pathways for analogous phenylpiperazine compounds, particularly eltoprazine.

This compound is recognized as a "serenic" or anti-aggressive agent, exerting its effects primarily through agonism at the 5-HT1A and 5-HT1B serotonin (B10506) receptors. While direct experimental data on this compound's metabolism is scarce, the biotransformation of structurally related phenylpiperazine drugs suggests that the primary metabolic pathways likely involve N-dealkylation of the piperazine (B1678402) ring and hydroxylation of the aromatic ring.

Based on these established pathways for similar compounds, the putative primary metabolites of this compound are hypothesized to be:

  • 1-(2-methoxyphenyl)piperazine (1-MPP): Formed via N-dealkylation, removing the ethylamine (B1201723) moiety from the piperazine nitrogen.

  • Hydroxy-Batoprazine: Formed through the addition of a hydroxyl group to the phenyl ring.

This guide will now delve into a comparative analysis of the known effects of this compound and the anticipated pharmacological profiles of these inferred metabolites.

Comparative Pharmacological Profiles

The following table summarizes the anticipated differential effects of this compound and its putative primary metabolites based on the pharmacology of similar compounds.

FeatureThis compound (Parent Drug)1-(2-methoxyphenyl)piperazine (1-MPP) (Putative Metabolite)Hydroxy-Batoprazine (Putative Metabolite)
Primary Mechanism of Action 5-HT1A and 5-HT1B Receptor Agonist5-HT2A/2C Receptor Antagonist, α2-adrenergic antagonistLikely retains some affinity for 5-HT1A/1B receptors, potentially with altered potency.
Primary Pharmacological Effect Serenic (anti-aggressive)Anxiogenic and psychostimulant effects have been reported for similar compounds.Potentially contributes to the overall serotonergic effect, possibly with a modified side-effect profile.
Receptor Affinity High affinity for 5-HT1A and 5-HT1B receptors.Known to have a complex receptor binding profile, with significant affinity for 5-HT2A, 5-HT2C, and α2-adrenergic receptors.Affinity for 5-HT receptors may be retained but could be altered by the hydroxyl group's position.

Experimental Protocols

To experimentally validate the differential effects of this compound and its metabolites, the following methodologies would be essential:

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolites of this compound.

  • Protocol:

    • Incubate this compound with human liver microsomes (or hepatocytes) in the presence of NADPH-generating system.

    • Samples are taken at various time points.

    • Metabolites are extracted using organic solvents (e.g., acetonitrile (B52724) or ethyl acetate).

    • The extracts are analyzed by high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify and characterize the chemical structures of the metabolites formed.

Receptor Binding Assays
  • Objective: To determine the binding affinities of this compound and its identified metabolites for a panel of relevant receptors (e.g., 5-HT receptor subtypes, adrenergic receptors, dopamine (B1211576) receptors).

  • Protocol:

    • Prepare cell membranes expressing the target receptors.

    • Incubate the membranes with a radiolabeled ligand specific for the receptor of interest in the presence of varying concentrations of the test compounds (this compound and its metabolites).

    • After incubation, the amount of radioligand bound to the receptors is measured.

    • The inhibition constant (Ki) is calculated to determine the affinity of the test compounds for the receptor.

In Vivo Behavioral Studies (Rodent Models)
  • Objective: To compare the behavioral effects of this compound and its metabolites.

  • Protocol:

    • Administer this compound or its metabolites to rodents (e.g., rats or mice) at various doses.

    • Assess aggressive behavior using the resident-intruder paradigm.

    • Evaluate anxiety-like behavior using tests such as the elevated plus-maze or light-dark box.

    • Measure locomotor activity to assess potential stimulant or sedative effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved and the logical flow of the experimental investigation.

This compound This compound HT1A 5-HT1A Receptor This compound->HT1A HT1B 5-HT1B Receptor This compound->HT1B Gi Gi/o Protein HT1A->Gi HT1B->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neuron Neuronal Inhibition (Reduced Aggression) cAMP->Neuron

Figure 1: this compound's primary signaling pathway.

cluster_metabolite Putative Metabolite: 1-MPP MPP 1-MPP HT2A 5-HT2A Receptor MPP->HT2A HT2C 5-HT2C Receptor MPP->HT2C Alpha2 α2-Adrenergic Receptor MPP->Alpha2 Gq Gq/11 Protein HT2A->Gq HT2C->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Anxiogenic Potential Anxiogenic/ Psychostimulant Effects Ca_PKC->Anxiogenic This compound This compound Administration Metabolism In Vitro Metabolism (Human Liver Microsomes) This compound->Metabolism Behavior In Vivo Behavioral Studies This compound->Behavior Identification Metabolite Identification (LC-MS/MS) Metabolism->Identification Synthesis Chemical Synthesis of Identified Metabolites Identification->Synthesis Binding Receptor Binding Assays Synthesis->Binding Synthesis->Behavior Comparison Comparative Analysis Binding->Comparison Behavior->Comparison

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Investigational Compound Disposal

The disposal of any chemical, including investigational drugs like Batoprazine, should always begin with a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS), researchers must evaluate the compound's known biological and chemical properties to determine the appropriate waste stream.

Key considerations for this compound include:

  • Biological Activity: this compound is a serotonin (B10506) receptor agonist. While not classified as a controlled substance, its biological activity necessitates careful handling to prevent unintended environmental exposure.

  • Chemical Properties: Understanding the chemical's reactivity, flammability, and corrosivity (B1173158) is essential for proper waste segregation.

  • Regulatory Compliance: All disposal methods must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.

Procedural Guidance for this compound Disposal

The following steps provide a general framework for the safe disposal of this compound in a laboratory setting.

Step 1: Hazard Characterization

Before initiating disposal, a qualified individual must assess the hazards of this compound. Since a specific SDS is unavailable, this assessment should be based on its known pharmacological class and any available chemical data. It is prudent to handle this compound as a potentially hazardous compound.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure waste is directed to the correct disposal facility.

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, well-labeled hazardous waste container. This container must be kept closed except when adding waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Personal protective equipment (PPE), such as gloves and lab coats, as well as consumables like pipette tips and vials that have come into contact with this compound, should be disposed of as hazardous waste.[1]

Step 3: Container Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").[2] The date of accumulation should also be clearly marked.

Step 4: Storage

Hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA).[2] This area must be secure, well-ventilated, and away from general laboratory traffic.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management vendor. These vendors are equipped to handle and transport chemical waste in compliance with all regulatory requirements.[3] The most common disposal method for pharmaceutical waste is incineration at a permitted facility.[4]

Never dispose of this compound or any other research chemical down the drain or in the regular trash. [5][6]

Quantitative Data Summary

In the absence of specific quantitative data for this compound disposal, the following table summarizes general thresholds for classifying pharmaceutical waste as hazardous according to the EPA's Resource Conservation and Recovery Act (RCRA). Researchers should consult their institution's environmental health and safety (EHS) office for specific guidance.

CharacteristicEPA Hazardous Waste ThresholdEPA Waste Code
Ignitability Flash point < 140°F (60°C) or contains ≥ 24% alcohol.[7]D001
Corrosivity pH ≤ 2 or ≥ 12.5.[7]D002
Reactivity Unstable under normal conditions.[7]D003
Toxicity Contains contaminants at or above specified concentrations.[7]D004-D043

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BatoprazineDisposal start Start: this compound Waste Generated assess_hazard Conduct Hazard Assessment (No SDS Available) start->assess_hazard is_hazardous Assume Hazardous? assess_hazard->is_hazardous collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste Yes (Recommended) non_hazardous_path Consult EHS for Non-Hazardous Disposal (Not Recommended) is_hazardous->non_hazardous_path No label_container Label Container Correctly: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste professional_disposal Arrange for Professional Disposal (Incineration) store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

References

Essential Safety and Operational Guide for Handling Batoprazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Batoprazine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Given the nature of this compound as a potent psychoactive compound, it is crucial to handle it with care to avoid accidental exposure. The following table summarizes potential hazards based on data from similar compounds and outlines the recommended personal protective equipment.

Table 1: Hazard Summary and Recommended PPE

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Potentially toxic if swallowed.[2][3]Gloves: Chemical-resistant gloves (e.g., Nitrile) should be worn.[4][5] For potent compounds, double gloving is recommended.
Skin Irritation May cause skin irritation upon contact.[2]Protective Clothing: A lab coat or a chemical-resistant suit (e.g., Tyvek) is essential to prevent skin contact.[4]
Eye Irritation Can cause serious eye irritation.[2]Eye Protection: Safety glasses with side shields, or preferably, chemical safety goggles should be used.[4][6] A face shield is recommended when there is a risk of splashes.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2]Respiratory Protection: For handling powders, a respirator (e.g., N95 or higher) is recommended.[4][7] All respiratory protection requires proper fit-testing.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final preparation for experimental use.

G cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_cleanup Cleanup and Disposal receiving 1. Receiving: Inspect package for damage. Verify label information. storage 2. Storage: Store in a cool, dry, well-ventilated area. Keep container tightly sealed. receiving->storage Secure Storage ppe 3. Don PPE: Wear appropriate gloves, lab coat, and eye/face protection. storage->ppe Proceed to Handling weighing 4. Weighing: Handle in a chemical fume hood or ventilated enclosure. ppe->weighing dissolving 5. Dissolving: Prepare solutions in a fume hood. Use appropriate solvents. weighing->dissolving decontamination 6. Decontamination: Clean all surfaces and equipment thoroughly after use. dissolving->decontamination After Experiment disposal 7. Waste Disposal: Dispose of waste according to institutional and regulatory guidelines. decontamination->disposal

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed container for hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as trace-contaminated waste in compliance with institutional and regulatory guidelines.[8]
Empty Stock Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional policies, ensuring all labels are defaced.[9]

For home disposal of unused medications, it is recommended to mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[9] However, for a research compound like this compound, professional hazardous waste disposal is mandatory.

Mechanism of Action: 5-HT Receptor Agonism

This compound acts as an agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] This interaction is key to its pharmacological effects. The following diagram illustrates this signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound receptor 5-HT1A/1B Receptor This compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Inhibited) g_protein->adenylyl_cyclase Inhibits cAMP ↓ cAMP adenylyl_cyclase->cAMP Leads to cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->cellular_response Results in

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batoprazine
Reactant of Route 2
Reactant of Route 2
Batoprazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.